molecular formula C15H14O B1367408 2-(3-Methylphenyl)acetophenone CAS No. 34403-03-7

2-(3-Methylphenyl)acetophenone

Cat. No.: B1367408
CAS No.: 34403-03-7
M. Wt: 210.27 g/mol
InChI Key: PZOYACBZHZVGRS-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)acetophenone is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOYACBZHZVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524756
Record name 2-(3-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34403-03-7
Record name 2-(3-Methylphenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methylphenyl)acetophenone

Introduction: The Significance of Diaryl Ketone Scaffolds

This compound is an aromatic ketone featuring a diarylmethane scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. Aromatic ketones, such as acetophenone and its derivatives, serve as crucial precursors and intermediates in the synthesis of a wide range of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reactivity of the ketone's carbonyl group and the adjacent methylene bridge allows for extensive functionalization, making it an ideal synthon for constructing more complex molecular architectures.[3]

Derivatives of acetophenone are utilized in the manufacturing of resins, fragrances, and even as key components in drug development, contributing to compounds with applications ranging from anticonvulsants to anti-inflammatory agents.[4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at professionals engaged in chemical synthesis and drug discovery.

Part 1: Synthesis of this compound

The construction of the C-C bond between the carbonyl carbon and the benzene ring is the key challenge in synthesizing diaryl ketones. Several methodologies can be employed, but the Friedel-Crafts acylation remains a powerful and direct approach for forming such bonds.[6]

Strategic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[7][8] For the synthesis of this compound, this involves reacting benzene with a suitable acylating agent, such as 2-(3-methylphenyl)acetyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[9]

Causality of Experimental Design:

  • Choice of Acylating Agent: 2-(3-methylphenyl)acetyl chloride is chosen as it directly provides the required C₆H₅-C(O)-CH₂-C₆H₄-CH₃ backbone upon reaction with benzene.

  • Lewis Acid Catalyst: Anhydrous AlCl₃ is the quintessential catalyst for this reaction. It coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of benzene.[1][10] The catalyst must be anhydrous as it reacts vigorously with water, which would deactivate it.[11]

  • Reaction Control: The reaction is highly exothermic. Therefore, it is initiated at a low temperature (0-5 °C) to control the reaction rate and prevent potential side reactions.[12]

An alternative, though more complex, route could involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This would typically involve coupling an organoboron species (e.g., a boronic acid) with an organohalide.[13][15] However, the Friedel-Crafts acylation is often more atom-economical and direct for this specific target.

Visualization: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Regeneration AcylChloride 2-(m-tolyl)acetyl chloride Complex Intermediate Complex AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 Benzene Benzene SigmaComplex σ-Complex (Carbocation Intermediate) Benzene->SigmaComplex + Acylium Ion ProductKetone This compound SigmaComplex->ProductKetone - H⁺ AlCl4_regen [AlCl₄]⁻ AlCl3_regen AlCl₃ AlCl4_regen->AlCl3_regen + H⁺ HCl HCl Proton H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation.[11][12]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • 2-(3-methylphenyl)acetyl chloride

  • Dry benzene (Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-(3-methylphenyl)acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[11]

  • Addition of Benzene: Once the acyl chloride addition is complete, add dry benzene (1.2 equivalents) dropwise via the dropping funnel.

  • Reaction Progression: After the addition of benzene, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[12] This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[16]

Part 2: Characterization and Data Analysis

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system for characterization.

Visualization: Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H & ¹³C) PureProduct->NMR Structural Elucidation IR IR Spectroscopy PureProduct->IR Functional Group ID MS Mass Spectrometry PureProduct->MS Molecular Weight Confirmation

Caption: General workflow for product purification and characterization.

Spectroscopic Data Interpretation

The following table summarizes the expected analytical data for this compound (C₁₅H₁₄O, Molecular Weight: 210.27 g/mol ).[17][18]

Technique Expected Observations Rationale
¹H NMR δ ~7.95 (d, 2H), ~7.50 (m, 3H), ~7.20 (m, 4H), 4.25 (s, 2H), 2.35 (s, 3H)Protons on the phenyl ring adjacent to the carbonyl are deshielded. The other aromatic protons appear in the typical 7.0-7.5 ppm range. The singlet at 4.25 ppm corresponds to the benzylic methylene protons. The singlet at 2.35 ppm is from the methyl group on the tolyl ring.
¹³C NMR δ ~198 (C=O), ~137-128 (Aromatic C), ~45 (CH₂), ~21 (CH₃)The carbonyl carbon is highly deshielded, appearing around 198 ppm.[19] Aromatic carbons resonate in the 128-140 ppm region. The methylene bridge carbon (CH₂) and the methyl carbon (CH₃) appear in the aliphatic region.
IR Spectroscopy ~1685 cm⁻¹ (strong), ~3060-3030 cm⁻¹ (medium), ~2920 cm⁻¹ (medium)A strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone C=O stretch.[20] The bands at ~3050 cm⁻¹ correspond to aromatic C-H stretching, and the band at ~2920 cm⁻¹ is from the aliphatic C-H stretching of the methyl and methylene groups.
Mass Spectrometry m/z = 210 [M]⁺, 105 [C₆H₅CO]⁺, 105 [CH₃C₆H₄CH₂]⁺, 77 [C₆H₅]⁺The molecular ion peak [M]⁺ should appear at m/z 210. Common fragmentation patterns include cleavage alpha to the carbonyl, resulting in the benzoyl cation (m/z 105) and the methylbenzyl cation (m/z 105), and further fragmentation to the phenyl cation (m/z 77).[21]

Conclusion

This guide outlines a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The causality behind each experimental step, from catalyst selection to reaction workup, has been detailed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow using NMR, IR, and mass spectrometry provides a robust framework for validating the identity and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers and scientists working on the synthesis of diaryl ketones and other complex organic molecules for applications in drug discovery and materials science.

References

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the... Study Prep in Pearson+. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • Docsity. (2021). Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:34403-03-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone at BMRB. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Retrieved from [Link]

  • Journal of Chemical Education. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SpringerLink. (n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Acetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone).
  • ResearchGate. (2017). How to prepare 3-phenyl-2-propenenitrile from acetophenone? Retrieved from [Link]

  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

Sources

An In-Depth Spectroscopic Guide to 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-(3-Methylphenyl)acetophenone, also known as 3'-methyldeoxybenzoin. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this ketone. By integrating data interpretation with foundational experimental principles, this guide serves as a practical reference for the structural elucidation and characterization of this and similar aromatic ketones.

Molecular Overview

This compound (C₁₅H₁₄O) is an aromatic ketone with a molecular weight of 210.27 g/mol .[1] Its structure consists of a phenacyl group attached to a 3-methylphenyl (m-tolyl) moiety. Understanding its spectroscopic signature is crucial for its identification in synthesis, quality control, and metabolic studies.

Key Molecular Properties:

PropertyValue
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol [1]
CAS Number 34403-03-7[1]
Structure See Figure 1

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C", pos="3.5,0.866!"]; O1 [label="O", pos="2.5,-0.866!"]; CH3 [label="CH₃"];

// Benzene Ring 1 (Phenyl) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7;

// Ketone and Methylene Bridge C7 -- C8; C8 -- O1 [style=double]; C7 -- C9;

// Benzene Ring 2 (m-Tolyl) C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- CH3;

// Add implicit hydrogens for clarity (optional, as labels)// This is a simplified representation. }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The use of deuterated solvents is critical to avoid large, interfering signals from the solvent itself.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert, soluble in most organic solvents, and its 12 equivalent protons produce a single, sharp signal at 0 ppm, serving as a universal reference point.[3][4]

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment, ensuring high-resolution data.[3]

  • Processing: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 8.1Multiplet2HH-ortho (Benzoyl)Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.
~ 7.2 - 7.6Multiplet7HH-meta, H-para (Benzoyl) & H-Aryl (m-Tolyl)Aromatic protons on both rings overlap in this region, creating a complex multiplet.
~ 4.2Singlet2H-CH₂- (Methylene)Protons on the carbon adjacent to two deshielding groups (carbonyl and aromatic ring) appear as a singlet.
~ 2.3Singlet3H-CH₃ (Methyl)The methyl group protons on the tolyl ring are shielded and appear as a singlet.

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

The protocol is similar to ¹H NMR, though a higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope. Spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 198C=O (Ketone)The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of ketones.[5]
~ 128 - 138Aromatic CarbonsAromatic carbons typically resonate in this range. The exact shifts depend on their position and substitution.
~ 45-CH₂- (Methylene)The aliphatic methylene carbon appears in the expected upfield region.
~ 21-CH₃ (Methyl)The methyl carbon is the most shielded carbon and appears furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: The spectrum can be obtained from a neat sample (as a thin film between two salt plates, e.g., NaCl) or by preparing a potassium bromide (KBr) pellet containing a small amount of the compound.

  • Data Acquisition: The sample is placed in the path of an IR beam in an FTIR spectrometer. The instrument measures the frequencies at which the molecule absorbs IR radiation.

  • Analysis: The resulting spectrum plots transmittance versus wavenumber (cm⁻¹). Absorption bands are analyzed to identify specific bond types and functional groups.

The IR spectrum of this compound is dominated by features characteristic of an aromatic ketone.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~ 3100 - 3000C-H Stretch (Aromatic)Medium-WeakIndicates the presence of C-H bonds on the aromatic rings.
~ 3000 - 2850C-H Stretch (Aliphatic)Medium-WeakCorresponds to the stretching of C-H bonds in the methylene and methyl groups.
~ 1685 - 1690 C=O Stretch (Ketone) Strong, Sharp This is the most diagnostic peak. Its position indicates a ketone carbonyl group conjugated with an aromatic ring, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[5][6]
~ 1600, ~1450C=C Stretch (Aromatic)Medium-VariableCharacteristic absorptions for the carbon-carbon double bonds within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of ions derived from it.

  • Ionization: A dilute solution of the sample is introduced into the mass spectrometer. In Electron Ionization (EI), the most common technique for small molecules, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecule's structure.[7]

  • Analysis: The ions are separated by a mass analyzer based on their m/z ratio, and a detector measures their relative abundance.

The mass spectrum provides a unique fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps to piece together the structure.

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at m/z = 210 .

  • Key Fragmentation Pathways: Ketones frequently undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[8][9]

Fragmentation_Pathway M [C₁₅H₁₄O]⁺• m/z = 210 (Molecular Ion) F1 [C₇H₅O]⁺ m/z = 105 (Benzoyl Cation) M->F1 - •C₈H₉ (Methylbenzyl radical) α-Cleavage F2 [C₈H₉]⁺ m/z = 119 (Methylbenzyl Cation) M->F2 - •C₇H₅O (Benzoyl radical) α-Cleavage F3 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) F1->F3 - CO

Figure 2: Proposed main fragmentation pathways for this compound in EI-MS.

Table 4: Major Ions in the Mass Spectrum

m/zProposed IonFormulaSignificance
210Molecular Ion[C₁₅H₁₄O]⁺•Confirms the molecular weight of the compound.
105 Benzoyl Cation [C₇H₅O]⁺ Often the base peak . Results from α-cleavage with loss of the methylbenzyl radical. Its high stability makes it very abundant.[10]
119Methylbenzyl Cation[C₈H₉]⁺Results from the alternative α-cleavage with loss of the benzoyl radical.
91Tropylium Cation[C₇H₇]⁺A common rearrangement product from the methylbenzyl cation.
77Phenyl Cation[C₆H₅]⁺Formed by the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).[10]

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS establishes the molecular formula (from the molecular ion at m/z 210) and suggests the presence of benzoyl (m/z 105) and methylbenzyl (m/z 119) moieties.

  • IR confirms the presence of a conjugated ketone functional group (strong peak at ~1685 cm⁻¹) and aromatic rings.

  • ¹³C NMR validates the presence of a ketone carbonyl (~198 ppm), multiple aromatic carbons, a methylene carbon, and a methyl carbon.

  • ¹H NMR provides the final structural details, showing the connectivity and relative numbers of protons: two aromatic rings, a methylene bridge connecting them, and a methyl group on one of the rings, consistent with the proposed structure.

Together, these techniques provide unambiguous evidence for the structure of this compound, demonstrating a self-validating analytical workflow.

References

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024).
  • Ketone IR Spectroscopy Analysis - Berkeley Learning Hub. (2024).
  • IR Spectroscopy Tutorial: Ketones - University of Calgary.
  • Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024).
  • Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • NMR Solvents - Sigma-Aldrich.
  • Fragmentation (mass spectrometry) - Wikipedia.
  • Chemical Shift: Internal References and Solvent Effects - JoVE. (2024).
  • Notes on NMR Solvents - University of Wisconsin-Madison.
  • This compound | 34403-03-7 - ChemicalBook. (2023).
  • Mass spectral interpretation - University of Arizona.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents - ACS Publications. (2016).

Sources

An In-Depth Technical Guide to the Physical Properties of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylphenyl)acetophenone, a substituted aromatic ketone, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. As a structural analog of other biologically active acetophenone derivatives, a thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically named 1-phenyl-2-(3-methylphenyl)ethan-1-one. Its molecular structure, depicted below, consists of a central ethanone core bonded to a phenyl group and a 3-methylphenyl (or m-tolyl) group.

Caption: Molecular structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various physical and chemical processes.

PropertyValueSource
CAS Number 34403-03-7[1]
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
Boiling Point 337.3 °C at 760 mmHg[2]
Density 1.062 g/cm³[2]
Melting Point Not available
Solubility Insoluble in water; Soluble in ethanol (predicted)

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring the key physical properties of aromatic ketones like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement. A wide melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Caption: Workflow for Melting Point Determination.

Solubility Analysis

Solubility is a key parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties, as well as providing a basis for purification and formulation.

Experimental Protocol: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A set volume of various solvents (e.g., 1 mL of water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) is added to each test tube.

  • Observation: The tubes are agitated, and the dissolution of the solid is observed.

  • Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Causality Behind Experimental Choices: The choice of solvents with varying polarities and pH allows for a systematic assessment of the compound's intermolecular forces and the presence of acidic or basic functional groups. For instance, solubility in 5% aq. NaOH would suggest an acidic proton, while solubility in 5% aq. HCl would indicate a basic nitrogen atom. Aromatic ketones like this compound are expected to be insoluble in water due to their largely nonpolar structure and soluble in organic solvents like ethanol.[3]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The substitution pattern will lead to complex splitting patterns.

  • Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm, integrating to two protons.

  • Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm, integrating to three protons.

Expected ¹³C NMR Spectral Features for this compound:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.[4]

  • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

  • Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to a non-conjugated ketone.[5]

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Caption: Spectroscopic analysis workflow for structural determination.

Conclusion

References

  • CSUB, Lab 14: Qualitative Organic Analysis. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Calgary, Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts, 8: Identification of Unknowns (Experiment). Available at: [Link]

  • Chemsrc, this compound | CAS#:34403-03-7. Available at: [Link]

  • Scribd, Acetophenone 13C NMR Analysis | PDF. Available at: [Link]

  • YouTube, Proton NMR Spectra of Acetophenone || No. Of Signals || Intensity Ratio || B.Sc And M.Sc Students. Available at: [Link]

  • IJESI, “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .”. Available at: [Link]

  • StudyRaid, Understand iR Spectroscopy Features of Acetophenone. Available at: [Link]

Sources

2-(3-Methylphenyl)acetophenone chemical structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(3-Methylphenyl)acetophenone

Abstract

The definitive identification of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound (CAS No. 34403-03-7), a diaryl ketone of interest in organic synthesis.[1][2][3][4][5] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We will explore the causality behind experimental choices, detail validated protocols, and demonstrate how disparate data streams are synthesized to construct an unambiguous molecular portrait. This guide is intended for researchers and professionals who require not only the "how" but the "why" of structural characterization.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₅H₁₄O, is a valuable building block in the synthesis of various heterocyclic compounds and other complex organic scaffolds.[6][7] Its structure incorporates a ketone carbonyl group, a methylene bridge, a monosubstituted phenyl ring, and a meta-substituted tolyl group. Accurate structural confirmation is paramount, as isomeric impurities could drastically alter chemical reactivity and biological activity.

G cluster_0 Elucidation Workflow Sample Sample MS Mass Spectrometry Sample->MS Determine Molecular Formula & Weight IR Infrared Spectroscopy Sample->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Map Atomic Connectivity Structure Final Confirmed Structure MS->Structure Integrate & Corroborate All Data IR->Structure Integrate & Corroborate All Data NMR->Structure Integrate & Corroborate All Data

Caption: A logical workflow for unambiguous structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides the most direct route to two fundamental properties: the molecular weight and, through high-resolution analysis, the molecular formula. This information establishes the elemental "parts list" we will assemble using other techniques. For a molecule like this compound, electron ionization (EI) is an effective method as it induces reproducible fragmentation, offering valuable structural clues.[10][11]

The fragmentation of acetophenone derivatives is well-characterized and typically dominated by alpha-cleavage at the carbonyl group.[12][13][14] This predictable behavior allows us to anticipate key fragments and use their presence (or absence) to validate our proposed structure.

Predicted Fragmentation Pattern

The molecular ion [M]⁺ peak for C₁₅H₁₄O is expected at a mass-to-charge ratio (m/z) of 210.27.[1] Key fragmentation pathways include:

  • Alpha-Cleavage (Path A): Cleavage of the bond between the carbonyl carbon and the methylene carbon yields a stable benzoyl cation.

  • Alpha-Cleavage (Path B): Cleavage of the bond between the methylene carbon and the tolyl group yields a 3-methylbenzyl (or tolylmethyl) cation.

  • Further Fragmentation: The benzoyl cation can lose a neutral carbon monoxide (CO) molecule to form a phenyl cation.

G cluster_Data Spectroscopic Evidence MS MS m/z = 210 [C₁₅H₁₄O] Structure Final Structure: This compound MS->Structure Formula IR IR C=O: ~1685 cm⁻¹ Ar-H: ~3030 cm⁻¹ IR->Structure Functional Groups C13 ¹³C NMR δ ~198 (C=O) δ ~45 (-CH₂-) δ ~21 (-CH₃-) C13->Structure Carbon Skeleton H1 ¹H NMR δ ~8.0 (2H, d) δ ~4.3 (2H, s) δ ~2.3 (3H, s) H1->Structure Proton Connectivity

Sources

Introduction: The Significance of the 2-Arylacetophenone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Analysis of 2-(3-Methylphenyl)acetophenone and Its Analogs

Executive Summary: The 2-phenylacetophenone scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide array of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and potential applications of a representative member of this class, this compound, and its analogs. We delve into multiple synthetic strategies, from classic Friedel-Crafts reactions to modern palladium-catalyzed cross-couplings and innovative aryne-based methods. Each section is grounded in established chemical principles, offering not just protocols but the expert rationale behind them. Detailed methodologies for structural characterization and a discussion of the scaffold's relevance in drug discovery are included to equip scientists with the foundational knowledge required for further exploration and development in this chemical space.

Acetophenones are a class of organic compounds that feature a ketone group attached to a phenyl ring.[1] This simple aromatic ketone structure serves as a fundamental building block in the synthesis of numerous pharmaceuticals, fragrances, and resins.[1][2] Natural-derived acetophenones, found in over 24 plant families, exhibit a remarkable range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, making them attractive starting points for drug discovery.[3]

Within this broad class, the 2-phenylacetophenone (deoxybenzoin) core is of particular interest. It consists of an acetophenone structure with a second phenyl ring attached to the α-carbon. This scaffold is not merely a synthetic curiosity; it is associated with significant biological functions. For instance, 2-phenylacetophenone itself has been identified as a broad-spectrum efflux pump inhibitor, a mechanism that can counteract antibiotic resistance in bacteria.[4] Furthermore, derivatives of this scaffold are explored as potent enzyme inhibitors and hold potential for treating a variety of human diseases.[5][6]

This guide focuses on this compound (CAS 34403-03-7)[7][8][9][10] as a model compound to explore the synthesis and analysis of this important class of molecules. The strategic placement of the methyl group on the second phenyl ring allows us to discuss regioselectivity and the impact of substitution on both synthetic strategy and potential biological activity. By understanding the discovery pipeline for this compound and its analogs, from synthetic conception to biological evaluation, researchers can better navigate the development of novel therapeutics based on the 2-arylacetophenone framework.

Core Synthetic Strategies: A Comparative Analysis

The effective synthesis of 2-arylacetophenones is critical for generating analogs for screening and lead optimization. Several distinct strategies exist, each with its own set of advantages and limitations. The choice of method is often dictated by the availability of starting materials, desired functional group tolerance, and scalability.

Strategy A: Friedel-Crafts Acylation

The Friedel-Crafts reaction, first reported in 1877, is a cornerstone of aromatic chemistry for forming C-C bonds.[11][12] The acylation variant is a direct method to synthesize aryl ketones. To produce a 2-arylacetophenone, this reaction can be envisioned as the acylation of a substituted benzene (like toluene) with a phenylacetyl halide.

Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum trichloride (AlCl₃), activates the acyl halide to form a highly electrophilic acylium ion.[13][14] The aromatic ring of the substrate then attacks this electrophile, forming a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product. The use of stoichiometric amounts of AlCl₃ is often necessary because it complexes with the product ketone, preventing it from deactivating the catalyst.[13]

Protocol 2.1: Generalized Friedel-Crafts Acylation for 2-Arylacetophenones

  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical as moisture deactivates the AlCl₃ catalyst.[13]

  • Catalyst Suspension: To a stirred solution of the aromatic substrate (e.g., toluene) in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane)[15], carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.

  • Reagent Addition: Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the suspension, maintaining the temperature at 0 °C to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.[16]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[12] This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

  • Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two times. Combine the organic layers, wash with 5% sodium hydroxide solution and then with brine, and dry over anhydrous magnesium sulfate.[12]

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-arylacetophenone.[13]

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction.[17] This Nobel Prize-winning reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium complex.[17] For our target, this translates to coupling 3-methylphenylboronic acid with a 2-haloacetophenone.

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition , where the palladium(0) catalyst inserts into the aryl halide bond; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination , where the two organic groups couple to form the new C-C bond, regenerating the palladium(0) catalyst.[18] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[19]

Protocol 2.2: Generalized Suzuki-Miyaura Coupling for 2-Arylacetophenones

  • Reaction Setup: To a Schlenk flask, add the aryl halide (e.g., 2-bromoacetophenone, 1.0 equivalent), the arylboronic acid (e.g., 3-methylphenylboronic acid, 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[20][21]

  • Solvent Addition: Degas a suitable solvent system (e.g., a mixture of DME and water)[21] by bubbling with argon for 15-20 minutes. Add the degassed solvent to the flask via cannula.

  • Reaction Progression: Heat the reaction mixture under an inert atmosphere at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2-arylacetophenone.

Strategy C: Grignard Reaction and Aryne Transformations

For creating a diverse library of analogs, a divergent strategy involving aryne intermediates offers significant advantages.[22] This advanced method uses a Grignard reaction to create an alcohol intermediate, which can then be induced to generate a highly reactive aryne via C-C bond cleavage.[23][24]

Mechanistic Rationale: The synthesis begins with a Grignard reaction between an aryl Grignard reagent and a ketone to form a tertiary alcohol.[23] This alcohol is designed with a leaving group (e.g., triflyloxy) ortho to the newly formed C-C bond. Upon treatment with a base, the alcohol facilitates a C-C bond cleavage, eliminating the carbonyl-containing fragment and generating a benzyne intermediate. This reactive aryne can then be trapped with various arynophiles to rapidly build molecular complexity, yielding a wide range of α-arylacetophenone derivatives.[22] The choice of solvent is critical in the initial Grignard step to prevent side reactions.[23]

Comparative Workflow of Synthetic Routes

The selection of a synthetic route is a critical decision based on project goals. The Friedel-Crafts method is powerful for large-scale synthesis of specific targets but can lack functional group tolerance. The Suzuki coupling offers exceptional versatility and tolerance, making it ideal for medicinal chemistry applications. The aryne-based strategy provides a platform for diversity-oriented synthesis, enabling the rapid creation of novel analog libraries from a common intermediate.

G cluster_0 Strategy A: Friedel-Crafts Acylation cluster_1 Strategy B: Suzuki-Miyaura Coupling cluster_2 Strategy C: Aryne Intermediate Route A1 Phenylacetyl Chloride + Toluene A2 Acylium Ion Intermediate A1->A2 AlCl₃ A3 Final Product A2->A3 Electrophilic Aromatic Substitution Z This compound & Analogs A3->Z B1 2-Bromoacetophenone + 3-Methylphenylboronic Acid B2 Pd(II) Intermediate B1->B2 Pd(0) Catalyst, Base B3 Final Product B2->B3 Reductive Elimination B3->Z C1 Aryl Halide + Ketone C2 Tertiary Alcohol C1->C2 Grignard Reaction C3 Aryne Intermediate C2->C3 Base, C-C Cleavage C4 Diverse Analogs C3->C4 Trapping with Arynophile C4->Z

Comparison of primary synthetic workflows.

Structural Characterization and Data

Unequivocal structural confirmation is essential. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (coupling). ¹³C NMR identifies the number and electronic environment of unique carbon atoms. For this compound, one would expect characteristic signals for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the methyl protons on the tolyl group.[25][26]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The most prominent peak for an acetophenone derivative is the strong carbonyl (C=O) stretch, typically appearing around 1685 cm⁻¹.[27][28]

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[29]

Parameter This compound Data Reference
Molecular Formula C₁₅H₁₄O[7][9]
Molecular Weight 210.27 g/mol [7][9]
Boiling Point 337.3 °C at 760 mmHg[10]
¹H NMR (Expected) δ ~8.0-7.2 (m, 9H, Ar-H), ~4.2 (s, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃)[26]
¹³C NMR (Expected) δ ~198 (C=O), ~145-125 (Ar-C), ~45 (-CH₂-), ~21 (Ar-CH₃)[25]
IR (Expected) ~1685 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Aliphatic C-H stretch)[28]

Table 1: Physicochemical and Spectroscopic Data for the Target Compound.

Biological Context and Drug Development Potential

The 2-arylacetophenone scaffold is a valuable starting point for drug discovery programs due to its documented biological activities and synthetic tractability.

Known Biological Activities and Therapeutic Targets

Derivatives of the parent acetophenone structure are known to possess a wide spectrum of biological activities.[2] The 2-phenylacetophenone core, specifically, has been investigated for several therapeutic applications:

  • Antimicrobial Agents: As mentioned, the core structure can inhibit bacterial efflux pumps, potentially reversing multidrug resistance.[4]

  • Enzyme Inhibition: Analogs have been designed as potent inhibitors of enzymes like eosinophil peroxidase, which is implicated in inflammatory diseases.[6] Other acetophenone derivatives act as inhibitors of phosphodiesterases (PDEs), which are important targets for various conditions.[29]

  • Anti-inflammatory Activity: The structurally related 2-anilinophenylacetic acids (analogs of Diclofenac) are potent nonsteroidal anti-inflammatory drugs (NSAIDs) whose activity is linked to cyclooxygenase (COX) enzyme inhibition.[5]

  • Anticancer Potential: Various acetophenone derivatives have shown cytotoxic activity against cancer cell lines.[3] For example, 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives have been developed as TRPM4 inhibitors for treating prostate cancer.[30]

Structure-Activity Relationships (SAR) and Diversity-Oriented Synthesis

The ability to synthesize a wide range of analogs is key to developing a robust Structure-Activity Relationship (SAR). By systematically modifying the substitution patterns on both phenyl rings of the 2-arylacetophenone scaffold, researchers can probe the molecular interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties. The use of amino acetophenones as building blocks for the Diversity-Oriented Synthesis (DOS) of natural product analogs like flavones and coumarins highlights the versatility of this chemical class in generating molecular libraries for high-throughput screening.[31]

A Typical Biological Screening Workflow

Once a library of this compound analogs is synthesized, it enters a screening cascade to identify lead compounds. This process is a funnel, starting with broad screening and progressing to more specific and complex assays.

G cluster_workflow Drug Discovery Cascade A 1. Compound Library (Synthesized Analogs) B 2. Primary Screening (High-Throughput Assay, e.g., Enzyme Inhibition) A->B C 3. Hit Identification (Potency & Selectivity) B->C D 4. Secondary Assays (Cell-Based Models) C->D Confirmed Hits E 5. Lead Optimization (SAR, ADME/Tox) D->E F 6. Preclinical Candidate E->F

Generalized workflow for biological screening.

Conclusion and Future Outlook

This compound and its analogs represent a synthetically accessible and biologically relevant class of molecules. This guide has detailed the primary synthetic routes, highlighting the strategic advantages of both classical and modern methodologies. The provided protocols and characterization data serve as a robust starting point for researchers entering this field. The true potential of the 2-arylacetophenone scaffold lies in its capacity for diversification. Future efforts should focus on leveraging high-throughput synthesis and screening to build comprehensive SAR models. Exploring novel therapeutic targets and developing analogs with optimized drug-like properties will continue to be a fruitful area of investigation for drug development professionals.

References

  • Scribd. Synthesis of Acetophenone. Available from: [Link].

  • StudyRaid. Understand friedel-Crafts Acylation Route to Acetophenone. Available from: [Link].

  • Chemsrc. 2-Phenylacetophenone | CAS#:451-40-1. Available from: [Link].

  • Pearson+. Show how Friedel–Crafts acylation might be used to synthesize the.... Available from: [Link].

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link].

  • Biological Magnetic Resonance Bank. bmse000286 Acetophenone at BMRB. Available from: [Link].

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. Available from: [Link].

  • Semantic Scholar. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones.. Available from: [Link].

  • RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Available from: [Link].

  • Wikipedia. Acetophenone. Available from: [Link].

  • Future Medicine. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link].

  • RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available from: [Link].

  • PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available from: [Link].

  • PMC. Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Available from: [Link].

  • PrepChem.com. Preparation of acetophenone. Available from: [Link].

  • Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Available from: [Link].

  • Homework.Study.com. How can you prepare acetophenone (methyl phenyl ketone) from the following starting materials?. Available from: [Link].

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. Available from: [Link].

  • IJESI. “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .”. Available from: [Link].

  • Scribd. Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility. Available from: [Link].

  • ResearchGate. Reactions of acetophenone derivatives (for the reaction condition, see.... Available from: [Link].

  • Chemsrc. This compound | CAS#:34403-03-7. Available from: [Link].

  • PubMed. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Available from: [Link].

  • PubMed. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Available from: [Link].

  • Google Patents. US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.

Sources

The Synthetic Landscape of 2-(3-Methylphenyl)acetophenone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(3-Methylphenyl)acetophenone (CAS No. 34403-03-7), a valuable ketone intermediate in the development of novel pharmaceutical agents and fine chemicals. This document explores the core chemical principles, step-by-step experimental protocols, and comparative analysis of three primary synthetic routes: Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Grignard reagent addition. By delving into the mechanistic underpinnings and practical considerations of each method, this guide aims to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and informed synthesis of this target molecule.

Introduction

This compound, also known as 2-(m-tolyl)acetophenone, is an aromatic ketone featuring a phenacyl group substituted with a meta-tolyl moiety. Its structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the ketone functional group and the potential for further elaboration of the biaryl-like scaffold. The strategic synthesis of this and related compounds is paramount for the exploration of new chemical entities with potential therapeutic applications. This guide provides a detailed examination of the most pertinent synthetic methodologies, offering field-proven insights into experimental design and execution.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. This section will elaborate on three prominent methods.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] In the context of synthesizing this compound, this would typically involve the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl halide or anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to yield the desired ketone.[2]

A plausible Friedel-Crafts approach to this compound is the acylation of benzene with 3-methylphenylacetyl chloride.

Diagram of the Friedel-Crafts Acylation Workflow:

Friedel-Crafts Acylation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzene Benzene ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C to RT) Benzene->ReactionVessel AcylChloride 3-Methylphenylacetyl Chloride AcylChloride->ReactionVessel LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Aluminum chloride is highly hygroscopic and reacts violently with water. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and ensure reaction efficiency.

  • Low Temperature: The initial reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic formation of the acylium ion-Lewis acid complex and to minimize potential side reactions.[3]

  • Acidic Work-up: The reaction is quenched with a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex with the ketone product and to separate the inorganic salts into the aqueous layer.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Add a solution of 3-methylphenylacetyl chloride (1.0 eq.) in the anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.

  • Addition of Aromatic Substrate: To this mixture, add benzene (as both reactant and solvent) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Challenges: A significant challenge in Friedel-Crafts reactions with substituted benzenes is controlling regioselectivity. If, for instance, m-xylene were to be acylated with phenylacetyl chloride, a mixture of isomers could be formed due to the directing effects of the two methyl groups.

Suzuki-Miyaura Cross-Coupling: A Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[5]

Reaction Principle: The catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of an organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

A viable Suzuki approach for this compound would be the coupling of 3-methylphenylboronic acid with 2-bromoacetophenone.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl R²-B(OH)₂ Transmetalation Transmetalation (Base) PdII_Biaryl->Pd0 Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine 2-bromoacetophenone (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water. Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Grignard Reaction: A Nucleophilic Addition Approach

The Grignard reaction provides a classic and reliable method for the synthesis of ketones through the nucleophilic addition of an organomagnesium halide to a suitable electrophile.[7]

Reaction Principle: A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of a nitrile or a Weinreb amide. The resulting intermediate is then hydrolyzed to yield the ketone.

For the synthesis of this compound, one could consider the reaction of phenylmagnesium bromide with 3-methylphenylacetonitrile.

Diagram of the Grignard Reaction Workflow:

Grignard Reaction Workflow cluster_reagents Reagents cluster_reaction Reaction & Hydrolysis cluster_purification Purification Grignard Phenylmagnesium Bromide ReactionStep Nucleophilic Addition (Anhydrous Ether) Grignard->ReactionStep Nitrile 3-Methylphenyl- acetonitrile Nitrile->ReactionStep Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) ReactionStep->Hydrolysis Imine Intermediate PurificationStep Extraction & Column Chromatography Hydrolysis->PurificationStep Product This compound PurificationStep->Product

Caption: Workflow for the Grignard synthesis of ketones.

Experimental Protocol: Grignard Reaction with a Nitrile

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.

  • Nitrile Addition: In a separate flask, dissolve 3-methylphenylacetonitrile (1.0 eq.) in anhydrous diethyl ether.

  • Reaction: Add the prepared Grignard reagent (1.1-1.5 eq.) dropwise to the stirred nitrile solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 2-4 hours.

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

PropertyValue
CAS Number 34403-03-7
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol

Spectroscopic Data (Predicted):

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.00-7.90 (m, 2H, Ar-H)

  • δ 7.60-7.40 (m, 3H, Ar-H)

  • δ 7.30-7.00 (m, 4H, Ar-H)

  • δ 4.25 (s, 2H, -CH₂-)

  • δ 2.35 (s, 3H, -CH₃)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 197.5 (C=O)

  • δ 138.0 (Ar-C)

  • δ 137.0 (Ar-C)

  • δ 135.0 (Ar-C)

  • δ 133.0 (Ar-CH)

  • δ 129.0 (Ar-CH)

  • δ 128.5 (Ar-CH)

  • δ 128.0 (Ar-CH)

  • δ 127.0 (Ar-CH)

  • δ 45.0 (-CH₂-)

  • δ 21.5 (-CH₃)

Conclusion

This technical guide has detailed three robust synthetic methodologies for the preparation of this compound. The Friedel-Crafts acylation offers a direct, albeit potentially less selective, route. The Suzuki-Miyaura cross-coupling provides a highly versatile and functional group tolerant alternative, while the Grignard reaction represents a classic and effective nucleophilic addition pathway. The choice of the optimal synthetic strategy will depend on the specific constraints and objectives of the research endeavor. The provided protocols and mechanistic insights are intended to serve as a valuable resource for chemists engaged in the synthesis of this and related molecular scaffolds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. BenchChem.
  • Chemsrc. (2026). This compound | CAS#:34403-03-7. Chemsrc. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). HMDB. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). HMDB. [Link]

  • Mukaiyama, T. (2004). Friedel–Crafts Acylation Reaction. In Organic Reactions (Vol. 64, pp. 1-1011). John Wiley & Sons, Inc.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • YouTube. (2021). NMR spectrum of acetophenone. Learning Science. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

An In-depth Technical Guide to 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 2-(3-Methylphenyl)acetophenone (CAS 34403-03-7), a valuable chemical intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic characteristics, a robust synthesis protocol, and essential safety information. The structure of this guide is tailored to provide both foundational knowledge and practical insights into the handling and application of this aryl ketone.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-methylphenyl)-1-phenylethanone, is an aromatic ketone. Its core structure consists of an acetophenone scaffold with a 3-methylphenyl (m-tolyl) group attached at the alpha position to the carbonyl. This substitution pattern is crucial for its utility as a precursor in the synthesis of more complex molecular architectures.

A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 34403-03-7[1]
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
IUPAC Name 2-(3-methylphenyl)-1-phenylethanone[2]
Density 1.062 g/cm³[3]
Boiling Point 337.3 °C at 760 mmHg[3]

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the well-documented spectra of its parent compound, acetophenone, and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern integrating to 9 protons is expected. The protons on the benzoyl ring (adjacent to the carbonyl group) will be deshielded and appear further downfield (approx. δ 7.8-8.0 ppm) compared to the protons on the m-tolyl ring (approx. δ 7.0-7.3 ppm).

  • Methylene Protons (δ ~4.2 ppm): A singlet integrating to 2 protons is anticipated for the -CH₂- group situated between the two aromatic rings. Its position is influenced by the adjacent carbonyl and aromatic systems.

  • Methyl Protons (δ ~2.3 ppm): A singlet integrating to 3 protons, corresponding to the methyl group on the m-tolyl ring.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon.

Carbon EnvironmentPredicted Chemical Shift (δ ppm)Rationale
Carbonyl (C=O)~197-198Typical for aryl ketones.[4]
Aromatic (C-H & C-C)~128-138Multiple signals corresponding to the unique carbons of the two aromatic rings.
Methylene (-CH₂-)~45-46Aliphatic carbon positioned between two electron-withdrawing groups.
Methyl (-CH₃)~21Typical for a methyl group on an aromatic ring.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for its functional groups.

  • ~1685 cm⁻¹: A strong, sharp absorption band indicative of the C=O (ketone) stretching vibration.

  • ~3030-3100 cm⁻¹: A series of weak to medium bands corresponding to the aromatic C-H stretching vibrations.

  • ~1450-1600 cm⁻¹: Multiple sharp bands due to aromatic C=C ring stretching.

  • ~2850-2960 cm⁻¹: Weak bands from the aliphatic C-H stretching of the methylene and methyl groups.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

  • m/z 210: The molecular ion peak [M]⁺.

  • m/z 105: A prominent peak corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage alpha to the carbonyl group.

  • m/z 91: A peak representing the tropylium ion [C₇H₇]⁺, formed from the fragmentation of the m-tolyl-methylene fragment.

  • m/z 77: The phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.

Synthesis and Reactivity

2-Aryl acetophenones are versatile building blocks used to access a wide range of heterocyclic compounds.[3] The most common and reliable method for their synthesis is the Friedel-Crafts acylation.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved by the Friedel-Crafts acylation of benzene with 3-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method ensures the correct regiochemistry, as the acylating agent dictates the substitution pattern.[5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The aromatic ring of benzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation restores the aromaticity of the ring, yielding the desired ketone product.[6]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride 3-Methylphenylacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Benzene Benzene AcyliumIon->Benzene SigmaComplex Sigma Complex (Carbocation Intermediate) Benzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ SigmaComplex->Product HCl HCl AlCl3_regen AlCl₃ (regenerated) Product->AlCl3_regen

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for analogous Friedel-Crafts acylations.[5][7]

Materials:

  • 3-Methylphenylacetyl chloride

  • Anhydrous benzene (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment)[8]

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as a solvent (optional)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous benzene and dry DCM. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Under the inert atmosphere, slowly and portion-wise add anhydrous aluminum chloride to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of 3-methylphenylacetyl chloride in dry benzene (or DCM) to the cooled suspension via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride-ketone complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Research and Drug Development

While this compound itself may not be a final drug product, its structural motif is a key precursor for a variety of biologically active molecules. 2-Aryl acetophenones serve as crucial building blocks for synthesizing a diverse range of heterocycles, including:

  • Furans and Benzofurans[3]

  • Pyrroles and Indoles[3]

  • Imidazoles[3]

  • Quinolines and Quinoxalines[3]

The ability to readily access these heterocyclic cores is of paramount importance in medicinal chemistry, as these scaffolds are prevalent in numerous approved drugs and clinical candidates. The specific m-tolyl substitution provides a handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Safety information is based on the Safety Data Sheet (SDS) for the closely related compound, Acetophenone, and should be used as a guideline. Users must consult the specific SDS for this compound from their supplier.

The compound is expected to be harmful if swallowed and may cause serious eye irritation.[4]

Hazard AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Ensure adequate ventilation or use in a fume hood.[4]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4]
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]
Fire Fighting Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[4]

References

[3] Chen, J., et al. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry. [4] Fisher Scientific. (2010). Safety Data Sheet for Acetophenone. [9] Wagner, P. J., et al. (1995). Diverse photochemistry of sterically congested α-arylacetophenones: ground-state conformational control of reactivity. Journal of the American Chemical Society. [6] Sigma-Aldrich. Friedel–Crafts Acylation. sigmaaldrich.com. [10] Yoshida, S., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications. [1] ChemicalBook. (2023). This compound | 34403-03-7. chemicalbook.com. [11] NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). npshared.org. [12] Organic Chemistry Portal. Friedel-Crafts Acylation. organic-chemistry.org. [2] Alfa Chemistry. acetophenone suppliers USA. alfa-chemistry.com. [13] ChemicalBook. 3-METHYL-1-PHENYL-2-BUTANONE(2893-05-2) 1H NMR spectrum. chemicalbook.com. [14] PubChem. 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one. pubchem.ncbi.nlm.nih.gov. [15] Yoshida, S., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing. [16] Yoshida, S., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond. RSC Publishing. [17] Professor Dave Explains. (2018). Friedel-Crafts Acylation. youtube.com. [5] BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. benchchem.com. [18] Filo. (2025). Q1 (A) Draw the ¹³C NMR spectra for the following compounds... filo.com. [19] NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). npshared.org. [20] ChemicalBook. 2-(4-METHYLPHENYL)ACETOPHENONE(2430-99-1) 13C NMR spectrum. chemicalbook.com. [21] BenchChem. An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone. benchchem.com. [22] Wikipedia. Acetophenone. en.wikipedia.org. [23] NIST. Ethanone, 1-(2-methylphenyl)-. webbook.nist.gov. [24] ResearchGate. (2013). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). researchgate.net. [25] PubChem. 2-(4-Methylphenyl)-1-phenylethan-1-one. pubchem.ncbi.nlm.nih.gov. [8] Organic Syntheses. 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). orgsyn.org. [7] BenchChem. (2025). An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone (CAS No. 2001-28-7). benchchem.com.

Sources

initial investigation of 2-(3-Methylphenyl)acetophenone reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Investigation of 2-(3-Methylphenyl)acetophenone Reactivity

Foreword: A Molecule of Latent Potential

In the landscape of pharmaceutical and materials science, the diaryl ketone scaffold represents a cornerstone of molecular design. These structures are not merely inert frameworks; they are dynamic entities whose reactivity profiles dictate their utility as precursors to complex resins, fragrances, and, most critically, pharmacologically active agents.[1][2][3] This guide focuses on a specific, yet representative, member of this class: this compound.

Our investigation will eschew a rigid, templated approach. Instead, we will allow the inherent chemistry of the molecule to dictate our exploration. As Senior Application Scientists, our goal is not just to present protocols but to illuminate the strategic thinking behind them. We will delve into the "why" of experimental design—the causality that transforms a sequence of steps into a robust, self-validating scientific inquiry. This document is intended for the practicing researcher, scientist, and drug development professional, for whom scientific integrity and logical, defensible methodology are paramount.

Molecular Architecture and Electronic Landscape

Before any reactivity can be explored, a foundational understanding of the subject molecule is essential. This compound (CAS No. 34403-03-7) possesses a molecular formula of C15H14O and a molecular weight of 210.27 g/mol .[4] Its structure is characterized by three key domains, each contributing to its overall reactivity profile.

Sources

An In-depth Technical Guide to the Exploratory Reactions of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthetic utility of 2-(3-Methylphenyl)acetophenone, a versatile ketone intermediate. Moving beyond routine characterization, this document delves into a series of exploratory reactions that highlight the reactivity of both the carbonyl group and the aromatic scaffold. Detailed, field-tested protocols for key transformations, including condensation, olefination, reductive amination, and heterocyclic synthesis, are presented. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a deeper understanding of the underlying chemical principles. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel molecular entities for applications in medicinal chemistry, materials science, and beyond.

Introduction: The Chemical Versatility of this compound

This compound, also known as 1-phenyl-2-(m-tolyl)ethan-1-one, is an aromatic ketone that presents a rich scaffold for chemical exploration. Its structure, featuring a reactive carbonyl group and two distinct aromatic rings, offers multiple sites for functionalization. The presence of the methyl group on one of the phenyl rings introduces subtle electronic and steric effects that can influence the regioselectivity and reactivity of various transformations. This guide will illuminate the synthetic potential of this molecule, providing detailed methodologies for its strategic modification.

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to the target ketone.[1]

Synthesis Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-methylphenylacetyl chloride (1.0 eq.) in the same anhydrous solvent dropwise to the stirred suspension.

  • Aromatic Substrate Addition: Following the formation of the acylium ion complex, add benzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Characterization Data:

PropertyValueSource
Molecular Formula C₁₅H₁₄O[2]
Molecular Weight 210.27 g/mol [2]
Appearance Off-white to pale yellow solid or oilGeneral Observation
Mass Spectrum (EI) m/z 210 (M+), 105 (base peak, [C₇H₅O]⁺), 91 ([C₇H₇]⁺)[3]

Expected Spectroscopic Features:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.9-8.1 ppm (d, 2H): Protons on the phenyl ring adjacent to the carbonyl group.

    • δ 7.2-7.6 ppm (m, 3H): Remaining protons on the phenyl ring.

    • δ 6.9-7.2 ppm (m, 4H): Protons on the 3-methylphenyl ring.

    • δ 4.2 ppm (s, 2H): Methylene protons (CH₂).

    • δ 2.3 ppm (s, 3H): Methyl protons (CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~198 ppm: Carbonyl carbon.

    • δ ~128-138 ppm: Aromatic carbons.

    • δ ~45 ppm: Methylene carbon.

    • δ ~21 ppm: Methyl carbon.

  • IR (KBr, cm⁻¹):

    • ~1685 cm⁻¹: Strong C=O stretching vibration, characteristic of an aryl ketone.[4]

    • ~3030-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching.[4]

    • ~1450-1600 cm⁻¹: Aromatic C=C stretching.

Exploratory Reactions at the Carbonyl Center

The carbonyl group is the primary site of reactivity in this compound, amenable to a wide range of nucleophilic additions and related transformations.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions are powerful tools for carbon-carbon bond formation, converting the carbonyl group into a double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most reliable methods for this transformation.

Conceptual Workflow for Olefination

G Ketone This compound Alkene Alkene Product Ketone->Alkene Phosphine_Oxide Triphenylphosphine Oxide or Phosphate Ester Byproduct Ketone->Phosphine_Oxide Reaction Ylide Phosphorus Ylide (Wittig or HWE Reagent) Ylide->Alkene Ylide->Phosphine_Oxide Base Strong Base (e.g., n-BuLi, NaH) Phosphonium_Salt Phosphonium Salt or Phosphonate Ester Base->Phosphonium_Salt Deprotonation Phosphonium_Salt->Ylide G Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Alkoxide Chalcone Chalcone Product Alkoxide->Chalcone Protonation & Dehydration Dehydration Dehydration Dehydration->Chalcone

Sources

An In-depth Technical Guide to Potential Research Areas for 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Ketone

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This guide focuses on 2-(3-Methylphenyl)acetophenone, a member of the 2-arylacetophenone class of compounds. While direct biological data on this specific molecule is nascent, its structural motifs are present in a variety of compounds with demonstrated pharmacological activities. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this compound. By leveraging established synthetic methodologies, predictive computational models, and robust in vitro screening platforms, we can systematically unlock the therapeutic potential of this intriguing molecule. This guide is structured to provide not just protocols, but a strategic framework for inquiry, grounded in scientific rationale and practical application.

I. Synthesis and Characterization: The Foundation of Discovery

A reliable and scalable synthesis is the bedrock of any research endeavor into a novel compound. For this compound, several established methods for the synthesis of 2-arylacetophenones can be adapted. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.

Proposed Synthetic Routes

Two primary and well-documented synthetic strategies are particularly amenable to the synthesis of this compound: Friedel-Crafts Acylation and Suzuki-Miyaura Coupling.

1.1.1 Friedel-Crafts Acylation of m-Xylene

This classic electrophilic aromatic substitution offers a direct approach. The reaction of m-xylene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, is a plausible route.

Causality of Experimental Choices:

  • m-Xylene as the starting material: Provides the 3-methylphenyl moiety of the target molecule.

  • Phenylacetyl chloride as the acylating agent: Introduces the phenacyl group.

  • Anhydrous aluminum chloride (AlCl₃) as the catalyst: A strong Lewis acid required to activate the acylating agent and facilitate the electrophilic attack on the aromatic ring.[1]

  • Anhydrous conditions: Essential to prevent the decomposition of the AlCl₃ catalyst.

1.1.2 Palladium-Catalyzed Suzuki-Miyaura Coupling

This modern cross-coupling reaction provides a versatile and often higher-yielding alternative to Friedel-Crafts acylation, with broader functional group tolerance.[2][3] The reaction would involve the coupling of a (3-methylphenyl)boronic acid with a suitable phenacyl halide, such as 2-bromoacetophenone, in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • (3-methylphenyl)boronic acid: The organoboron component that provides the 3-methylphenyl group.

  • 2-Bromoacetophenone: The organohalide coupling partner that provides the acetophenone moiety.

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand): Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃): Required for the transmetalation step in the catalytic cycle.[5]

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

  • (3-methylphenyl)boronic acid

  • 2-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add (3-methylphenyl)boronic acid (1.2 equivalents), 2-bromoacetophenone (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

II. Computational Investigation: In Silico Prediction of Bioactivity

Before embarking on extensive and resource-intensive in vitro screening, molecular docking studies can provide valuable insights into the potential biological targets of this compound.[6] By predicting the binding affinity and mode of interaction with various protein targets, we can prioritize experimental efforts.

Rationale for Target Selection

Based on the known activities of structurally related acetophenone and ketone derivatives, three primary areas of investigation are proposed: anticancer, neuroprotective, and anti-inflammatory activities.

Research AreaPotential Protein Target(s)Rationale
Anticancer TubulinMany natural and synthetic compounds with a stilbene-like scaffold, which has some resemblance to the 1,2-diaryl ketone structure, are known to inhibit tubulin polymerization.[7]
Neuroprotective Monoamine Oxidase B (MAO-B)Ketone derivatives have been identified as inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[6][8]
Anti-inflammatory Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Aromatic ketones and related structures have been shown to possess anti-inflammatory properties through the inhibition of these key enzymes in the arachidonic acid cascade.[9][10]
Molecular Docking Workflow

The following is a generalized workflow for conducting molecular docking studies.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download Protein Structure (e.g., from RCSB PDB) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand Prepare Ligand Structure (this compound) Ligand->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docking Results (Binding Energy & Pose) Dock->Analyze Visualize Visualize Protein-Ligand Interactions (e.g., PyMOL) Analyze->Visualize

Step-by-Step Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina.

Software Requirements:

  • AutoDock Tools: For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization of results.

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., Tubulin, MAO-B, COX-2) from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure using a molecule editor.

    • Minimize the energy of the 3D structure.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in the .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of the protein, often from the location of a co-crystallized inhibitor.

    • Define a grid box that encompasses the active site. The size and center of the grid box are crucial parameters.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box, and other docking parameters.

    • Run the AutoDock Vina simulation from the command line.

  • Results Analysis:

    • Vina will output a log file containing the binding affinities (in kcal/mol) for the top-ranked binding poses.

    • Analyze the binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site using PyMOL or Chimera.

III. In Vitro Biological Evaluation: From Prediction to Practice

Based on the computational predictions, a series of in vitro assays can be employed to experimentally validate the bioactivity of this compound.

Anticancer Activity Screening

The potential of this compound to inhibit cancer cell growth can be assessed using a cytotoxicity assay.

3.1.1 MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_pathway Potential Anticancer Mechanism Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Mitosis Mitotic Arrest Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Neuroprotective Activity Screening

The potential neuroprotective effects can be investigated by assessing the compound's ability to inhibit MAO-B.

3.2.1 In Vitro MAO-B Inhibition Assay

This assay measures the activity of MAO-B in the presence of the test compound.

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., kynuramine or a proprietary substrate), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorescent probe in the presence of horseradish peroxidase (HRP). A decrease in fluorescence indicates inhibition of MAO-B activity.[1][14]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B, the substrate, the fluorescent probe, HRP, and the test compound at various concentrations.

  • Reaction Setup: In a 96-well black plate, add the MAO-B enzyme and the test compound (or a known MAO-B inhibitor as a positive control). Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate, fluorescent probe, and HRP to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.

Anti-inflammatory Activity Screening

The anti-inflammatory potential can be evaluated by assessing the inhibition of COX-2 and 5-LOX enzymes.

3.3.1 In Vitro COX-2 and 5-LOX Inhibition Assays

These assays measure the activity of the respective enzymes in the presence of the test compound.

Principle (COX-2): The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength. A decrease in the rate of color development indicates COX-2 inhibition.[11][15]

Principle (5-LOX): The activity of 5-LOX is determined by measuring the formation of hydroperoxides from a substrate like linoleic acid or arachidonic acid, often detected using a fluorescent probe. A reduction in the fluorescent signal indicates 5-LOX inhibition.[13]

Experimental Protocol (General):

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (COX-2 or 5-LOX), the corresponding substrate, and any necessary cofactors.

  • Inhibitor Incubation: In a 96-well plate, incubate the enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition to derive the IC₅₀ value.

IV. Conclusion and Future Directions

This guide has outlined a systematic and multi-faceted approach to exploring the potential research areas for this compound. By integrating rational synthesis, predictive computational modeling, and robust in vitro screening, a comprehensive profile of this compound's bioactivity can be established. The proposed investigations into its anticancer, neuroprotective, and anti-inflammatory properties are based on the established activities of structurally related molecules and represent high-potential avenues for discovery.

Positive results from these initial studies would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogues of this compound to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying any observed biological activity.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising compounds in relevant animal models.

The journey from a novel molecule to a potential therapeutic agent is long and complex, but the foundational research outlined in this guide provides a clear and scientifically rigorous path forward for unlocking the promise of this compound.

References

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. Available from: [Link]

  • Docking Studies of Recently Synthesized MAO-B Inhibitors. Encyclopedia.pub. 2023. Available from: [Link]

  • MTT Assay Protocol. Roche. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available from: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature. 2010. Available from: [Link]

  • Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers in Chemistry. 2023. Available from: [Link]

  • Table 4 Docking assessment for COX-2. ResearchGate. Available from: [Link]

  • Possible mechanisms of action behind ketones' therapeutic effects in Parkinson's disease. LinkedIn. 2024. Available from: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • Preparation of acetophenone. PrepChem.com. Available from: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available from: [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. ResearchGate. 2015. Available from: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available from: [Link]

  • Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. PMC. Available from: [Link]

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. PMC. Available from: [Link]

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. PubMed. 2023. Available from: [Link]

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. ResearchGate. 2023. Available from: [Link]

  • Synthesis, Crystal Structures, Molecular Docking and MAO-B Inhibitory Activity of Transition Metal Complexes Derived from 2. Semantic Scholar. Available from: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC. Available from: [Link]

  • Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones. Semantic Scholar. Available from: [Link]

  • Method for preparing acetophenone (methylphenyl ketone). Google Patents.
  • Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. MDPI. 2023. Available from: [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available from: [Link]

  • Synthesis of Acetophenone Derivatives. Scribd. Available from: [Link]

  • Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. 2014. Available from: [Link]

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. 2017. Available from: [Link]

  • How can you prepare acetophenone (methyl phenyl ketone) from the following starting materials?. Homework.Study.com. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. PMC. Available from: [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. 2024. Available from: [Link]

  • Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers in Neurology. 2020. Available from: [Link]

  • Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. MDPI. Available from: [Link]

  • In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... ResearchGate. Available from: [Link]

  • Molecular docking study of the phytol and its derivatives against COX-2 induced inflammation. SciSpace. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2023. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available from: [Link]

  • Molecular docking analysis of doronine derivatives with human COX-2. PMC. Available from: [Link]

  • COX‐LOX INHIBITION: CURRENT EVIDENCE FOR AN EMERGING NEW THERAPY. Alimentary Pharmacology & Therapeutics. 2003. Available from: [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available from: [Link]

  • Molecular Docking Studies of Tubulin Inhibitors. Scribd. Available from: [Link]

  • Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. PubMed. 2024. Available from: [Link]

  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents. PMC. Available from: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. 2021. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Use of 2-(3-Methylphenyl)acetophenone in Intramolecular Friedel-Crafts Reactions for Fluorenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Intermolecular Limitations

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, has been a staple in organic synthesis for over a century.[1][2] While its intermolecular variants are widely taught, the strategic application of intramolecular Friedel-Crafts reactions offers a powerful pathway to complex polycyclic aromatic systems. This guide focuses on a specific and highly valuable substrate, 2-(3-Methylphenyl)acetophenone , demonstrating its utility in intramolecular Friedel-Crafts acylation to construct the fluorenone scaffold.

Fluorenones are not merely academic curiosities; they form the structural core of numerous compounds with significant biological activities and material science applications, including antiviral, anticancer, and semiconducting properties.[3][4] The synthesis of these tricyclic ketones often relies on the cyclization of biphenyl derivatives.[4][5] Here, we explore how this compound serves as an ideal precursor for an efficient, acid-catalyzed cyclization to yield substituted fluorenones, a transformation of significant interest in medicinal chemistry and materials science.

Mechanistic Rationale: The Intramolecular Advantage

In a typical intermolecular Friedel-Crafts acylation, the acetyl group of a simple acetophenone deactivates the aromatic ring, making further substitution difficult.[6] However, in the case of this compound, this deactivating effect is overcome by the proximity of the tethered 3-methylphenyl ring. The reaction proceeds not by adding an external electrophile, but by the molecule reacting with itself.

The key steps are:

  • Activation of the Carbonyl: A strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄, PPA) coordinates to the carbonyl oxygen of the acetophenone moiety. This coordination enhances the electrophilicity of the carbonyl carbon and, by extension, the entire benzoyl group.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich 3-methylphenyl ring acts as the nucleophile, attacking the activated and now highly electrophilic carbonyl carbon of the adjacent ring.

  • Regioselectivity: The methyl group on the nucleophilic ring is an ortho-, para-director. Due to steric hindrance from the bulky attacking group, the cyclization overwhelmingly favors the less hindered para position relative to the methyl group.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration to form the stable, conjugated fluorenone system.

This intramolecular pathway is highly efficient because the nucleophile and electrophile are held in close proximity, favoring the cyclization over potential intermolecular side reactions.[7]

Friedel_Crafts_Intramolecular reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label sub This compound activated Activated Carbonyl Complex sub->activated 1. Activation cat Lewis Acid (e.g., AlCl₃) or Brønsted Acid (PPA) cat->activated sigma Cyclized Intermediate (Sigma Complex) activated->sigma 2. Intramolecular    Attack (EAS) prod 2-Methyl-9H-fluoren-9-one sigma->prod 3. Dehydration &    Aromatization Workflow A 1. Reagent Setup Combine substrate and PPA in flask B 2. Reaction Heat mixture to 100°C with stirring for 2h A->B C 3. Quenching Cool and pour mixture onto crushed ice B->C D 4. Neutralization & Extraction Neutralize with NaHCO₃, extract with DCM C->D E 5. Washing & Drying Wash organic layer with water/brine, dry with MgSO₄ D->E F 6. Purification Filter, evaporate solvent, purify via column chromatography E->F G 7. Analysis Characterize product (NMR, MS, IR) F->G

Caption: Experimental workflow for fluorenone synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.10 g, 10 mmol). Carefully add polyphosphoric acid (~25 g).

    • Scientist's Note: PPA is highly viscous. It can be gently warmed to facilitate transfer. The amount should be sufficient to allow for efficient stirring of the mixture.

  • Cyclization Reaction: Place the flask in a heating mantle or oil bath and begin stirring. Heat the mixture to 100-110°C. Maintain this temperature for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.

  • Work-up and Quenching: After the reaction is complete (or after 3 hours), remove the flask from the heat and allow it to cool to approximately 60-70°C. In a separate beaker, prepare ~150 g of crushed ice.

  • CAUTION: Slowly and carefully pour the warm reaction mixture onto the crushed ice with vigorous stirring. PPA hydrolysis is exothermic. This step will break down the PPA and precipitate the crude product.

  • Extraction: Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 30 mL). Combine the organic layers.

    • Scientist's Note: The product is organic-soluble. The extraction process moves the desired product from the aqueous phase to the organic DCM phase.

  • Neutralization and Washing: Wash the combined organic layers sequentially with deionized water (50 mL) and then saturated sodium bicarbonate solution (50 mL) to remove any residual acid. Finally, wash with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

  • Purification: The crude 2-Methyl-9H-fluoren-9-one can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle polyphosphoric acid and concentrated acids inside a chemical fume hood. The quenching process is exothermic and should be performed with care.

  • Troubleshooting:

    • Low Yield: May indicate an incomplete reaction. Consider increasing the reaction time or temperature slightly. Ensure the PPA is of good quality.

    • Incomplete Stirring: If the PPA is too viscous at the reaction temperature, add slightly more PPA or increase the temperature to reduce viscosity.

    • Side Products: Overheating or prolonged reaction times can lead to charring or sulfonation (if using H₂SO₄). Adhere to the recommended conditions and monitor via TLC.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound is a robust and efficient method for accessing the valuable fluorenone core structure. By leveraging the principles of intramolecular reactivity and careful selection of an acid catalyst, researchers can bypass the limitations of intermolecular reactions. This protocol provides a reliable, scalable procedure that is fundamental for synthetic chemists in drug discovery and materials science who require access to this important class of polycyclic aromatic ketones.

References

  • BenchChem. (2025). A Comparative Guide to Friedel-Crafts Catalysts for the Synthesis of 3',4'-(Methylenedioxy)acetophenone.
  • ResearchGate. (n.d.). Various methods for the synthesis of fluorenones and visible light‐mediated [4+2] annulations. [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts acylation of amides. [Link]

  • National Institutes of Health. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]

  • Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Revista de la Sociedad Química de México. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

2-(3-Methylphenyl)acetophenone as a precursor for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(3-Methylphenyl)acetophenone as a Versatile Precursor in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of pharmacologically relevant scaffolds. While established industrial syntheses for certain pharmaceuticals may originate from different precursors, this guide explores the potential of this compound as a valuable and flexible starting material. We present a logical, multi-step synthetic pathway to key intermediates and demonstrate their subsequent conversion into analogs of known therapeutic agents. The protocols herein are designed with an emphasis on mechanistic understanding, reproducibility, and safety.

Introduction: The Strategic Value of this compound

This compound (also known as 1-Phenyl-2-(m-tolyl)ethan-1-one) is an aromatic ketone that serves as a robust building block in organic synthesis.[1][2][3] Its structural features—a reactive carbonyl group and two distinct aromatic rings—offer multiple sites for chemical modification, making it an attractive starting point for constructing complex molecular architectures.

The core value of this precursor lies in the facile conversion of its ketone functionality into a secondary alcohol. This alcohol can then be transformed into a reactive leaving group (e.g., a halide), creating a versatile electrophilic intermediate, 1-phenyl-2-(m-tolyl)ethyl halide. This intermediate is primed for nucleophilic substitution reactions, enabling the attachment of various pharmacophores and the construction of drug scaffolds, particularly those related to the diarylmethyl ether class of compounds.

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 34403-03-7[1][4]
Molecular Formula C₁₅H₁₄O[1][4]
Molecular Weight 210.27 g/mol [1][4]
Appearance Not specified, likely a solid or liquid-
Boiling Point 337.3°C at 760 mmHg[4]
Density 1.062 g/cm³[4]

Synthetic Pathway Overview: From Ketone to Bioactive Scaffold

The primary synthetic strategy detailed here involves a two-stage process to generate a key benzhydryl-type intermediate, which is subsequently used to synthesize an analog of the muscle relaxant and antihistaminic drug, Orphenadrine.[5][6] This pathway highlights the precursor's potential in accessing diarylmethyl ether structures.

G A This compound (Starting Precursor) B 1-Phenyl-2-(m-tolyl)ethanol (Alcohol Intermediate) A->B  Step 1: NaBH₄ Reduction   C 1-Chloro-1-phenyl-2-(m-tolyl)ethane (Key Electrophilic Intermediate) B->C  Step 2: SOCl₂ Halogenation   D Orphenadrine Analog (Final Product) C->D  Step 3: Williamson Ether Synthesis  

Figure 1: A three-step synthetic pathway from this compound to an Orphenadrine analog.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Reduction of this compound to 1-Phenyl-2-(m-tolyl)ethanol

Principle: This step employs sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone functionality into a secondary alcohol. The choice of NaBH₄ is deliberate; it is highly effective for reducing ketones and aldehydes without affecting the aromatic rings, and its handling is significantly safer than more potent hydrides like lithium aluminum hydride (LAH).

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of Reductant: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated NaHCO₃ solution to remove residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Phenyl-2-(m-tolyl)ethanol. The product can be purified further by column chromatography if necessary.

Protocol 2: Halogenation to 1-Chloro-1-phenyl-2-(m-tolyl)ethane

Principle: The secondary alcohol is converted to a chloride using thionyl chloride (SOCl₂). This reaction proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which reliably converts the alcohol into a good leaving group, facilitating the subsequent substitution step.

Materials:

  • 1-Phenyl-2-(m-tolyl)ethanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount, optional)

  • Round-bottom flask with reflux condenser, nitrogen inlet, magnetic stirrer

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol intermediate (1.0 eq) and anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C and slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction, though it may favor an Sₙ2 mechanism.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The reaction should be monitored by TLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 1-Chloro-1-phenyl-2-(m-tolyl)ethane is often used in the next step without further purification.

Protocol 3: Synthesis of the Orphenadrine Analog

Principle: This final step is a classic Williamson ether synthesis, a robust method for forming ethers. The previously synthesized alkyl chloride acts as the electrophile, which is attacked by the deprotonated N,N-dimethylethanolamine (the nucleophile) to form the desired ether linkage.[5]

Materials:

  • 1-Chloro-1-phenyl-2-(m-tolyl)ethane (1.0 eq)

  • N,N-dimethylethanolamine (2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, nitrogen inlet, magnetic stirrer

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under nitrogen, suspend NaH (2.0 eq) in anhydrous THF. Cool to 0°C and slowly add N,N-dimethylethanolamine (2.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the sodium alkoxide nucleophile.

  • Coupling Reaction: Dissolve the crude chloride intermediate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting chloride.

  • Quenching and Extraction: Cool the reaction to 0°C and carefully quench with water. Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the target Orphenadrine analog.

Experimental Workflow and Safety

Adherence to a structured workflow and strict safety protocols is paramount for successful and safe synthesis.

G cluster_prep Preparation & Safety cluster_reduction Protocol 1: Reduction cluster_halogenation Protocol 2: Halogenation prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Assemble & Dry Glassware prep3 Work in Fume Hood r1 Dissolve Ketone in MeOH prep3->r1 r2 Cool to 0°C r1->r2 r3 Add NaBH₄ Portion-wise r2->r3 r4 Reaction & TLC Monitoring r3->r4 r5 Quench with HCl r4->r5 r6 Extract with DCM r5->r6 h1 Dissolve Alcohol in DCM (Anhydrous) r6->h1 h2 Add SOCl₂ at 0°C h1->h2 h3 Reflux & Monitor h2->h3 h4 Quench over Ice h3->h4 h5 Extract & Concentrate h4->h5

Figure 2: Workflow diagram for the synthesis of the key electrophilic intermediate.

Safety and Hazard Management
  • General Handling: Handle all chemicals within a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7][8]

  • Acetophenone Derivatives: These compounds can be irritants. Acetophenone itself is harmful if swallowed and causes serious eye irritation.[7][9][10] Assume similar properties for its derivatives.

  • Reagents:

    • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Add slowly and quench carefully.

    • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Use in an inert atmosphere and handle as a dispersion in mineral oil.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents before disposal.

Conclusion

This compound represents a strategically valuable precursor for the synthesis of complex pharmaceutical targets, particularly within the diarylmethyl ether class. The protocols provided in this guide demonstrate a logical and viable pathway from this starting material to a pharmacologically relevant scaffold. By understanding the underlying chemical principles and adhering to rigorous experimental and safety procedures, researchers can effectively leverage this precursor in their drug discovery and development programs.

References

  • Dąbrowski, M. et al. (2025). Synthetic strategies toward nefopam: a short review. Arkat USA.
  • Merck Index Online. (n.d.). Orphenadrine. Royal Society of Chemistry.
  • BLDpharm. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylacetophenone.
  • ChemicalBook. (n.d.). This compound.
  • Chemsrc. (2025). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Acetophenone.
  • ChemicalBook. (2023). This compound | 34403-03-7.
  • ResearchGate. (2025). Synthetic strategies toward nefopam: a short review.
  • Fisher Scientific. (2010). Safety Data Sheet: Acetophenone.
  • TCI Chemicals. (2025). Safety Data Sheet: Acetophenone.
  • Srinivasachary, K. et al. (2019). SYNTHESIS OF NEFOPAM ANALOGUES AND CHARACTERISATION. International Journal of Pharmaceutical Sciences and Research, 10(10), 4613-35.
  • Wikipedia. (n.d.). Acetophenone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7410, Acetophenone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4601, Orphenadrine. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 1-(m-tolyl)-1-phenylethene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[3][4] The reaction's primary advantage lies in its regioselectivity; the double bond is formed precisely at the location of the original carbonyl group, offering a significant advantage over other olefination methods that may yield isomeric mixtures.[5]

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(m-tolyl)-1-phenylethene, starting from the sterically hindered ketone 2-(3-Methylphenyl)acetophenone. The protocol is designed for researchers in synthetic chemistry and drug development, detailing the preparation of the necessary phosphonium ylide, the execution of the Wittig reaction under anhydrous conditions, and subsequent product purification and characterization. We will address the specific challenges associated with sterically hindered ketones, which are known to exhibit slower reaction rates.[3]

Reaction Scheme:

Underlying Mechanism: The Oxaphosphetane Pathway

The Wittig reaction proceeds through a nucleophilic addition-elimination mechanism.[6][7] The ylide, featuring a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of the ketone.[3] While historically a betaine intermediate was proposed, modern mechanistic studies, particularly for lithium-free reactions, support a concerted [2+2] cycloaddition to directly form a four-membered cyclic intermediate called an oxaphosphetane.[4][6][8][9] This intermediate is unstable and spontaneously decomposes in an intramolecular elimination process. The driving force for this decomposition is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the reaction forward to yield the desired alkene.[7]

Materials and Reagents

ReagentSupplierPurityCAS NumberNotes
Methyltriphenylphosphonium bromideSigma-Aldrich≥98%1779-49-3Must be dried thoroughly before use.
Sodium Hydride (NaH), 60% in oilSigma-Aldrich60% (w/w)7646-69-7Extremely water-reactive. Handle under inert gas.
This compoundTCI Chemicals>98%64434-01-3
Tetrahydrofuran (THF), anhydrousAcros Organics99.9%109-99-9Anhydrous, inhibitor-free.
Hexane, anhydrousFisher Chemical≥99%110-54-3For washing NaH.
Diethyl EtherFisher ChemicalACS Grade60-29-7For work-up and purification.
Saturated aq. Ammonium Chloride (NH₄Cl)LabChemN/A12125-02-9For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)EMD MilliporeACS Grade7487-88-9For drying organic layers.

Essential Equipment

  • Schlenk line or glove box for inert atmosphere operations.

  • Round-bottom flasks, oven-dried.

  • Magnetic stirrer and stir bars.

  • Glass syringes and needles.

  • Septa for sealing flasks.

  • Separatory funnel.

  • Rotary evaporator.

  • Glass column for chromatography.

  • TLC plates (silica gel 60 F₂₅₄).

  • UV lamp for TLC visualization.

Critical Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11] It is a corrosive agent that can cause severe skin and eye burns.[10] Always handle NaH as a mineral oil dispersion in a fume hood or glovebox under an inert atmosphere (Nitrogen or Argon).[10][12] Wear a fire-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[12] A Class D fire extinguisher (for combustible metals) must be readily available.[10]

  • Anhydrous Solvents (THF, Hexane): These are flammable liquids. Ensure all operations are conducted away from ignition sources.[13] THF can form explosive peroxides; use freshly opened bottles of anhydrous solvent.

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[12][14]

Detailed Experimental Protocol

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

Causality: The phosphonium salt is not nucleophilic. It must first be deprotonated with a strong, non-nucleophilic base to form the reactive ylide. Sodium hydride is an excellent choice for this transformation.[8] The entire process must be conducted under an inert atmosphere to prevent the highly reactive ylide from being quenched by atmospheric moisture or oxygen.

  • Preparation: Set up a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and two rubber septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • NaH Dispensing: In the fume hood, weigh 0.50 g of 60% sodium hydride in mineral oil (12.5 mmol, 1.2 equivalents) and quickly transfer it to the reaction flask.

  • Washing NaH: Add 10 mL of anhydrous hexane via syringe. Stir the suspension for 5 minutes. Stop the stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via a syringe or cannula. Repeat this washing step two more times. This ensures the mineral oil, which can interfere with the reaction, is removed.[12]

  • Solvent Addition: Add 30 mL of anhydrous THF to the washed NaH in the flask.

  • Phosphonium Salt Addition: In a separate, dry vial, weigh 4.17 g of methyltriphenylphosphonium bromide (11.7 mmol, 1.05 equivalents relative to the ketone). Add this solid portion-wise to the stirred NaH/THF suspension at room temperature over 10 minutes.

  • Ylide Formation: Heat the resulting suspension to a gentle reflux and stir for 2 hours. The formation of the ylide is indicated by the evolution of hydrogen gas (which is safely vented through the bubbler on the Schlenk line) and the appearance of a characteristic orange-red color. Allow the mixture to cool to room temperature. The ylide is now ready for use.

Part B: Wittig Reaction and Product Formation

Causality: The ketone is added slowly to the pre-formed ylide to ensure the ylide is present in excess during the addition, maximizing the conversion of the ketone. The reaction may require gentle heating to overcome the steric hindrance of the acetophenone derivative.[3]

  • Ketone Addition: Dissolve 2.33 g of this compound (11.1 mmol, 1.0 equivalent) in 15 mL of anhydrous THF in a separate dry flask. Using a syringe, add this solution dropwise to the stirred ylide suspension at room temperature over 20-30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, gently heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate eluent system. Spot the starting ketone and the reaction mixture. The reaction is complete when the ketone spot has been consumed.

Work-up and Purification

Causality: The work-up is designed to quench any remaining reactive species and separate the desired organic product from inorganic salts and the main byproduct, triphenylphosphine oxide. Triphenylphosphine oxide has low solubility in non-polar solvents like hexane, which facilitates its removal.[15]

  • Quenching: Cool the reaction flask in an ice-water bath. Cautiously add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH and ylide.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 30 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Byproduct Removal: The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Add 50 mL of cold hexane to the crude solid/oil and stir vigorously. The triphenylphosphine oxide will precipitate as a white solid.

  • Filtration: Filter the mixture through a pad of silica gel, washing with hexane. Collect the filtrate, which contains the product.

  • Final Purification: Concentrate the filtrate on the rotary evaporator. If further purification is needed, perform column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(m-tolyl)-1-phenylethene.

Product Characterization

The final product, 1-(m-tolyl)-1-phenylethene, should be a colorless oil or low-melting solid.

  • ¹H NMR Spectroscopy: This is a crucial technique for confirming the structure.[16] Expect to see characteristic signals for the vinylic protons (attached directly to the double bond) in the range of 4.5-7.0 ppm.[16][17] The aromatic protons will appear in the 7.0-7.5 ppm region, and the methyl group protons will be a singlet around 2.3 ppm.

  • IR Spectroscopy: Infrared spectroscopy should confirm the formation of the C=C double bond and the absence of the C=O carbonyl group from the starting material. Key expected peaks include a C=C stretch around 1640-1680 cm⁻¹ and sp² C-H stretches just above 3000 cm⁻¹.[18][19]

Experimental Data Summary

CompoundMol. Wt. ( g/mol )Mass (g)Moles (mmol)Equivalents
This compound210.282.3311.11.0
Methyltriphenylphosphonium bromide357.234.1711.71.05
Sodium Hydride (60%)40.00 (as 100%)0.5012.51.2

Experimental Workflow Diagram

A visual representation of the key steps in the protocol.

Wittig_Protocol cluster_prep Part A: Ylide Preparation (Inert Atmosphere) cluster_reaction Part B: Wittig Reaction cluster_workup Part C: Work-up & Purification prep_start Flame-Dried Schlenk Flask add_nah Add NaH (60% in oil) prep_start->add_nah wash_nah Wash NaH with Anhydrous Hexane (x3) add_nah->wash_nah add_thf1 Add Anhydrous THF wash_nah->add_thf1 add_salt Add Methyltriphenylphosphonium Bromide add_thf1->add_salt reflux_ylide Reflux for 2h (Ylide Formation) add_salt->reflux_ylide add_ketone Add Ketone in Anhydrous THF reflux_ylide->add_ketone reflux_reaction Reflux for 4-6h (Monitor by TLC) add_ketone->reflux_reaction quench Quench with aq. NH4Cl reflux_reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry (MgSO4) & Concentrate extract->dry precipitate Precipitate Ph3P=O with Cold Hexane dry->precipitate filter Filter through Silica Plug precipitate->filter purify Column Chromatography filter->purify product Pure 1-(m-tolyl)-1-phenylethene purify->product

Caption: Workflow for the Wittig synthesis of 1-(m-tolyl)-1-phenylethene.

References

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Wittig Reaction. BYJU'S. [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax Organic Chemistry. [Link]

  • Hazard Summary: Sodium Hydride. New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Sodium Hydride. University of California, Santa Barbara. [Link]

  • LCSS: Potassium Hydride and Sodium Hydride. National Institutes of Health. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Standard Operating Procedure: n-Butyllithium. University of Arkansas Environmental Health and Safety. [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. JoVE. [Link]

  • LCSS: Butyllithiums. National Institutes of Health. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]

  • Spectroscopy Tutorial: Alkenes and Conjugated Systems. University of Calgary. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Swarthmore College. [Link]

  • Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. YouTube. [Link]

  • Handling nBuLi. Reddit. [Link]

  • Standard Operating Procedure: Quenching and Disposal of t-ButylLithium. Oregon State University. [Link]

  • Workup of Wittig reaction products. European Patent Office. [Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • Alkenes in HNMR. OpenOChem Learn. [Link]

  • One pot Wittig reaction and hydrolysis with acetophenone as starting material. ResearchGate. [Link]

  • The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. [Link]

  • Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using Wittig reaction. Lido. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of Colorado Denver. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Swarthmore College Course Material. [Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-Stout. [Link]

Sources

Application Notes and Protocols: The Utility of 2-(3-Methylphenyl)acetophenone as a Type II Photoinitiator in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive technical guide on the application of 2-(3-Methylphenyl)acetophenone, a substituted aromatic ketone, in the field of polymer chemistry. While classic photoinitiators like the Irgacure and Darocur series dominate the landscape, niche molecules such as this compound offer unique properties for specialized applications. This guide will delve into its mechanistic function as a Type II photoinitiator, provide detailed protocols for its use in free-radical polymerization, and present data-driven insights for researchers, scientists, and professionals in drug development and materials science.

Mechanistic Insights: this compound as a Type II Photoinitiator

Unlike Type I photoinitiators that undergo unimolecular bond cleavage upon irradiation to form free radicals, this compound functions as a Type II photoinitiator. This classification dictates that it requires a co-initiator, typically a hydrogen donor, to generate the initiating radicals.

Upon absorption of UV light, this compound is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). This triplet state is the key reactive species. It does not fragment directly but instead participates in a bimolecular reaction, abstracting a hydrogen atom from a synergistic molecule (co-initiator), such as an amine or a thiol. This hydrogen abstraction process generates a ketyl radical from the photoinitiator and a new free radical from the co-initiator. The radical derived from the co-initiator is typically the primary species responsible for initiating the polymerization of monomers like acrylates or methacrylates.

The choice of co-initiator is critical and directly impacts the efficiency of polymerization. Tertiary amines, such as triethanolamine (TEA) or N-methyldiethanolamine (MDEA), are common choices due to their readily abstractable hydrogen atoms.

G cluster_0 Photon Absorption & Excitation cluster_1 Hydrogen Abstraction cluster_2 Radical Generation & Polymerization A This compound (S₀) B Excited Singlet State (S₁) A->B hν (UV Light) C Excited Triplet State (T₁) B->C Intersystem Crossing (ISC) E [Complex]* C->E D Co-initiator (e.g., Amine, R₃N) D->E F Ketyl Radical E->F G Amine-derived Radical (R₂N-C•HR') E->G H Monomer (M) G->H Initiation I Propagating Polymer Chain (P•) H->I G A Prepare Formulation (Initiator + Amine + Monomer) B Apply Thin Film (e.g., Spin Coating) A->B C Nitrogen Purge (Optional but Recommended) B->C D UV Exposure (e.g., 365 nm) C->D E Cured Polymer Film D->E F Characterization (FTIR, Tack-free test) E->F

Figure 2. Experimental workflow for UV curing.

Data Presentation: Formulation and Performance

The concentration of both the photoinitiator and the co-initiator can be optimized to achieve the desired curing performance.

ComponentRoleConcentration (wt%)Molar Ratio (vs. Initiator)
Trimethylolpropane Triacrylate (TMPTA)Monomer/Crosslinker95.0-
This compoundPhotoinitiator2.01.0
N-Methyldiethanolamine (MDEA)Co-initiator3.0~2.7
Table 1. Example formulation for UV curing.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained using these protocols, several validation steps should be integrated into the experimental design:

  • Control Experiments: A formulation without the photoinitiator or co-initiator should not cure under UV exposure. This confirms that polymerization is indeed initiated by the designed system.

  • Tack-Free Test: A simple, qualitative test for cure completion. Gently touch the surface of the cured film with a cotton swab. A tack-free surface indicates a high degree of surface cure.

  • Solvent Resistance: An effectively crosslinked polymer will exhibit swelling but not dissolution in a good solvent (e.g., acetone). Immerse a cured film sample in acetone for a specified time and measure the change in weight to determine the gel content.

Conclusion

This compound serves as a viable Type II photoinitiator for specific applications in polymer chemistry, particularly in UV-curable systems where its solubility and absorption characteristics are advantageous. Its efficacy is critically dependent on the presence and concentration of a suitable co-initiator. The protocols and insights provided herein offer a robust starting point for researchers to explore the potential of this and other specialized photoinitiators in the development of novel polymeric materials.

References

There is a lack of specific, authoritative references detailing the application of this compound in polymer chemistry in the public domain. The mechanistic descriptions and protocols provided are based on the established principles of Type II photoinitiation, for which general references are available. For further reading on the fundamental principles of photopolymerization, the following resources are recommended:

  • Principles of Polymerization, 4th Edition. Source: Wiley. [Link]

  • Chemistry & Technology of UV & EB Formulation for Coatings, Inks & Paints. Source: Wiley. [Link]

Application Note: A Practical Guide to the Catalytic Hydrogenation of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic ketones to their corresponding chiral secondary alcohols is a cornerstone transformation in organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. The target molecule of this guide, 1-phenyl-1-(3-methylphenyl)ethanol, is a valuable chiral alcohol intermediate. Catalytic hydrogenation stands out as a preferred method for this conversion due to its high efficiency, atom economy, and the potential for exquisite stereochemical control.[1][2]

This document provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 2-(3-Methylphenyl)acetophenone. It is designed for researchers, chemists, and process development professionals, offering insights into mechanistic principles, catalyst selection, experimental execution, and product analysis. We will explore both standard heterogeneous hydrogenation for racemic synthesis and advanced asymmetric techniques for producing enantiomerically enriched products.

Mechanistic Principles of Ketone Hydrogenation

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond to yield an alcohol.[3] The mechanism is highly dependent on the nature of the catalyst system employed.

Heterogeneous Catalysis (e.g., Pd/C, Raney® Ni)

In the most common setup, a solid-phase catalyst facilitates the reaction. The mechanism proceeds through several key steps on the catalyst surface[4]:

  • Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium). This interaction weakens the H-H bond, leading to dissociative chemisorption to form reactive metal-hydride species.

  • Substrate Adsorption: The ketone, this compound, also adsorbs onto the catalyst surface, coordinating through its carbonyl group.

  • Hydrogen Transfer: The activated hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen.

  • Product Desorption: The resulting alcohol product, 1-phenyl-1-(3-methylphenyl)ethanol, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.

Asymmetric Homogeneous Catalysis

For the synthesis of a single enantiomer, chiral homogeneous catalysts, such as those pioneered by Noyori, are employed.[5] These systems, typically based on Ruthenium(II) complexes with a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand, operate through a non-classical, metal-ligand bifunctional mechanism.[6][7]

The key feature of this mechanism is the concerted transfer of a hydride (H⁻) from the metal center and a proton (H⁺) from the amine ligand of the catalyst to the carbonyl group of the ketone via a six-membered pericyclic transition state.[6] This highly organized transition state, dictated by the chirality of the ligands, ensures the hydrogen addition occurs on a specific face of the ketone, leading to the formation of one enantiomer in high excess. The presence of a base, such as potassium tert-butoxide (KOtBu), is often crucial for generating the active catalyst species.[7]

Experimental Workflow Overview

The following diagram outlines the general workflow for the catalytic hydrogenation process, from initial setup to final analysis.

G Experimental Workflow for Catalytic Hydrogenation cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Weigh Substrate & Catalyst B Prepare Solvent & Additives (e.g., Base) C Assemble & Purge Hydrogenation Reactor B->C Transfer to Reactor D Charge Reactor with Reagents & Solvent C->D E Pressurize with H₂ & Begin Agitation/Heating D->E F Monitor Reaction (H₂ Uptake, TLC/GC) E->F G Depressurize & Purge Reactor with N₂ F->G Upon Completion H Filter to Remove Catalyst (e.g., via Celite®) G->H I Solvent Evaporation H->I J Purify Product (Column Chromatography/Distillation) I->J K Characterize Product (NMR, MS, IR) J->K L Determine Purity (GC/HPLC) & Enantiomeric Excess (Chiral HPLC) K->L

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Racemic Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol describes a standard, reliable method for producing racemic 1-phenyl-1-(3-methylphenyl)ethanol.

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Parr hydrogenation apparatus or similar pressure vessel

  • Filter agent (e.g., Celite® 545)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the pressure vessel of the hydrogenation apparatus is clean and dry.

  • Charging the Reactor: To the pressure vessel, add this compound (e.g., 5.0 g, 23.8 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen (to prevent ignition of dry catalyst), carefully add 10% Pd/C (e.g., 250 mg, 5 mol% Pd). Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care.

  • Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) to the vessel.

  • Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by purging with hydrogen gas (H₂) in the same manner.

  • Reaction Execution: Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and, if necessary, heat the reaction to a specified temperature (e.g., 25-50 °C).

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with N₂) and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system thoroughly with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Workup - Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-phenyl-1-(3-methylphenyl)ethanol can be purified by flash column chromatography on silica gel or by vacuum distillation if required.

Considerations for Asymmetric Hydrogenation

To achieve an enantiomerically enriched product, a chiral catalyst system is required. Ruthenium-based catalysts are particularly effective for the asymmetric hydrogenation of aromatic ketones.[5]

Key Modifications for Asymmetric Protocol:

  • Catalyst System: A pre-catalyst such as trans-RuCl₂[(S)-XylBINAP][(S)-DAIPEN] is used in much lower loadings (S/C ratio of 1,000 to 100,000).[5]

  • Solvent: 2-Propanol is often the solvent of choice.

  • Base Activation: A strong base, typically potassium tert-butoxide (KOtBu) in 2-propanol, is added to generate the active catalytic species.[8]

  • Conditions: Reactions are typically run under hydrogen pressure (e.g., 8-15 atm) at slightly elevated temperatures (e.g., 30-45 °C).[6]

Data Summary: Representative Catalytic Systems

The choice of catalyst and conditions significantly impacts reaction efficiency and selectivity. The table below summarizes typical conditions for related acetophenone hydrogenations found in the literature.

Catalyst SystemSubstrateS/C RatioH₂ PressureSolventTemp (°C)Yield (%)ee (%)Reference
10% Pd/CAromatic Ketones~501 atmVariousRT>95N/A[9]
Raney® NickelKetones--WaterRTHighN/A[10][11]
trans-RuH(η¹-BH₄)(xylbinap)(dpen)Acetophenone100,0008 atmt-BuOH/i-PrOH4510099 (R)[6]
Fe(PNP)(Br)(CH₃CN)Acetophenone1005 barEtOH25>99N/A[8]
Cu-Zn-AlAcetophenone-Transferi-PrOH12098N/A[1]

S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess; RT = Room Temperature; N/A = Not Applicable (produces racemic product)

Product Characterization

Following purification, the identity and purity of the synthesized 1-phenyl-1-(3-methylphenyl)ethanol must be confirmed.

  • Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure.

  • Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can determine the chemical purity of the product.

  • Enantiomeric Excess (ee) Determination: For asymmetric reactions, chiral HPLC is the standard method for separating and quantifying the two enantiomers to determine the ee value.

Conclusion

The catalytic hydrogenation of this compound is a versatile and efficient method for producing the corresponding secondary alcohol. For racemic synthesis, heterogeneous catalysts like Pd/C offer a robust and straightforward approach. For applications requiring high stereochemical purity, sophisticated homogeneous catalysts, such as Noyori-type Ru(II)-diamine complexes, provide excellent enantioselectivity through a well-understood metal-ligand bifunctional mechanism. Careful selection of the catalyst, solvent, and reaction conditions is paramount to achieving high yield, purity, and, where required, exceptional enantiomeric excess.

References

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(43), 10674–10675. Retrieved from [Link]

  • Papp, G., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. Retrieved from [Link]

  • Qin, H., et al. (2020). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Wu, J., et al. (2005). Air-Stable Catalysts for Highly Efficient and Enantioselective Hydrogenation of Aromatic Ketones. The Journal of Organic Chemistry, 70(23), 952–955. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of acetophenone. Retrieved from [Link]

  • Abdur-Rashid, K., et al. (2005). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 127(2), 614–628. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Retrieved from [Link]

  • Semantic Scholar. (2001). Hydrogenation of aromatic ketones catalyzed by (η5-C5(CH3)5)Ru complexes bearing primary amines. Retrieved from [Link]

  • Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

  • Langer, R., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(22), 6549–6558. Retrieved from [Link]

  • Iguchi, M., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Li, Y., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research, 61(16), 5489–5499. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. Retrieved from [Link]

  • Google Patents. (n.d.). US2575403A - Catalytic hydrogenation of acetophenone to phenyl methyl carbinol.
  • ResearchGate. (n.d.). (a) Different catalytic pathways in the hydrogenation of acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. Hydrogenation of acetophenone (0.5 M in THF) at 298 K under.... Retrieved from [Link]

  • YouTube. (2022). Show how will you synthesise: (i) 1 -phenylethanol from a suitable.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl ethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(3-Methylphenyl)ethanol. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • National Institutes of Health. (2021). Update on Measuring Ketones. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Update on Measuring Ketones. Retrieved from [Link]

Sources

The Versatility of 2-(3-Methylphenyl)acetophenone: A Keystone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Ketone

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures are foundational to a vast array of biologically active molecules and functional materials. Among the myriad of starting materials, 2-arylacetophenones, and specifically 2-(3-Methylphenyl)acetophenone (also known as m-tolylacetophenone), have emerged as exceptionally versatile and valuable synthons. Their utility stems from the presence of two reactive sites: the carbonyl group and the α-methylene group, which can be readily functionalized to participate in a variety of cyclization and condensation reactions. This application note provides an in-depth exploration of the synthetic pathways leveraging this compound to construct a diverse range of heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers in the field. Aromatic heterocycles are highly privileged structures in drug discovery and development, frequently found in biologically active compounds and serving as crucial building blocks for drugs and natural product derivatives.[1]

Core Synthetic Applications and Mechanistic Rationale

The strategic placement of the meta-methyl group on the phenyl ring of this compound influences the electronic and steric properties of the molecule, which can be exploited to achieve regioselectivity in certain cyclization reactions. This section will delve into several key synthetic transformations that highlight the utility of this ketone.

Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a core structure in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is readily formed from the condensation of an arylhydrazine with a ketone.[2][3][4]

Causality of Experimental Choices: The choice of an acid catalyst is critical; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride are commonly employed to facilitate the key[5][5]-sigmatropic rearrangement.[2][4] The reaction temperature is also a crucial parameter, often requiring elevated temperatures to drive the reaction to completion.

Protocol 1: Synthesis of 2-(3-Methylphenyl)-3-phenylindole

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine (1.05 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the phenylhydrazone product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

  • To the dried phenylhydrazone, add polyphosphoric acid (PPA) or anhydrous zinc chloride (5-10 eq).

  • Heat the mixture to 150-170°C with vigorous stirring for 1-2 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the mixture with a suitable base (e.g., 10% NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-methylphenyl)-3-phenylindole.

Data Summary Table 1: Fischer Indole Synthesis

Reactant AReactant BCatalystTemperature (°C)Typical Yield (%)
This compoundPhenylhydrazinePPA16075-85
This compound4-MethoxyphenylhydrazineZnCl₂17070-80

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Workup & Purification Ketone This compound Hydrazone Arylhydrazone Intermediate Ketone->Hydrazone EtOH, Acetic Acid (cat.), Reflux Hydrazine Phenylhydrazine Hydrazine->Hydrazone Indole 2-(3-Methylphenyl)-3-phenylindole Hydrazone->Indole Heat (150-170°C) Acid Acid Catalyst (PPA/ZnCl₂) Acid->Indole Workup Quench, Neutralize, Extract Indole->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Fischer Indole Synthesis.

Gewald Aminothiophene Synthesis: Access to Highly Substituted Thiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5][6] This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5][7] 2-Aminothiophenes are valuable building blocks in medicinal chemistry, found in drugs such as the tranquilizer brotizolam.

Causality of Experimental Choices: The base, typically a secondary amine like morpholine or piperidine, plays a dual role. It catalyzes the initial Knoevenagel condensation between the ketone and the α-cyanoester and also facilitates the subsequent addition of sulfur and cyclization.[5][7] The choice of solvent and temperature can significantly impact the reaction rate and yield. Microwave irradiation has been shown to be beneficial, often leading to shorter reaction times and improved yields.[5]

Protocol 2: Synthesis of Ethyl 2-amino-4-(3-methylphenyl)-5-phenylthiophene-3-carboxylate

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2-0.5 eq).

  • Heat the reaction mixture to reflux (or use microwave irradiation at a suitable temperature) for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane) to remove unreacted sulfur.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aminothiophene derivative.

Data Summary Table 2: Gewald Aminothiophene Synthesis

α-Cyano CompoundBaseSolventConditionsTypical Yield (%)
Ethyl CyanoacetateMorpholineEthanolReflux, 6h80-90
MalononitrileTriethylamineDMF100°C, 4h85-95

Diagram: Gewald Reaction Mechanism

Gewald_Reaction Ketone This compound Knoevenagel Knoevenagel Adduct Ketone->Knoevenagel Base (e.g., Morpholine) Cyanoester α-Cyanoester Cyanoester->Knoevenagel Thiolate Thiolate Intermediate Knoevenagel->Thiolate + Sulfur Sulfur Elemental Sulfur Sulfur->Thiolate Aminothiophene 2-Aminothiophene Thiolate->Aminothiophene Cyclization & Tautomerization

Sources

Application Note: Spectroscopic Analysis Techniques for Real-Time Monitoring of 2-(3-Methylphenyl)acetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of modern spectroscopic techniques for the real-time monitoring of chemical reactions involving 2-(3-Methylphenyl)acetophenone. As a key intermediate in various synthetic pathways, understanding and controlling its transformations is critical for process optimization, yield maximization, and impurity profiling in research, development, and manufacturing settings. We will explore the utility of in-situ Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Raman, and UV-Visible spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for technique selection and detailed, field-proven protocols for implementation. The methodologies described herein are framed within the Process Analytical Technology (PAT) initiative, which emphasizes process understanding and control through real-time measurements.[1][2][3]

Introduction: The Need for In-Situ Reaction Monitoring

The synthesis of complex organic molecules requires precise control over reaction parameters to ensure product quality and process efficiency. This compound is an aromatic ketone whose subsequent reactions—such as reductions, oxidations, or condensations—are central to the synthesis of various fine chemicals and pharmaceutical ingredients. Traditional reaction monitoring, which relies on offline analysis of withdrawn samples (e.g., via HPLC or GC), introduces time delays and can fail to capture transient intermediates or rapid kinetic events.

For the purpose of this guide, we will focus on a representative transformation: the reduction of this compound to its corresponding alcohol, 1-phenyl-1-(m-tolyl)ethanol. This reaction provides a clear model for monitoring the disappearance of a ketone carbonyl group and the appearance of a hydroxyl group, a common scenario in organic synthesis.

G Reactant This compound (Ketone) Reagent + [Reducing Agent] (e.g., NaBH4) Reactant->Reagent Product 1-phenyl-1-(m-tolyl)ethanol (Alcohol) Reagent->Product caption Figure 1: Monitored Reaction Pathway

Caption: Figure 1: Monitored Reaction Pathway

The PAT Workflow for Spectroscopic Analysis

The implementation of any in-situ spectroscopic technique follows a logical workflow. A probe or sensor is inserted directly into the reaction vessel, which feeds data to a spectrometer. The resulting spectra are analyzed in real-time, often with the aid of chemometric software, to extract concentration profiles of reactants, products, and intermediates. This information can then be used to manually or automatically control process parameters.

G cluster_0 Process Environment cluster_1 Analysis & Control A Reaction Vessel B In-Situ Probe (ATR, Raman, etc.) A->B Monitors C Spectrometer B->C Transmits Signal D Real-Time Data Analysis (Chemometrics) C->D Generates Spectra E Process Control & Feedback D->E Provides Kinetics & Concentration Data E->A Adjusts Parameters (Temp, Dosing) caption Figure 2: General PAT Workflow

Caption: Figure 2: General PAT Workflow

In-Situ FTIR Spectroscopy

3.1. Principle & Causality

FTIR spectroscopy is exceptionally powerful for monitoring reactions involving changes in distinct functional groups.[6] For the reduction of this compound, the key transformation is the conversion of the carbonyl group (C=O) to a hydroxyl group (O-H).

  • Reactant (Ketone): Exhibits a strong, sharp absorbance band for the C=O stretch, typically around 1685-1690 cm⁻¹ due to conjugation with the aromatic rings.[7][8]

  • Product (Alcohol): The C=O band disappears, while a broad, strong absorbance for the O-H stretch appears in the 3200-3600 cm⁻¹ region.

The choice of an Attenuated Total Reflectance (ATR) probe is critical for in-situ monitoring. The ATR crystal (typically diamond or silicon) is submerged in the reaction mixture, and the infrared beam probes only a few microns into the solution at the crystal surface. This approach avoids issues with solvent opacity and is suitable for highly absorbing, slurry, or aqueous reaction media.

3.2. Experimental Protocol: In-Situ FTIR

  • System Setup & Validation:

    • Insert a clean, dry ATR-FTIR probe into the reaction vessel.

    • Collect a background spectrum of the empty, clean reactor to account for any ambient atmospheric interference (e.g., CO₂, H₂O).

    • Charge the solvent to the reactor and collect a spectrum. This serves as the reference background for the reaction and confirms the absence of contaminants.

    • Prepare and run spectra of the pure starting material and an authentic sample of the final product dissolved in the reaction solvent. This step is crucial for identifying characteristic peaks and validating the method.

  • Data Acquisition:

    • Begin spectral acquisition just before adding the starting material.

    • Add the this compound and allow the signal to stabilize.

    • Initiate the reaction by adding the reducing agent (e.g., NaBH₄).

    • Collect spectra at regular intervals (e.g., every 30-60 seconds) throughout the reaction.

  • Data Processing & Analysis:

    • Process the collected spectra by subtracting the solvent background.

    • Identify the peak corresponding to the ketone C=O stretch (~1685 cm⁻¹) and a characteristic peak for the product.

    • Plot the absorbance (or integrated area) of the reactant peak and product peak against time. This generates a real-time kinetic profile of the reaction, showing reactant consumption and product formation.

ParameterRecommended SettingRationale
Spectral Range4000 - 650 cm⁻¹Covers all relevant functional group vibrations.
Resolution4-8 cm⁻¹Sufficient to resolve key peaks without excessive noise.
Scans per Spectrum32-64Balances signal-to-noise ratio with acquisition speed.
Acquisition Interval30-60 secondsProvides adequate time resolution for typical synthesis kinetics.

In-Situ NMR Spectroscopy

4.1. Principle & Causality

NMR spectroscopy provides unparalleled structural detail, allowing for the unambiguous identification and quantification of all proton- or carbon-containing species in a reaction mixture without the need for chromatographic separation.[9][10] For our model reaction, key changes in the ¹H NMR spectrum would be:

  • Reactant (Ketone): The methyl group adjacent to the carbonyl is deshielded.

  • Product (Alcohol): The original methyl signal disappears and is replaced by a new doublet for the methyl group adjacent to the new chiral center. A new quartet appears for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (OH).

In-situ NMR allows for spectra to be collected in an arrayed fashion over time, providing a "movie" of the reaction's progress.[9][11] This is ideal for mechanistic studies, identifying intermediates, and quantifying isomeric ratios.

4.2. Experimental Protocol: In-Situ NMR

  • Sample Preparation & Setup:

    • In an NMR tube, dissolve the this compound in a suitable deuterated solvent (e.g., MeOD-d₄, THF-d₈).

    • Acquire a standard ¹H NMR spectrum (t=0) to serve as a baseline.

    • For fast reactions, the catalyst or second reactant can be injected directly into the NMR tube inside the spectrometer using a syringe through the top of the magnet.

    • For slower reactions, the reaction can be initiated outside the spectrometer and then quickly inserted.

  • Data Acquisition (Kinetics Experiment):

    • Use a pseudo-2D "kinetics" experiment or an automation script to acquire a series of 1D ¹H spectra at set time intervals.[9]

    • The number of scans (ns) per time point should be minimized (ideally ns=1) to get a true "snapshot" of the reaction, provided the signal-to-noise is adequate.[9]

    • The delay between experiments (d1) will determine the time resolution.

  • Data Processing & Analysis:

    • Process the arrayed spectra (Fourier transform, phase, and baseline correction).

    • Select a well-resolved, non-overlapping signal for the reactant and the product.

    • Integrate these signals for each time point. The relative integral values are directly proportional to the molar concentration of each species.

    • Plot the normalized integral values against time to obtain detailed kinetic profiles.

ParameterRecommended SettingRationale
Nucleus¹HHighest sensitivity and shortest acquisition times.
Scans per time point1-4To capture a "snapshot" of the reaction state.[9]
Delay between points1-10 minutesDependent on the expected reaction rate.
Internal StandardOptional (e.g., TMS, Mesitylene)Can be used for absolute quantification if concentrations are stable.

Raman and UV-Vis Spectroscopy

5.1. Raman Spectroscopy

Raman is complementary to FTIR. It relies on changes in bond polarizability and is particularly sensitive to symmetric vibrations and non-polar bonds, such as C=C bonds in aromatic rings.[12][13]

  • Advantages: Water is a very weak Raman scatterer, making it an excellent choice for aqueous reactions. Fiber optic probes are robust and can be used in harsh conditions. It can provide information on crystal lattice structure, making it ideal for monitoring polymorphism during crystallizations.[12]

  • Application: In our model reaction, the C=O stretch is also Raman active. The aromatic ring breathing modes can also be monitored for changes upon conversion of the substituent.

5.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is best suited for reactions involving changes in chromophores, particularly conjugated systems.[14][15]

  • Advantages: It is highly sensitive, cost-effective, and easy to implement with fiber-optic probes.

  • Application: The ketone reactant has an n→π* electronic transition associated with the carbonyl group, which will be absent in the alcohol product. Changes in the π→π* transitions of the aromatic system may also be observed. By monitoring the absorbance at a specific wavelength according to the Beer-Lambert Law, one can track the concentration of a reactant or product over time.[15][16]

TechniqueStrengthsLimitationsKey Observable Change
FTIR Excellent for functional group analysis; widely applicable.Water is a strong absorber; not ideal for aqueous media without ATR.Disappearance of C=O stretch (~1685 cm⁻¹); Appearance of O-H stretch (3200-3600 cm⁻¹).
NMR Unparalleled structural detail; inherently quantitative.[11]Lower sensitivity; requires deuterated solvents; expensive instrumentation.Chemical shift changes of protons alpha to the carbonyl; appearance of new CH-OH and OH signals.
Raman Excellent for aqueous media; robust probes; sensitive to molecular backbone.[12]Fluorescence interference can be an issue; weaker signal than FTIR.Disappearance of C=O stretch (~1685 cm⁻¹); changes in aromatic ring modes.
UV-Vis High sensitivity; cost-effective; simple setup.Lacks structural specificity; limited to reactions with chromophore changes.[17]Decrease in absorbance of the n→π* transition of the ketone carbonyl.

The Role of Chemometrics in Data Analysis

When multiple spectral changes occur simultaneously or when peaks overlap, simple univariate analysis (tracking a single peak) is insufficient. Chemometrics uses multivariate statistical methods to extract information from the entire spectrum.[18][19]

G A Raw Spectral Data (Matrix of Absorbance vs. Time) B Pre-Processing (e.g., Baseline Correction, Smoothing) A->B C Multivariate Model Building (PCA for exploration, PLS for quantification) B->C D Model Validation (Using known concentration samples) C->D E Real-Time Prediction (Concentration, Purity, Yield) D->E caption Figure 3: Chemometric Analysis Workflow

Sources

Application Notes and Protocols for the Derivatization of 2-(3-Methylphenyl)acetophenone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. 2-(3-Methylphenyl)acetophenone presents itself as a promising starting point for the generation of diverse chemical libraries aimed at biological screening. Its structure, featuring a diaryl ketone motif, offers multiple avenues for chemical modification, allowing for the strategic introduction of various pharmacophores and the fine-tuning of physicochemical properties. This guide provides a comprehensive overview of derivatization strategies for this scaffold, underpinned by a rationale grounded in medicinal chemistry principles. We will delve into detailed, field-proven protocols for synthesizing derivatives with enhanced potential for biological activity, and outline a systematic approach to their subsequent biological evaluation.

The core principle of this guide is to empower researchers to not only synthesize novel compounds but to do so with a clear understanding of the underlying structure-activity relationships (SAR) that govern their biological function. By exploring a range of derivatization reactions, from classical condensations to modern multi-component reactions, we aim to provide a robust toolkit for the creation of high-quality compound libraries poised for hit and lead discovery.

Strategic Derivatization: Rationale and Design

The derivatization of this compound is guided by the strategic incorporation of functionalities known to modulate biological activity. The primary sites for modification are the ketone carbonyl group and the two aromatic rings.

1. Targeting the Carbonyl Group: Introducing Diversity

The ketone functionality is a versatile handle for a variety of chemical transformations. By modifying this group, we can introduce significant structural diversity and modulate key properties such as hydrogen bonding capacity, rigidity, and overall molecular shape.

  • Chalcone Synthesis (via Claisen-Schmidt Condensation): The formation of chalcones by reacting the acetophenone with various aromatic aldehydes introduces an α,β-unsaturated ketone system. This moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The extended conjugation can also influence the molecule's pharmacokinetic profile.[1][2]

  • Hydrazone Formation: Condensation of the ketone with hydrazines or hydrazides yields hydrazones. The resulting C=N-N linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This modification is a common strategy in the development of enzyme inhibitors.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction allows for the stereoselective synthesis of alkenes from the ketone, providing a means to introduce conformational constraints and explore different spatial arrangements of the aromatic rings. The HWE reaction is particularly useful for generating (E)-alkenes with high selectivity.[3][4][5]

  • Reductive Amination: The conversion of the ketone to an amine introduces a basic center, which can be crucial for salt formation and improving aqueous solubility. The resulting secondary or tertiary amines can also participate in key hydrogen bonding interactions with target proteins.[6][7][8]

  • Ugi Four-Component Reaction (Ugi-4CR): This powerful multi-component reaction allows for the rapid assembly of complex, peptide-like molecules from the ketone, an amine, a carboxylic acid, and an isocyanide. The Ugi reaction is a cornerstone of diversity-oriented synthesis, enabling the creation of large and diverse libraries from readily available starting materials.[9]

2. Modifying the Aromatic Rings: Fine-Tuning Properties

The two phenyl rings of the scaffold offer opportunities for substitution to modulate electronic properties, lipophilicity, and metabolic stability.

  • Bioisosteric Replacements: Replacing one or both of the phenyl rings with heteroaromatic rings (e.g., pyridine, thiophene) or saturated carbocycles (e.g., cyclohexane) can significantly impact the molecule's properties. Bioisosteric replacements are a key strategy in medicinal chemistry to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to explore new binding interactions.[1]

The following diagram illustrates the key derivatization pathways for this compound:

Derivatization_Pathways cluster_carbonyl Carbonyl Derivatization cluster_aromatic Aromatic Ring Modification This compound This compound Chalcones Chalcones This compound->Chalcones Claisen-Schmidt Hydrazones Hydrazones This compound->Hydrazones Condensation Alkenes (HWE) Alkenes (HWE) This compound->Alkenes (HWE) HWE Reaction Amines (Reductive Amination) Amines (Reductive Amination) This compound->Amines (Reductive Amination) Reductive Amination Peptidomimetics (Ugi) Peptidomimetics (Ugi) This compound->Peptidomimetics (Ugi) Ugi-4CR Bioisosteric Replacements Bioisosteric Replacements This compound->Bioisosteric Replacements Substitution

Caption: Key derivatization strategies for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with a variety of aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • With vigorous stirring, slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture.[2]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, which typically takes between 2 and 24 hours.[2]

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute HCl until the pH is acidic to precipitate the crude chalcone.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water until the washings are neutral.[2]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline chalcone.[2]

Data Presentation:

Aldehyde ReactantProductExpected Yield (%)
Benzaldehyde1-(3-methylphenyl)-3-phenylprop-2-en-1-one75-85
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one80-90
4-Methoxybenzaldehyde3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one70-80
Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines a straightforward method for the synthesis of hydrazones from this compound and a hydrazine derivative.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the hydrazine derivative (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add cold water to the mixture to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Protocol 3: Reductive Amination

This protocol details the conversion of this compound to a secondary amine using a primary amine and a mild reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) and the primary amine (1.2 equivalents) in DCE or THF, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • If the amine is a salt (e.g., hydrochloride), add a suitable base (e.g., triethylamine) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic biological screening cascade is employed to identify compounds with the desired activity and to elucidate their structure-activity relationships. For scaffolds like the one described, which have potential as kinase inhibitors, a typical screening cascade is as follows:

Screening_Cascade Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Single concentration screen (e.g., 10 µM) Dose-Response Assay Dose-Response Assay Primary Screen->Dose-Response Assay Active Hits Inactive Inactive Primary Screen->Inactive Selectivity Profiling Selectivity Profiling Dose-Response Assay->Selectivity Profiling Potent Hits (IC50 determination) Not Potent Not Potent Dose-Response Assay->Not Potent Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Hits Not Selective Not Selective Selectivity Profiling->Not Selective Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Cell-Active Hits

Caption: A typical high-throughput screening cascade for kinase inhibitors.

1. Primary High-Throughput Screen (HTS): The entire library is screened at a single, relatively high concentration (e.g., 10 µM) against the target of interest (e.g., a specific kinase). The goal is to identify "hits" that show a statistically significant level of inhibition.

2. Dose-Response Assay and IC50 Determination: Hits from the primary screen are then subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency. Compounds with low micromolar or better potency are prioritized for further investigation.

3. Selectivity Profiling: Potent hits are screened against a panel of related and unrelated kinases to assess their selectivity. A desirable lead compound will exhibit high potency against the target of interest with minimal off-target activity.

4. Cell-Based Assays: Compounds that demonstrate both potency and selectivity in biochemical assays are then evaluated in cell-based assays to confirm their activity in a more physiologically relevant context. These assays can measure downstream effects of target inhibition, such as changes in cell proliferation or signaling pathways.

5. Lead Optimization: The most promising hits from the screening cascade, which exhibit good potency, selectivity, and cellular activity, are then selected for lead optimization. This involves further chemical modification to improve their pharmacological properties, such as efficacy, safety, and pharmacokinetics.

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel biologically active molecules. The synthetic protocols and screening strategies outlined in this guide provide a comprehensive framework for researchers to systematically explore the chemical space around this versatile scaffold. By combining rational design, efficient synthesis, and a robust biological evaluation cascade, the potential of these derivatives to yield valuable lead compounds for drug discovery can be fully realized.

References

  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Retrieved from [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed. [Link]

  • Nevrolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart and HTS data. (A) Flowchart for the ITK screening,... Retrieved from [Link]

  • ResearchGate. (n.d.). A, Flowchart illustrating the process used for high-throughput drug... Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of screening methodology applied for the identification of Akt1 inhibitors from NP library. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart of high-throughput screening | Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved from [Link]

  • PubMed Central. (n.d.). Total Synthesis and in Vitro Anti-Tumor-Promoting Activities of Racemic Acetophenone Monomers from Acronychia trifoliolata. Retrieved from [Link]

  • MDPI. (2022, June 27). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Retrieved from [Link]

  • PubMed Central. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

  • ACS Publications. (n.d.). Acetophenone phenylhydrazone (XX) 1. Retrieved from [Link]

  • JACS. (n.d.). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Retrieved from [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacophore modeling in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some reported natural and synthetic chalcones with cytotoxic activity. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]

  • NIH. (n.d.). New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chalcone‐based protein kinase inhibitors reported in the previous.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the screening of small molecule libraries. (A)... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, February 12). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of the Ugi reaction with ketones. Retrieved from [Link]

  • ACS Omega. (2020, March 23). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • IJESI. (2023, March 6). “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .”. Retrieved from [Link]

  • PubMed Central. (n.d.). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Retrieved from [Link]

  • ResearchGate. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

Sources

Prospective Applications of 2-(3-Methylphenyl)acetophenone in Material Science: A Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: While 2-(3-Methylphenyl)acetophenone is not yet a widely characterized compound in material science, its inherent chemical functionalities as an aromatic ketone present significant opportunities for innovation. This document provides a prospective guide for researchers, scientists, and drug development professionals on the potential applications of this compound. We will explore its plausible utility as a Type I photoinitiator for radical polymerization and as a monomeric building block for the synthesis of novel functional polymers. The protocols detailed herein are founded on established principles of polymer chemistry and are designed to be self-validating, providing a robust framework for pioneering research.

Introduction: Unveiling the Potential of a Versatile Ketone

This compound, a derivative of acetophenone, possesses a unique combination of a photoreactive carbonyl group and a functionalizable aromatic system.[1][2] Acetophenone and its derivatives have a rich history as versatile building blocks in organic synthesis and have found applications as photoinitiators, and in the production of resins and specialty polymers.[3][4][5][6] This guide extrapolates from the known chemistry of related compounds to propose and detail experimental pathways for the application of this compound in cutting-edge material science research.

Part 1: this compound as a Novel Photoinitiator

The structural similarity of this compound to other acetophenone-based Type I photoinitiators suggests its potential to initiate free radical polymerization upon UV irradiation.[6] The primary mechanism involves the absorption of UV light, leading to the homolytic cleavage of the bond adjacent to the carbonyl group, which generates two radical species capable of initiating polymerization.[6]

Proposed Mechanism of Photoinitiation

The proposed photo-cleavage of this compound is a Norrish Type I reaction, a well-established photochemical process for ketones.

G cluster_0 UV Irradiation (hν) cluster_1 Norrish Type I Cleavage cluster_2 Polymerization Initiation A This compound B Excited State A->B Absorption C Benzoyl Radical B->C α-Cleavage D 3-Methylbenzyl Radical B->D α-Cleavage E Monomer C->E Initiation D->E Initiation F Growing Polymer Chain E->F

Caption: Proposed mechanism for photoinitiation of polymerization by this compound.

Experimental Protocol: UV-Curing of an Acrylate Formulation

This protocol outlines a method to evaluate the efficacy of this compound as a photoinitiator for the UV-curing of a standard acrylate monomer.

Materials:

  • This compound (Purity ≥ 98%)

  • Trimethylolpropane triacrylate (TMPTA)

  • Photo-Differential Scanning Calorimeter (Photo-DSC)

  • UV Curing System (e.g., medium-pressure mercury lamp)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Formulation Preparation: Prepare a series of formulations by dissolving this compound in TMPTA at varying concentrations (e.g., 0.5, 1.0, 2.0, and 5.0 wt%). Ensure complete dissolution by gentle warming and stirring.

  • Photo-DSC Analysis:

    • Place a small, known mass of the formulation in a DSC pan.

    • Equilibrate the sample at a constant temperature (e.g., 30°C).

    • Expose the sample to a controlled intensity of UV light and record the heat flow as a function of time. The exotherm peak will indicate the rate and extent of polymerization.

  • UV Curing:

    • Apply a thin film of the formulation onto a glass slide.

    • Expose the film to the UV curing system for a defined period.

  • Cure Monitoring by FTIR-ATR:

    • Record the FTIR spectrum of the uncured formulation.

    • Record the FTIR spectrum of the cured film at various time intervals during UV exposure.

    • Monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the degree of conversion.

Data Presentation:

Photoinitiator Conc. (wt%)Peak Exotherm (W/g)Time to Peak (s)Final Conversion (%)
0.5Experimental DataExperimental DataExperimental Data
1.0Experimental DataExperimental DataExperimental Data
2.0Experimental DataExperimental DataExperimental Data
5.0Experimental DataExperimental DataExperimental Data

Part 2: this compound as a Monomer for Novel Polymers

The presence of a reactive ketone group and an aromatic ring allows this compound to be a versatile monomer for the synthesis of novel polymers through various polymerization techniques.

Proposed Synthesis of a Poly(arylene vinylene) Derivative

This protocol describes a potential pathway to synthesize a conjugated polymer, a poly(arylene vinylene) (PAV) derivative, using a Wittig-Horner reaction. Such materials are of interest in organic electronics.[7]

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B Bromination A->B C Arbuzov Reaction B->C D Dialdehyde Monomer C->D E Wittig-Horner Reaction D->E F Poly(arylene vinylene) Derivative E->F

Sources

Application Notes and Protocols for Scaling Up Reactions with 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(3-Methylphenyl)acetophenone in Chemical Synthesis

This compound, a diaryl ketone with the CAS Number 34403-03-7, is a valuable intermediate in organic synthesis. Its structural motif is found in various biologically active molecules and advanced materials. Notably, it serves as a key precursor in the synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), highlighting its relevance in the pharmaceutical industry. The successful and safe scale-up of reactions involving this ketone is therefore of critical importance for process development and manufacturing.

This guide provides detailed application notes and scalable protocols for common and synthetically useful transformations of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to transition from laboratory-scale experiments to pilot and kilogram-scale production. The protocols herein are presented with an emphasis on scientific integrity, safety, and operational efficiency, drawing from established principles of chemical engineering and process chemistry.

I. Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for safe handling and process design.

PropertyValueSource(s)
CAS Number 34403-03-7
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Boiling Point 337.3 °C at 760 mmHg
Density 1.062 g/cm³

Safety and Handling:

Substituted acetophenones are generally considered to be of moderate toxicity but require careful handling, especially at scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.

II. Core Principles for Scaling Up Reactions: A Proactive Approach to Safety

Transitioning a chemical reaction from the benchtop to a larger scale introduces challenges primarily related to heat and mass transfer. A failure to account for these changes can lead to runaway reactions, with potentially catastrophic consequences.

Key Considerations for Scale-Up:

  • Thermal Hazard Assessment: Exothermic reactions generate heat. As the reaction volume increases, the surface area-to-volume ratio decreases, reducing the efficiency of heat dissipation. It is crucial to perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's heat flow and predict the maximum temperature of the synthetic reaction (MTSR).

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a thermal runaway. The choice of reactor geometry, impeller type, and agitation speed are critical parameters that need to be optimized for efficient heat and mass transfer. Computational Fluid Dynamics (CFD) can be a valuable tool for modeling and optimizing mixing in stirred tank reactors.

  • Reagent Addition Strategy: For highly exothermic reactions, a semi-batch process, where one reagent is added portion-wise or via a syringe pump, is generally safer than a batch process where all reagents are mixed at once. This allows for better control over the reaction rate and temperature.

  • Quenching Procedures: The quenching of reactive reagents and reaction mixtures is a critical step that must be carefully planned and executed, especially at scale. The quench should be performed in a controlled manner, often at low temperatures, with a clear understanding of the potential for gas evolution and exotherms.

III. Detailed Application Notes and Protocols

The following protocols are designed as a starting point for the scale-up of common reactions with this compound. It is imperative that a thorough risk assessment is conducted before implementing these procedures at any scale.

A. Protocol 1: Kilogram-Scale Reduction to 1-Phenyl-2-(m-tolyl)ethanol

The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation. For scale-up, catalytic transfer hydrogenation or reduction with sodium borohydride are often preferred over more reactive hydrides like lithium aluminum hydride due to safety and handling considerations.

Reaction Principle:

This protocol details the reduction of this compound to the corresponding alcohol using sodium borohydride in a protic solvent. The reaction is a nucleophilic addition of a hydride ion to the carbonyl carbon.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation cluster_purification Purification setup Charge this compound and Methanol to Reactor cool Cool Reactor to 0-5 °C setup->cool add_nabh4 Portion-wise Addition of Sodium Borohydride cool->add_nabh4 stir Stir at 0-5 °C and Monitor by TLC/HPLC add_nabh4->stir quench Slowly Quench with Aqueous HCl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Crystallization or Column Chromatography concentrate->purify

Caption: Workflow for the reduction of this compound.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol (1 kg Scale):

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge the jacketed reactor with this compound (1.00 kg, 4.76 mol) and methanol (10 L).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add sodium borohydride (90.0 g, 2.38 mol, 0.5 eq.) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ is exothermic, and portion-wise addition is crucial for temperature control.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of 2 M aqueous HCl (approx. 2.5 L) while maintaining the internal temperature below 20 °C. Hydrogen gas is evolved during the quench; ensure adequate ventilation and no nearby ignition sources.

  • Extraction: Transfer the reaction mixture to a suitable separatory funnel or extraction vessel. Add ethyl acetate (10 L) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing and Drying: Combine the organic layers and wash with brine (5 L). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-2-(m-tolyl)ethanol.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

B. Protocol 2: Gram-Scale Wittig Olefination

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. For diaryl ketones, which can be sterically hindered, the use of a reactive, non-stabilized ylide is often necessary.

Reaction Principle:

This protocol describes the reaction of this compound with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base, to yield 1-phenyl-1-(m-tolyl)ethene.

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up and Isolation cluster_purification Purification ylide_prep Suspend Methyltriphenylphosphonium Bromide in Anhydrous THF add_base Add Potassium tert-butoxide at 0 °C ylide_prep->add_base stir_ylide Stir to Form Ylide add_base->stir_ylide add_ketone Add Solution of this compound in THF stir_ylide->add_ketone warm_stir Warm to Room Temperature and Stir Overnight add_ketone->warm_stir quench Quench with Saturated Aqueous NH₄Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Magnesium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify

Caption: Workflow for the Wittig olefination of this compound.

Materials and Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol (10 g Scale):

  • Ylide Preparation: To a flame-dried flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (20.3 g, 56.8 mmol, 1.2 eq.) and anhydrous THF (200 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (6.37 g, 56.8 mmol, 1.2 eq.) portion-wise to the stirred suspension. A characteristic yellow-orange color of the ylide should develop.

  • Ylide Formation: Stir the mixture at 0 °C for 1 hour.

  • Ketone Addition: In a separate flask, dissolve this compound (10.0 g, 47.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

C. Protocol 3: Gram-Scale Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While the C-C bond alpha to the carbonyl is generally stable, under certain conditions, aryl ketones can participate in cross-coupling reactions. This protocol outlines a conceptual approach for the coupling of an aryl boronic acid at the phenyl ring of this compound, assuming prior functionalization (e.g., bromination) of one of the aromatic rings.

Reaction Principle:

This protocol describes the palladium-catalyzed cross-coupling of a functionalized this compound derivative (e.g., bromo-substituted) with an arylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Isolation cluster_purification Purification setup Combine Aryl Halide, Arylboronic Acid, Pd Catalyst, Ligand, and Base in a Flask degas Evacuate and Backfill with Inert Gas (3x) setup->degas add_solvents Add Degassed Solvents degas->add_solvents heat Heat Reaction Mixture to Reflux and Monitor by TLC/HPLC add_solvents->heat cool_filter Cool to Room Temperature and Filter through Celite heat->cool_filter extract Extract with Organic Solvent cool_filter->extract wash Wash with Water and Brine extract->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • Schlenk flask or multi-neck flask with magnetic stir bar, reflux condenser, and nitrogen inlet

  • Bromo-2-(3-methylphenyl)acetophenone (hypothetical starting material)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Celite®

Step-by-Step Protocol (Conceptual):

  • Reactor Setup: To a Schlenk flask, add the bromo-2-(3-methylphenyl)acetophenone (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2-3 eq.).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

IV. Conclusion

The successful scale-up of reactions involving this compound is achievable through a combination of careful planning, a deep understanding of the reaction chemistry, and a steadfast commitment to safety. The protocols provided in this guide offer a foundation for process development, but it is essential to recognize that each reaction and scale-up presents unique challenges. Thorough hazard analysis, process optimization, and adherence to best practices in chemical engineering are indispensable for ensuring a safe, efficient, and reproducible manufacturing process.

V. References

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Thermal Hazard Analysis of Methyl Ethyl Ketone Peroxide. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. [Link]

  • ResearchGate. Optimization for the reduction of acetophenone. [a]. [Link]

  • Zhou, Y., & Chen, W. (2015). Synthesis of Zaltoprofen. Chinese Journal of Pharmaceuticals, 46(11), 1167-1168. [Link]

  • Google Patents. Method for producing zaltoprofen and derivative thereof.

  • Zhang, Z., K. F. K. T., & Bar, S. (2006). Computational-fluid-dynamics (CFD) analysis of mixing and gas-liquid mass transfer in shake flasks. Biotechnology and Applied Biochemistry, 45(Pt 1), 1–10. [Link]

  • ioKinetic. Systematic Evaluation of Chemical Reaction Hazards. [Link]

  • Çolak, N. S., Şahin, E., Dertli, E., Yilmaz, M. T., & Taylan, O. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei

Troubleshooting & Optimization

Technical Support Center: 2-(3-Methylphenyl)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-447-01A

Last Updated: January 18, 2026

Introduction

This technical support guide addresses common challenges encountered during the synthesis of 2-(3-Methylphenyl)acetophenone, a diaryl ketone of interest in pharmaceutical and materials science research. The predominant synthetic route is the Friedel-Crafts acylation of m-xylene with phenacyl chloride or a related phenylacetyl derivative. While theoretically straightforward, this reaction is frequently plagued by low yields. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize the synthesis, ensuring researchers can achieve reliable and improved outcomes.

Troubleshooting Guide: Low Yield Scenarios

This section is designed as a decision-making tool to diagnose and resolve specific experimental issues leading to poor yields of this compound.

Question 1: My reaction has a very low yield (<20%), and I've recovered a significant amount of unreacted m-xylene. What is the likely cause?

Answer: This scenario strongly indicates an issue with the electrophile generation or its reactivity. The primary culprits are an inactive catalyst or sub-optimal reaction conditions.

Core Problem: In a Friedel-Crafts acylation, the Lewis acid catalyst (typically anhydrous aluminum chloride, AlCl₃) is responsible for generating the highly electrophilic acylium ion from the acyl halide.[1] If the catalyst is compromised, this activation step fails, and the reaction does not proceed.

Troubleshooting Steps & Solutions:

  • Verify Catalyst Activity: Aluminum chloride is extremely hygroscopic. Moisture from the air, glassware, or solvents will hydrolyze and deactivate it.[2][3]

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle is old, consider purchasing a new one or purifying the existing stock. Handle the AlCl₃ in a glove box or under an inert atmosphere (N₂ or Ar) and use flame-dried glassware.[4]

  • Check Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, a ketone, forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][5][6][7]

    • Solution: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (phenacyl chloride). For difficult reactions, increasing the loading to 1.5 equivalents may be beneficial.

  • Evaluate Reaction Temperature: While some acylations proceed at room temperature, overcoming the activation energy may require heating.[2]

    • Solution: If the reaction was performed at 0°C or room temperature, try increasing the temperature to 40-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9]

Troubleshooting Workflow: Low Conversion

G start Low Yield & High Starting Material Recovery catalyst 1. Catalyst Issues? start->catalyst conditions 2. Reaction Conditions? is_moist Active? catalyst->is_moist Moisture exposure? temp Temp? conditions->temp Temperature optimal? sol_anhydrous Solution: Use fresh anhydrous AlCl₃. Handle under inert atmosphere. is_moist->sol_anhydrous No is_stoich Stoichiometric? is_moist->is_stoich Yes is_stoich->conditions Yes sol_stoich Solution: Use >1.1 eq. of AlCl₃ to overcome product complexation. is_stoich->sol_stoich No sol_temp Solution: Increase temperature to 40-60°C. Monitor by TLC. temp->sol_temp No end Yield should improve. Consider reagent purity. temp->end Yes

Caption: Troubleshooting logic for low conversion issues.

Question 2: My reaction is complete (no starting material left), but the yield is low, and I see multiple products on my TLC plate and in the NMR spectrum. What's happening?

Answer: This outcome points towards side reactions, most commonly the formation of regioisomers. The acylation of m-xylene can theoretically produce two primary isomers.

Core Problem: The methyl groups on m-xylene are ortho-, para-directing activators. Acylation can occur at position 2, 4, or 5.

  • Position 4: Leads to the desired 2,4-dimethyl- isomer (which after workup gives the target ketone).

  • Position 2: Leads to the 2,6-dimethyl- isomer. Steric hindrance from the two adjacent methyl groups makes this product less favorable.

  • Position 5: Leads to the 3,5-dimethyl- isomer. This position is sterically accessible but electronically less favored than position 4.

The primary challenge is often the formation of the 3,5-dimethyl isomer alongside the desired 2,4-product.

Troubleshooting Steps & Solutions:

  • Control Reaction Temperature: Lower temperatures can enhance regioselectivity. The transition state leading to the sterically less hindered and electronically favored product often has a lower activation energy.

    • Solution: Perform the reaction at a lower temperature (e.g., 0°C to 5°C). Add the acylating agent dropwise to maintain control over the reaction exotherm.

  • Choice of Solvent: The solvent can influence isomer distribution.

    • Solution: While solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, consider a less polar solvent like carbon disulfide (CS₂) which has been shown to sometimes improve selectivity in Friedel-Crafts reactions.[10] However, be mindful of its toxicity and low boiling point.

  • Purification Strategy: If isomer formation is unavoidable, an optimized purification method is critical.

    • Solution: The isomers may have very similar polarities. Use a high-efficiency silica gel for column chromatography and test various solvent systems (e.g., hexane/ethyl acetate, hexane/DCM) with small gradients to achieve separation. Recrystallization may also be effective if the product is a solid and one isomer is significantly less soluble.

Quantitative Data: Lewis Acid & Isomer Distribution

The choice of Lewis acid can impact both yield and selectivity. While AlCl₃ is standard, others can be considered.

Lewis Acid CatalystTypical Loading (eq.)Expected Yield RangeCommon Issues & Remarks
AlCl₃ (Aluminum Chloride) 1.1 - 1.540-75%Highly moisture-sensitive; can promote isomer formation at higher temperatures.[2][3]
FeCl₃ (Ferric Chloride) 1.1 - 1.530-60%Less reactive than AlCl₃ but also less sensitive to trace moisture. May require higher temperatures.[3]
ZnCl₂ (Zinc Chloride) Catalytic (0.2) - Stoichiometric20-50%Milder catalyst, requires more activated substrates or harsher conditions.[5]
Solid Acids (e.g., Zeolites) CatalyticVariableEnvironmentally benign, recyclable, but often require high temperatures and optimization.[11]

Frequently Asked Questions (FAQs)

Q1: Can I use an acylating agent other than phenacyl chloride? A: Yes. Phenylacetic anhydride in the presence of a Lewis acid is a viable alternative.[12] You can also use phenylacetic acid with a coupling agent or a stronger acid catalyst system like methanesulfonic acid, though this may require more optimization.[6][13]

Q2: My aromatic ring, m-xylene, is an electron-rich substrate. Why is the reaction still difficult? A: While the two methyl groups are activating, the resulting ketone product is deactivated towards further electrophilic substitution.[2][6] More importantly, the product forms a strong complex with the AlCl₃ catalyst, which can inhibit the reaction if insufficient catalyst is used.[5][7]

Q3: Is it possible to purify anhydrous AlCl₃ if I suspect it has been hydrated? A: While technically possible through methods like sublimation, it is often hazardous and impractical in a standard research lab.[14][15] Given the critical nature of the catalyst's activity and the relatively low cost of AlCl₃, it is strongly recommended to use a fresh, unopened supply for best results.

Q4: Are there alternative, non-Friedel-Crafts routes to synthesize this molecule? A: Yes, modern cross-coupling methods exist. For example, a Fukuyama coupling between an appropriate thioester and an organozinc reagent could be employed.[16] Another approach is a palladium-catalyzed direct arylation of a 2-aryl-1,3-dithiane, which serves as an acyl anion equivalent.[17] These methods often offer better functional group tolerance but require more complex catalyst systems and starting materials.

Key Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of m-Xylene

This protocol is designed to maximize yield and minimize isomer formation.

Materials:

  • m-Xylene (distilled from CaH₂)

  • Phenacyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃, fresh bottle)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 6M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous DCM (2 mL per mmol of phenacyl chloride) and anhydrous AlCl₃ (1.2 eq). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of phenacyl chloride (1.0 eq) and m-xylene (1.5 eq) in anhydrous DCM.

  • Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by pouring the mixture over a stirred slurry of crushed ice and 6M HCl.[18]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Wang, D., et al. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem. Available from: [Link]

  • Wang, D., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. Angewandte Chemie. Available from: [Link]

  • Wang, D., et al. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem. Available from: [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Unknown Author. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing. Available from: [Link]

  • Daugulis, O., et al. (2011). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC. Available from: [Link]

  • CK-12 Foundation. Explain the preparation of anhydrous aluminum chloride. Available from: [Link]

  • Liu, Y., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available from: [Link]

  • Arnold, P. M. (1945). Method of purifying anhydrous aluminum chloride. Google Patents.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • FUNCMATER. (2022). Aluminum Chloride Production Process. Available from: [Link]

  • Pearson+. Show how Friedel–Crafts acylation might be used to synthesize the... Available from: [Link]

  • Unknown Author. (2003). Method of preparing anhydrous aluminium chloride. Google Patents.
  • Hua, Y., et al. (2025). Purification of anhydrous aluminum chloride based on the “Aluminum-Containing resources Chlorination-Electrolysis” process. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Allen. Which of the following compound gives poor yield in friedel-craft reaction. Available from: [Link]

  • Paraskar, A. S., et al. (2006). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Available from: [Link]

  • Wikipedia. Acetophenone. Available from: [Link]

  • Saskia, K. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available from: [Link]

  • Clark, J. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide. Available from: [Link]

  • Unknown Author. (n.d.). Friedel-Crafts Acylation of Toluene. Scribd. Available from: [Link]

  • LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available from: [Link]

  • Unknown Author. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]

  • PrepChem.com. Preparation of acetophenone. Available from: [Link]

  • Homework.Study.com. How can you prepare acetophenone (methyl phenyl ketone) from the following starting materials?. Available from: [Link]

  • Unknown Author. (2004). Method for preparing acetophenone (methylphenyl ketone). Google Patents.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ResearchGate. How to prepare 3-phenyl-2-propenenitrile from acetophenone?. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Methylphenyl)acetophenone, a key deoxybenzoin intermediate in various research and development applications. This document is structured to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of this synthesis. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your results.

The most common and direct route to this compound (also known as 1-phenyl-2-(m-tolyl)ethanone) is the Friedel-Crafts acylation of benzene with 3-methylphenylacetyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this electrophilic aromatic substitution is not without its challenges. This guide will address the most frequently encountered side reactions and pitfalls in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Problem 1: My final product is a mixture of isomers, not just the desired this compound.

  • Probable Cause: The primary cause of isomeric impurities is the rearrangement of the acylating agent, 3-methylphenylacetyl chloride, under the strong Lewis acidic conditions of the reaction. The Lewis acid (e.g., AlCl₃) can facilitate an intermolecular or intramolecular methyl group migration on the tolyl moiety of the acylium ion intermediate. This leads to the formation of 2-methylphenylacetyl and 4-methylphenylacetyl species, which then acylate the benzene ring to yield the undesired 2-(2-methylphenyl)acetophenone and 2-(4-methylphenyl)acetophenone isomers.

  • Recommended Solutions:

    • Temperature Control (Kinetic vs. Thermodynamic Control): Isomerization is often favored at higher temperatures where the system can reach thermodynamic equilibrium, favoring the most stable isomer (often the para-isomer).[1] Maintaining a low reaction temperature (0 °C to 5 °C) during the addition of the acyl chloride and throughout the reaction favors the kinetically controlled product, minimizing methyl group migration.

    • Choice of Lewis Acid: While AlCl₃ is the most common catalyst, its high activity can promote isomerization. Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer higher selectivity at the cost of a potentially slower reaction rate.[2]

    • Order of Addition: Adding the 3-methylphenylacetyl chloride solution dropwise to a pre-cooled suspension of the Lewis acid in benzene ensures that the acyl chloride is immediately consumed by the benzene, minimizing its residence time in the presence of excess Lewis acid, thereby reducing the opportunity for rearrangement.

Table 1: Effect of Temperature on Isomer Formation

Reaction TemperatureExpected OutcomeRationale
-5 °C to 5 °CHigh selectivity for the desired 3-methyl isomer.Favors kinetic product formation; insufficient thermal energy for significant methyl group migration.
Room TemperatureIncreased proportion of 2- and 4-methyl isomers.Sufficient energy for the onset of isomerization.
> 40 °C (Reflux)Significant quantities of isomeric byproducts, potentially a complex mixture.Approaches thermodynamic equilibrium, leading to a mixture of the most stable isomers.

Problem 2: The reaction yield is very low, and a significant amount of starting material (benzene) is recovered.

  • Probable Cause: This issue typically points to problems with the catalyst's activity or stoichiometry.

    • Catalyst Inactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents (benzene, 3-methylphenylacetyl chloride) or glassware will hydrolyze AlCl₃, rendering it inactive.[3]

    • Insufficient Catalyst: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone is a Lewis base and forms a stable complex with AlCl₃.[4] This complex is inactive, so a molar equivalent of the catalyst is consumed for each mole of product formed. An insufficient amount of catalyst will lead to an incomplete reaction.

  • Recommended Solutions:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-purity, anhydrous grade of benzene and ensure the 3-methylphenylacetyl chloride is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[3]

    • Correct Stoichiometry: Use at least 1.1 molar equivalents of AlCl₃ relative to the limiting reagent, 3-methylphenylacetyl chloride. This ensures there is enough active catalyst to drive the reaction to completion.[4]

    • Reagent Purity: Use freshly distilled 3-methylphenylacetyl chloride. Over time, acyl chlorides can hydrolyze to the corresponding carboxylic acid, which will not participate in the reaction and can complicate the workup.

Problem 3: The formation of a dark, tarry substance is observed during the reaction or workup.

  • Probable Cause: Tar formation is usually a result of polymerization or decomposition side reactions, often promoted by excessive heat or localized "hot spots" in the reaction mixture. The acylium ion intermediate is highly reactive and can potentially self-condense or react with the product ketone under harsh conditions.

  • Recommended Solutions:

    • Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction. This prevents localized overheating during the exothermic addition of the acyl chloride and maintains a homogenous temperature.

    • Controlled Reagent Addition: Add the acyl chloride slowly and dropwise, especially at the beginning of the reaction. A controlled addition rate prevents a rapid, uncontrolled exotherm.

    • Proper Quenching: The workup procedure is critical. The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5] This process hydrolyzes the aluminum chloride complexes in a controlled manner. Adding water directly to the reaction flask is highly exothermic and can cause dangerous splashing and promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing deoxybenzoins like this one? A1: Friedel-Crafts acylation has two major advantages over alkylation in this context. First, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that are common in alkylations.[6] This ensures the specific carbon framework is installed. Second, the product of acylation is a ketone, which has an electron-withdrawing carbonyl group. This group deactivates the aromatic ring, effectively preventing further reactions (polyacylation) on the product.[7] In contrast, the alkyl group introduced during alkylation activates the ring, often leading to undesired polyalkylation products.[8]

Q2: Can I use 3-methylphenylacetic acid directly instead of the acyl chloride? A2: While some modern methods exist for using carboxylic acids directly in Friedel-Crafts reactions, they often require specialized catalysts (e.g., metal triflates) or superacids like triflic acid.[9] For the standard AlCl₃-mediated synthesis, the acyl chloride is the required acylating agent. The carboxylic acid's hydroxyl group would react with the AlCl₃, deactivating the catalyst.

Q3: What is the best method for purifying the final product if isomeric byproducts are present? A3: If isomeric byproducts are formed, simple distillation is often insufficient due to the close boiling points of the isomers. The most effective purification method is column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically allow for the separation of the 2-, 3-, and 4-methyl isomers. Recrystallization from a suitable solvent like ethanol or methanol can also be effective if the product is a solid at room temperature and the impurity levels are not excessively high.

Key Reaction Mechanisms & Workflows

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main reaction pathway and a significant side reaction.

main_reaction sub Benzene + 3-Methylphenylacetyl Chloride cat AlCl₃ (Lewis Acid) sub->cat 1. Complexation int Acylium Ion Intermediate [m-Tolyl-CH₂-C≡O]⁺ cat->int 2. Formation sigma Sigma Complex (Arenium Ion) int->sigma 3. Electrophilic Attack (on Benzene) prod_complex Product-Catalyst Complex sigma->prod_complex 4. Deprotonation workup Aqueous Workup (H₂O, HCl) prod_complex->workup 5. Quenching final_prod This compound workup->final_prod 6. Isolation side_reaction start 3-Methylphenylacylium Ion lewis_acid Excess AlCl₃ High Temp. start->lewis_acid Isomerization Conditions iso_2 2-Methylphenylacylium Ion lewis_acid->iso_2 iso_4 4-Methylphenylacylium Ion lewis_acid->iso_4 prod_2 2-(2-Methylphenyl)acetophenone (Ortho Isomer) iso_2->prod_2 Acylation of Benzene prod_4 2-(4-Methylphenyl)acetophenone (Para Isomer) iso_4->prod_4 Acylation of Benzene

Caption: Isomerization side reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Reagents & Equipment:

  • Anhydrous Benzene

  • 3-Methylphenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (DCM, as an alternative solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the main flask, add anhydrous aluminum chloride (1.1 eq.). Suspend the AlCl₃ in anhydrous benzene (which serves as both solvent and reagent). Cool the flask to 0 °C using an ice-salt bath.

  • Addition of Acyl Chloride: Dissolve 3-methylphenylacetyl chloride (1.0 eq.) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0 °C and 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting acyl chloride is consumed.

  • Workup (Quenching): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture from the flask into the beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM or benzene.

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

References

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(44), 38133-38142. Available at: [Link]

  • Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is the acylium ion stable?. Retrieved from [Link]

  • Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

  • D'yakonov, V. A., et al. (2015). Efficient Synthesis of Deoxybenzoins from Chalcones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Acylium ions. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Methylphenyl)acetophenone (CAS No. 34403-03-7).[1] This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary expertise to overcome common purification challenges and achieve high purity of this important chemical intermediate.

I. Understanding the Molecule and Its Synthesis: The Root of Purification Challenges

This compound is an aromatic ketone. The primary challenges in its purification often stem from the method of its synthesis. The most common synthetic route is the Friedel-Crafts acylation of toluene with 2-phenylacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Understanding this synthesis is key to anticipating the impurities you will encounter. The electrophilic aromatic substitution reaction can result in a mixture of isomers, unreacted starting materials, and byproducts from side reactions.[2][3]

Common Impurities to Expect:
  • Isomeric Byproducts: The primary challenge is often the separation of the desired ortho-isomer (2-methylacetophenone) and the meta-isomer (3-methylacetophenone) from the major para-isomer (4-methylacetophenone).[2] Steric hindrance generally favors the formation of the para-isomer.[2]

  • Unreacted Starting Materials: Toluene and 2-phenylacetyl chloride may remain in the crude product.

  • Polysubstituted Products: Although less common under controlled conditions, multiple acylations on the toluene ring can occur.

  • Hydrolysis Products: Reaction of the acyl chloride with any moisture will produce 2-phenylacetic acid.

  • Catalyst Residues: Residual aluminum chloride must be thoroughly removed during the work-up.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and won't crystallize. How can I induce crystallization?

A1: Oiling out is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when impurities are depressing the melting point.

  • Initial Steps:

    • Ensure all catalyst is removed: The first step is a thorough aqueous work-up. Quench the reaction mixture carefully with cold dilute HCl to decompose the aluminum chloride complex.[4] Follow this with washes with water, a mild base like 5% sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.[3]

    • Solvent Removal: Ensure all the reaction solvent (e.g., dichloromethane) is removed under reduced pressure.

  • Troubleshooting Crystallization:

    • Solvent Selection: The choice of solvent is critical. For ketones, a good starting point is a solvent system where the compound is soluble when hot and insoluble when cold.[5]

      • Recommended Solvents: Consider mixed solvent systems like ethanol/water, acetone/water, or hexane/ethyl acetate.[6][7]

      • Procedure: Dissolve the crude oil in a minimum amount of a "good" solvent (like ethanol or acetone) at its boiling point. Then, add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[7]

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I've performed a recrystallization, but my product purity is still low according to NMR/GC analysis. What's the next step?

A2: If a single recrystallization is insufficient, you may need to employ a more robust purification technique like column chromatography or a chemical purification method.

  • Column Chromatography:

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8]

    • Stationary Phase: Silica gel is a good choice for separating ketones from less polar impurities.[9]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[6][9] You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

    • Caution: Be aware that highly acidic silica gel can sometimes cause degradation of acid-sensitive compounds.[10] If you suspect this, you can use deactivated silica gel.

  • Bisulfite Extraction for Ketone Purification:

    • Principle: This is a chemical method to separate reactive ketones from other organic compounds.[11][12] The ketone reacts with sodium bisulfite to form a charged adduct that is soluble in water.[11][12]

    • Procedure:

      • Dissolve the crude product in a solvent like methanol.

      • Add a saturated aqueous solution of sodium bisulfite and shake vigorously.

      • Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture).

      • The bisulfite adduct of the ketone will move to the aqueous layer.

      • Separate the layers. The impurities will remain in the organic layer.

      • The ketone can be regenerated from the aqueous layer by adding a base.[11]

    • Note: This method is effective for sterically unhindered ketones.[12]

Q3: My final product has a persistent yellow or brown color. How can I decolorize it?

A3: Color impurities are common in Friedel-Crafts reactions.

  • Activated Carbon (Charcoal): During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon.[13]

    • Procedure: Add about 1-2% of the product's weight in activated carbon to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[13]

    • Caution: Using too much charcoal can lead to a loss of your desired product due to adsorption.

III. Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just dissolve the compound at room temperature.

  • Heat the solution gently on a hot plate while stirring until it is fully dissolved.

  • If the solution is colored, this is the stage to add activated carbon.

  • If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elute: Begin eluting with a low polarity solvent mixture (e.g., 98:2 hexanes:ethyl acetate).

  • Collect Fractions: Collect the eluate in fractions and monitor them by TLC.

  • Increase Polarity: Gradually increase the polarity of the eluent to elute your product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Data Presentation

Purification Technique Typical Purity Achieved Advantages Disadvantages
Recrystallization >95%Simple, cost-effective, scalable.May not remove isomers effectively; risk of "oiling out".
Column Chromatography >99%High resolution for separating closely related compounds.[9]More time-consuming, requires larger solvent volumes, can be challenging to scale up.
Bisulfite Extraction >98%Excellent for removing non-ketonic impurities.[11]Only applicable to reactive ketones; requires an additional regeneration step.[12]

V. Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (from Friedel-Crafts) Quench Quench with HCl(aq) Crude->Quench 1. Decompose Catalyst Wash Wash with H₂O, NaHCO₃, Brine Quench->Wash 2. Neutralize & Wash Recrystallization Recrystallization Wash->Recrystallization 3. Primary Purification Analysis NMR / GC-MS Recrystallization->Analysis Check Purity Chromatography Column Chromatography Chromatography->Analysis Re-check Purity Analysis->Chromatography Purity Not OK Pure Pure Product (>99%) Analysis->Pure Purity OK

Caption: A typical workflow for the purification and analysis of this compound.

VI. Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: While specific data for this exact isomer is not readily available in common databases, related acetophenones are often low-melting solids or oils at room temperature. It is crucial to characterize your final product by spectroscopic methods (NMR, IR, MS) rather than relying solely on melting point.

Q: Can I use distillation for purification? A: Simple distillation is unlikely to be effective in separating the isomers of methylacetophenone due to their similar boiling points. While extractive distillation with specific solvents has been patented for acetophenone purification, this is generally not a practical method for laboratory-scale synthesis.[14]

Q: My NMR spectrum shows a mixture of isomers. How can I quantify the ratio? A: In the ¹H NMR spectrum, the methyl protons of the different isomers will have slightly different chemical shifts. By integrating the signals corresponding to the methyl groups of the ortho, meta, and para isomers, you can determine their relative ratios in the mixture.

Q: Are there any specific safety precautions I should take during the purification? A: Always work in a well-ventilated fume hood, especially when handling solvents like dichloromethane and acetyl chloride.[3] Anhydrous aluminum chloride reacts violently with water and is corrosive; handle it with care.[3]

VII. References

  • Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Column Chromatography - Organic Chemistry. Jack Westin. [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+. Pearson+. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Column Chromatography ketone/silica. Physics Forums. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions. Scribd. [Link]

  • Preparation of acetophenone by Friedal Craft's acylation. CHEM-GUIDE. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Acetophenone purification. Google Patents.

  • This addition requires about thirty minutes. The cooling bath is then removed and stirring continued at room temperature until all the dense, yellow precipitate formed at first has gone into solution. Organic Syntheses Procedure. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]

  • Method for preparing acetophenone (methylphenyl ketone). Google Patents.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • 2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methylphenyl)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Introduction: The Synthetic Challenge

This compound and its derivatives are valuable intermediates in medicinal chemistry and materials science. While seemingly straightforward, their synthesis can be fraught with challenges, including low yields, difficult purifications, and inconsistent results. This guide will focus on the two most prevalent synthetic strategies: the classic Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling. We will dissect common experimental pitfalls and provide robust solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Route 1: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[1][2] A common approach involves reacting benzene with 3-methylphenylacetyl chloride or toluene with phenylacetyl chloride, catalyzed by a strong Lewis acid.

Question 1: My yield of this compound is unexpectedly low. What are the most common causes?

Answer: Low yields in Friedel-Crafts acylation are typically traced back to a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous solvents and freshly opened or purified reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid.[4][5][6] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the catalytic cycle.[3][5] A common practice is to use 1.1 to 2.0 equivalents of AlCl₃ relative to the limiting reagent.[4]

  • Suboptimal Reaction Temperature: Temperature control is crucial. While some acylations proceed at room temperature, others may require gentle heating to overcome the activation energy.[3][5] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[3][5]

  • Deactivated Aromatic Ring: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be "deactivated" towards this electrophilic aromatic substitution, resulting in poor or no reaction.[3][4]

Question 2: I'm observing the formation of multiple isomers. How can I improve regioselectivity?

Answer: While the acyl group's deactivating nature generally prevents polyacylation, issues with regioselectivity can arise, especially when using substituted benzenes like toluene.[3][7]

  • Steric and Electronic Effects: The acylation of toluene will yield a mixture of ortho, meta, and para isomers. The methyl group is an ortho, para-director. The para-substituted product is usually favored due to reduced steric hindrance compared to the ortho position.

  • Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can favor one isomer over another compared to more polar solvents like nitrobenzene.[8] The product-catalyst complex may have different solubilities in various solvents, which can shift reaction equilibria.[8]

Question 3: The reaction mixture has turned dark and tar-like, making work-up impossible. What went wrong?

Answer: The formation of tar is a common issue, often caused by:

  • Excessive Heat: Runaway reaction temperatures can cause polymerization and decomposition of reagents. Ensure your cooling bath is effective, especially during the initial addition of the Lewis acid, which is highly exothermic.[9]

  • Impure Reagents: Impurities in the starting materials can act as catalysts for unwanted side reactions.[3] Ensure the purity of your acyl chloride and aromatic substrate.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Route 2: Suzuki-Miyaura Cross-Coupling Pathway

This modern approach offers milder conditions and greater functional group tolerance.[10] The synthesis would typically involve coupling 2-bromoacetophenone with (3-methylphenyl)boronic acid or phenylboronic acid with 2-bromo-1-(3-methylphenyl)ethan-1-one, catalyzed by a palladium complex.

Question 1: My Suzuki coupling is sluggish or fails to reach completion. What should I investigate?

Answer: Several factors can impede a Suzuki coupling reaction:

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[11] For aryl ketone synthesis, bulky, electron-rich phosphine ligands like SPhos or XPhos often give superior results. The catalyst loading is also important; while low loadings are desirable, insufficient catalyst can lead to incomplete conversion.[12]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11][13] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate. Aqueous solutions of inorganic bases are frequently used.

  • Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is often used to dissolve both the organic and inorganic reagents. The ratio can affect reaction efficiency.

  • Quality of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines upon storage, which are less reactive. Using fresh, high-quality boronic acid is recommended.

Question 2: I'm observing a significant amount of debromination and/or homocoupling of the boronic acid. How can I minimize these side reactions?

Answer: These are common side reactions in palladium-catalyzed cross-couplings.[14]

  • Oxygen Contamination: Rigorously degassing your solvent and maintaining an inert atmosphere is crucial. Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the boronic acid.

  • Optimizing Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions relative to the desired cross-coupling.[15]

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the stability and activity of the catalytic species. An insufficient amount of ligand can lead to palladium black precipitation and side reactions.

Question 3: Purification is challenging due to residual palladium catalyst. What are the best practices for its removal?

Answer: Removing palladium residues is essential, especially in pharmaceutical applications.

  • Aqueous Work-up: A thorough aqueous work-up can remove a significant portion of the inorganic salts and some palladium species.

  • Filtration: Passing the crude product solution through a plug of silica gel, celite, or activated carbon can effectively adsorb palladium residues.

  • Specialized Scavengers: Thiol-functionalized silica gels or resins are commercially available and are highly effective at scavenging residual palladium.

Frequently Asked Questions (FAQs)

Q: For a large-scale synthesis of this compound, which route is generally preferred? A: While Friedel-Crafts acylation is often cheaper in terms of raw materials (AlCl₃ is inexpensive), it generates a large amount of acidic waste, and the required stoichiometric catalyst can be problematic for large-scale work-ups. The Suzuki coupling, despite the higher cost of the palladium catalyst and ligands, often provides higher yields, greater purity, milder conditions, and is more amenable to process control and scale-up, making it increasingly favored in industrial settings.

Q: What are the primary safety concerns when running these reactions? A: For Friedel-Crafts acylation, AlCl₃ reacts violently with water and is highly corrosive. The reaction also evolves HCl gas, which is toxic and corrosive, requiring a well-ventilated fume hood and appropriate gas scrubbing.[1][16] For Suzuki coupling, palladium catalysts and phosphine ligands can be toxic and air-sensitive. Boronic acids can also be irritants. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate Personal Protective Equipment (PPE).

Q: How can I reliably monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.

Data & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Catalyst AlCl₃, FeCl₃, ZnCl₂[17]Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Catalyst Loading Stoichiometric (≥1.0 eq)[6]Catalytic (0.1 - 5 mol%)
Reactants Phenylacetyl chloride + Toluene2-Bromoacetophenone + (3-methylphenyl)boronic acid
Solvent Dichloromethane, CS₂, 1,2-Dichloroethane[8]Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Base Not applicable (Lewis Acid)K₂CO₃, K₃PO₄, Cs₂CO₃
Temperature 0 °C to RefluxRoom Temperature to 100 °C[15]
Key Challenges Anhydrous conditions, acidic waste, stoichiometryCatalyst cost, ligand sensitivity, side reactions
Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is a representative example and may require optimization.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas scrubber (containing NaOH solution), add anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Suspension: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred solvent.[5]

  • Reagent Addition: Dissolve 3-methylphenylacetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Add anhydrous benzene (1.5 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.[1][18] This should be done in a fume hood as large amounts of HCl gas will evolve.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.[9] Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

  • Setup: To a round-bottom flask, add 2-bromoacetophenone (1.0 equivalent), (3-methylphenyl)boronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent & Catalyst Addition: Add degassed toluene and water (e.g., 4:1 v/v) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the 2-bromoacetophenone is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations & Workflows

General Troubleshooting Workflow

G Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Confirm Stoichiometry (Catalyst, Base, Reactants) Start->Check_Stoichiometry Check_Temp Evaluate Reaction Temperature & Time Start->Check_Temp Analyze_Side_Products Identify Byproducts (GC-MS, NMR) Check_Reagents->Analyze_Side_Products Check_Stoichiometry->Analyze_Side_Products Check_Temp->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst System (Ligand, Loading, Base) Analyze_Side_Products->Optimize_Catalyst If side reactions are understood Purification_Step Refine Purification Strategy Optimize_Catalyst->Purification_Step

Caption: A stepwise workflow for troubleshooting common synthesis issues.

Friedel-Crafts Acylation: Catalyst-Product Interaction

FC_Mechanism cluster_activation 1. Electrophile Generation cluster_substitution 2. Electrophilic Attack cluster_workup 3. Hydrolysis (Work-up) AcylCl R-CO-Cl (Acyl Chloride) Acylium [R-C≡O]⁺ Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Arene Ar-H (Aromatic Ring) Product_Complex [Ar-CO-R • AlCl₃] Product-Catalyst Complex (Inactive) Arene->Product_Complex + Acylium Ion Product Ar-CO-R (Ketone Product) Product_Complex->Product + H₂O

Caption: Role of the Lewis acid and its yield-limiting complexation with the product.

Decision Tree for Suzuki Coupling Optimization

Suzuki_Optimization Start Low Conversion in Suzuki Coupling? Check_Base Is the base strong enough? (e.g., K₂CO₃ vs K₃PO₄) Start->Check_Base Yes Check_Catalyst Is the catalyst active? (Consider ligand, Pd source) Check_Base->Check_Catalyst Base is adequate Check_Boronic Is boronic acid fresh? (Check for boroxine formation) Check_Catalyst->Check_Boronic Catalyst seems appropriate Ligand Switch to a more electron-rich, bulky ligand? (e.g., SPhos) Check_Catalyst->Ligand No improvement Degas Degas solvent thoroughly? (Prevent homocoupling) Check_Boronic->Degas Boronic acid is good Temp Increase Temperature? Degas->Temp System is O₂ free Result Improved Yield Temp->Result Ligand->Temp

Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling reaction.

References

  • Benchchem.
  • Benchchem.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
  • Benchchem.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • NIH National Library of Medicine. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Benchchem.
  • Chemistry LibreTexts. 12.
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • Chemistry Steps.
  • Alfa Chemistry. Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • YouTube.
  • PrepChem.com.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH National Library of Medicine.
  • Benchchem. A Comparative Guide to Friedel-Crafts Catalysts for the Synthesis of 3',4'-(Methylenedioxy)acetophenone.

Sources

Technical Support Center: Purification of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(3-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just protocols, but the underlying principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the lab.

Q1: My crude reaction product is a dark, oily residue. What are my initial purification steps?

A1: A dark, oily crude product is common, often resulting from side reactions or residual catalysts from syntheses like the Friedel-Crafts acylation.[1] Your first goal is to perform a preliminary cleanup to remove bulk impurities before attempting high-purity techniques.

Initial Work-up Protocol:

  • Acid/Base Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • A dilute base (e.g., 5% NaHCO₃ solution) to neutralize any acidic byproducts and unreacted acid chlorides.

    • Brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

This initial work-up should yield a cleaner, though likely still impure, product that is more amenable to fine purification by recrystallization or chromatography.

Q2: I'm struggling to find a suitable solvent for recrystallization. What is an effective screening strategy?

A2: Recrystallization is an excellent method for purifying solid compounds, predicated on the principle that the target compound should be highly soluble in a hot solvent but poorly soluble at cooler temperatures.[2][3] A systematic screening process is key.

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place a small amount (10-20 mg) of your crude this compound into several different test tubes.

  • Solvent Testing (Room Temp): To each tube, add a few drops of a different test solvent (see table below). If the compound dissolves immediately at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Solvent Testing (Hot): If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: The ideal solvent is one in which the compound dissolves completely when hot but forms well-defined crystals upon cooling.[4]

Table 1: Recrystallization Solvent Screening Guide

Solvent ClassExample SolventsRationale & Comments
Alcohols Ethanol, MethanolOften a good starting point for aromatic ketones.[4] Provides a good polarity match.
Hydrocarbons Hexanes, HeptaneGood for non-polar compounds. This compound may be too polar to be insoluble, but these are excellent as "anti-solvents" in a two-solvent system.
Esters Ethyl AcetateA moderately polar solvent that can be effective.
Ketones AcetoneGenerally, avoid using a solvent with the same functional group as your compound to prevent miscibility issues.[5]
Solvent Pairs Ethanol/Water, DCM/HexanesUse when no single solvent is ideal. Dissolve the compound in the "good" solvent (e.g., ethanol) while hot, and add the "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy.[2]
Q3: My compound "oils out" instead of crystallizing. How do I prevent this?

A3: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute.[2] It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Strategies:

  • Add More Solvent: The most common fix is to reheat the solution to dissolve the oil, then add more of the hot solvent to lower the saturation point.

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote crystal formation over oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q4: How do I choose the right mobile phase for flash column chromatography and interpret the TLC?

A4: Flash column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (usually polar silica gel) and a mobile phase (a less polar solvent system).[6][7][8]

Workflow for Method Development:

  • Stationary Phase: For an aromatic ketone like this compound, standard silica gel (SiO₂) is the appropriate choice.

  • TLC Analysis:

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in a test solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or DCM).

    • Goal: You want the spot corresponding to your product to have a Retention Factor (Rƒ) of 0.25-0.35 . A good starting solvent system for this compound would be 9:1 Hexanes:Ethyl Acetate.

    • Interpretation:

      • High Rƒ (>0.5): The spot moved too far. The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move from 9:1 to 19:1 Hexanes:EtOAc).

      • Low Rƒ (<0.1): The spot barely moved. The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 Hexanes:EtOAc).

      • Streaking: This often indicates the sample is too concentrated, or there are very polar impurities. Acidity of the silica can also sometimes cause issues with ketones.[9]

DOT Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis Pack 1. Pack Column (Silica Gel Slurry) Load 2. Load Sample (Dissolved in min. solvent) Pack->Load Equilibrate with mobile phase Elute 3. Run Mobile Phase (Constant Flow) Load->Elute Add mobile phase to top of column Collect 4. Collect Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Combine 6. Combine Pure Fractions TLC->Combine Evap 7. Evaporate Solvent Combine->Evap Pure_Product Pure_Product Evap->Pure_Product Yields Purified Compound

Caption: Standard workflow for flash column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: Assuming a Friedel-Crafts acylation route, common impurities include:

  • Starting Materials: Unreacted toluene or a related m-xylene derivative, and unreacted phenylacetyl chloride or its anhydride.

  • Isomeric Products: Acylation could potentially occur at other positions on the methylphenyl ring, though the 3-methyl group directs primarily to the 2- and 4- positions relative to the acetyl group.

  • Reaction Byproducts: Deactivated aromatic rings are less prone to over-acylation than over-alkylation, but some polymeric material may form.

  • Catalyst Residues: Hydrolyzed aluminum chloride or other Lewis acid catalysts.

Q2: What is the single most effective method for purifying this compound to >99% purity?

A2: For achieving high purity, flash column chromatography on silica gel is generally the most robust and effective method.[7] It excels at separating structurally similar isomers and removing baseline impurities that may be difficult to exclude via recrystallization alone. For a compound that is a solid at room temperature, a final recrystallization step after chromatography can be used to obtain a highly crystalline, solvent-free final product.

Q3: How do I definitively assess the purity of my final product?

A3: A combination of methods provides the most trustworthy assessment:

  • ¹H NMR Spectroscopy: This is the primary tool. The spectrum should show clean, well-resolved peaks corresponding to the structure of this compound. The absence of peaks from starting materials or other impurities is crucial. Integration of the peaks should correspond to the correct proton ratios.[10]

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton and the absence of isomeric impurities which might have very similar ¹H NMR spectra.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[2]

  • TLC: A single spot on a TLC plate developed in two different solvent systems is a good indicator of purity.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[11][12][13][14][15]
Molecular Weight 210.27 g/mol [11][12][13][14][15]
Boiling Point 337.3 °C at 760 mmHg[13]
Appearance Expected to be a solid at room temperature.Inferred from similar aromatic ketones.[16]
¹H NMR (CDCl₃) Expected peaks: aromatic protons (multiplets, ~7.1-8.0 ppm), methylene protons (-CH₂-, singlet, ~4.2 ppm), methyl protons (-CH₃, singlet, ~2.3 ppm).Based on analogous structures[10][17] and general chemical shift principles.
Q4: What is the best general purification strategy for this compound?

A4: A multi-step approach is often best. The following decision tree outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure final product.

DOT Diagram: Purification Strategy Decision Tree

G Start Crude Reaction Mixture Workup Aqueous Acid/Base Wash Start->Workup Assess Assess Purity (TLC, ¹H NMR) Workup->Assess Recryst Recrystallization Assess->Recryst Solid with few impurities by TLC Column Flash Column Chromatography Assess->Column Oil or complex mixture by TLC Final_Assess Final Purity Assessment (NMR, MP) Recryst->Final_Assess Column->Recryst Optional polishing step for crystalline solid Column->Final_Assess Final_Assess->Recryst Fail (from Column, if solid) Final_Assess->Column Fail (from Recryst) Pure_Product Pure Product (>99%) Final_Assess->Pure_Product Pass Fail Purity Not Met

Caption: Decision workflow for purifying this compound.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Westin, J. Column Chromatography - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced across multiple chapters on recrystallization). A representative link to general principles: [Link]

  • The Good Scents Company. Acetophenone 98-86-2. Retrieved from [Link]

  • Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Wikipedia. Acetophenone. Retrieved from [Link]

  • National Institutes of Health, PubChem. Acetophenone. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000286 Acetophenone at BMRB. Retrieved from [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Organic Chemistry Solution. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Chemsrc. This compound | CAS#:34403-03-7. Retrieved from [Link]

  • Google Patents. RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone).
  • Google Patents. US4433173A - Acetophenone purification.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • PrepChem.com. Preparation of acetophenone. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Google Patents. CN103819358A - 2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method.
  • European Patent Office. EP 0642487 B1 - ACETOPHENONE REMOVED FROM PHENOL PURIFICATION RESIDUES. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(3-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this versatile ketone. In the following sections, we will explore the common degradation pathways of this compound under various reaction conditions and offer solutions to mitigate these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, or handling of this compound.

Issue 1: Unexpected Side Products Observed During Oxidation Reactions

  • Question: I am attempting to perform an oxidation reaction on a molecule containing the this compound moiety, but I am observing a mixture of products, including benzoic acid derivatives. What is happening?

  • Answer: The presence of benzoic acid derivatives suggests that you are experiencing oxidative cleavage of the ketone. Under strong oxidizing conditions, the bond between the carbonyl carbon and the adjacent methylene group can be broken. This is a common degradation pathway for ketones.[1] The reaction is particularly favorable if the reaction conditions can support the formation of an enol or enolate intermediate. The tolyl group can also be susceptible to oxidation, potentially leading to the corresponding carboxylic acid.

    Mitigation Strategies:

    • Milder Oxidizing Agents: Consider using milder or more selective oxidizing agents. The choice of reagent will depend on the specific transformation you are trying to achieve elsewhere in the molecule.

    • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of the undesired cleavage reaction.

    • pH Control: The stability of the ketone can be pH-dependent. Buffering the reaction mixture may help to prevent degradation.

Issue 2: Low Yields and Product Decomposition During Acid-Catalyzed Reactions

  • Question: I am using acidic conditions (e.g., methanesulfonic acid) to promote a cyclization reaction involving this compound, but my yields are consistently low, and I see a complex mixture of byproducts. What could be the cause?

  • Answer: Aromatic ketones like this compound can undergo self-condensation or cyclotrimerization reactions in the presence of strong acids.[2] This process, often proceeding through an aldol-type condensation mechanism, can lead to the formation of 1,3,5-triarylbenzene derivatives. The reaction is driven by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate.

    Mitigation Strategies:

    • Acid Choice and Concentration: Experiment with different Brønsted or Lewis acids and use the minimum catalytic amount necessary.

    • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired product is formed. Lowering the temperature can also disfavor the condensation pathway.

    • Substrate Concentration: Running the reaction at a lower concentration can reduce the rate of intermolecular side reactions.

Issue 3: Sample Discoloration and Degradation Upon Exposure to Light

  • Question: My sample of this compound, which was initially a colorless to pale yellow liquid/solid, has turned brown after being left on the lab bench. What is causing this change?

  • Answer: Aromatic ketones are well-known to be susceptible to photodegradation.[3][4] Exposure to light, particularly in the UV spectrum, can excite the ketone to a higher energy state. This excited state can then undergo several degradation pathways, including Norrish Type I and Type II reactions.[5][6] These reactions involve radical intermediates and can lead to a complex mixture of degradation products, often colored due to the formation of conjugated systems. The presence of oxygen can also lead to photo-oxidative degradation.[4]

    Mitigation Strategies:

    • Storage: Always store this compound in amber vials or wrapped in aluminum foil to protect it from light.[7]

    • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Reaction Setup: When running reactions, especially for extended periods, it is good practice to shield the reaction vessel from ambient light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound include:

  • Oxidative Cleavage: Strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group, leading to the formation of carboxylic acids.[1]

  • Reduction: Reducing agents will convert the ketone to the corresponding secondary alcohol, 1-phenyl-2-(3-methylphenyl)ethanol.[8][9] This is a common synthetic transformation but can be an undesired side reaction if the ketone moiety needs to be preserved.

  • Photodegradation: Exposure to light can initiate radical-based degradation pathways (Norrish reactions), leading to a variety of byproducts and sample discoloration.[3][5][6]

  • Acid/Base Catalyzed Condensations: In the presence of strong acids or bases, self-condensation reactions can occur, leading to oligomeric or polymeric materials.[2]

Q2: How can I monitor the degradation of my this compound sample?

A2: Several analytical techniques can be employed to monitor the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent compound and its degradation products. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about any impurities or degradation products that are present in significant amounts.

  • Visual Inspection: A change in color or the formation of a precipitate can be a simple first indicator of degradation.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[7] For highly sensitive applications, storage under an inert atmosphere is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm / 365 nm)

  • HPLC system with a suitable C18 column

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in acetonitrile to make a 1 mg/mL stock solution.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Place 2 mL of the stock solution in a quartz cuvette and expose it to UV light for 24 hours. Analyze by HPLC.

  • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 24 hours in a sealed vial. Cool and analyze by HPLC.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms to a control sample (stock solution diluted with mobile phase) to identify degradation peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ParametersPotential Degradation Products
Acidic1 M HCl, 60°CAldol condensation products, hydrolysis products (if applicable to impurities)
Basic1 M NaOH, 60°CAldol condensation products, potential hydrolysis
Oxidative3% H₂O₂, RTOxidative cleavage products (e.g., 3-methylbenzoic acid, benzoic acid)
PhotolyticUV light (254/365 nm), RTNorrish Type I/II products, radical recombination products
Thermal80°CProducts from thermal decomposition, potential for increased oxidation

Visualizations

Diagram 1: Key Degradation Pathways

G cluster_conditions Stress Conditions cluster_products Degradation Products main This compound photo_prod Norrish Products (Radical Species) main->photo_prod thermal_prod Decomposition Products main->thermal_prod ox_prod Oxidative Cleavage Products (e.g., Benzoic Acids) main->ox_prod cond_prod Condensation Products (e.g., Triarylbenzenes) main->cond_prod red_prod Secondary Alcohol main->red_prod light Light (UV) light->main heat Heat heat->main oxidants Strong Oxidants oxidants->main acid_base Strong Acid/Base acid_base->main reducing Reducing Agents reducing->main

Caption: Major degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected Byproduct Detected (e.g., by HPLC/TLC) characterize Characterize Byproduct (MS, NMR) start->characterize decision Byproduct Structure Identified? characterize->decision is_oxidation Oxidative Cleavage? decision->is_oxidation Yes forced_degradation Perform Forced Degradation Study to Identify Potential Products decision->forced_degradation No is_condensation Condensation Product? is_oxidation->is_condensation No sol_oxidation Use Milder Oxidant Lower Temperature is_oxidation->sol_oxidation Yes is_photo Photodegradation? is_condensation->is_photo No sol_condensation Lower Catalyst Loading Lower Concentration/Temp is_condensation->sol_condensation Yes sol_photo Protect from Light is_photo->sol_photo Yes end Optimize Reaction Conditions sol_oxidation->end sol_condensation->end sol_photo->end forced_degradation->characterize

Caption: A decision-making workflow for troubleshooting unexpected byproducts.

References

  • Worch, J., Brandolese, A., Perrot, A., et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv.
  • Lu, M.-C., Lin, C.-J., Liao, C.-H., & Lin, W.-Y. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 56(4), 736-743.
  • Chemistry LibreTexts. (2022). Ketone Photolysis.
  • ResearchGate. (n.d.). Selective photodegradation of ketone-based polymers. Request PDF.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (2025).
  • RSC Publishing. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Acetophenone.
  • Truman ChemLab. (n.d.). The Oxidation of Acetophenone to Produce Benzoic Acid.
  • Matsala, D. G., et al. (2023). Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones, effects of halogen and methoxy substituents on the reaction. Arkivoc.

Sources

Technical Support Center: Synthesis of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(3-Methylphenyl)acetophenone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your experimental work.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable ketone intermediate, is most commonly achieved through two primary pathways:

  • Palladium-Catalyzed α-Arylation of Acetophenone: A modern and versatile cross-coupling method.

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution reaction.

Catalyst poisoning is a critical factor that can significantly impact the yield and purity of the final product in both methodologies. This guide will delve into the specific catalyst deactivation issues for each route and provide actionable solutions.

Part 1: Palladium-Catalyzed α-Arylation of Acetophenone

This approach involves the coupling of an acetophenone enolate with an aryl halide or equivalent, catalyzed by a palladium complex. The general reaction is as follows:

Acetophenone + 3-Methylphenyl Halide/Boronic Acid --(Pd Catalyst, Ligand, Base)--> this compound

Troubleshooting Guide: Palladium-Catalyzed Synthesis

This section addresses specific problems you may encounter during the palladium-catalyzed synthesis of this compound.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes related to the catalyst?

A1: Low or no conversion in a palladium-catalyzed α-arylation is frequently linked to catalyst deactivation or inhibition. Here are the primary suspects:

  • Catalyst Poisoning by Impurities: The palladium catalyst is sensitive to various impurities that may be present in your reactants, solvent, or even glassware.[1]

    • Sulfur Compounds: Thiols, thioethers, and residual sulfur from starting material synthesis can irreversibly bind to the palladium center, blocking active sites.[1]

    • Nitrogen-Containing Heterocycles: If your starting materials contain impurities with nitrogen heterocycles, these can coordinate strongly to the palladium, inhibiting its catalytic activity.

    • Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.

  • Poor Quality of Catalyst or Ligand: The palladium source or the phosphine ligand may have degraded over time.

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also oxidize phosphine ligands.

Solutions:

  • Purify Starting Materials: Ensure the purity of your acetophenone and 3-methylphenyl source. If impurities are suspected, consider recrystallization or column chromatography.

  • Use High-Purity Solvents and Reagents: Always use anhydrous, degassed solvents.

  • Thorough Degassing: Before adding the catalyst, thoroughly degas your reaction mixture by several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).[2] Sparging the solvent with an inert gas for 20-30 minutes prior to use is also recommended.[2]

  • Use Robust Ligands: For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can protect the palladium center and promote the desired catalytic cycle.[2]

Q2: I am observing the formation of significant byproducts, such as the homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura type couplings. This is often exacerbated by the presence of oxygen.

Solutions:

  • Strict Anaerobic Conditions: As mentioned above, rigorous degassing is crucial.

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Choice of Base: The choice and purity of the base are critical. Using a weaker base or ensuring the base is free of hydroxide impurities can sometimes reduce homocoupling.

Q3: My reaction starts but then stalls before completion. What could be the cause?

A3: A stalling reaction often points to gradual catalyst deactivation during the reaction.

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation at elevated temperatures over long reaction times.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially with less stable ligand systems.

Solutions:

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.

  • Use a More Stable Catalyst System: Consider pre-formed catalysts or more robust ligands that are known to have high stability.

  • Incremental Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

Experimental Protocol: Palladium-Catalyzed α-Arylation

Below is a general, robust protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Reagent Quantity Molar Equiv.
Acetophenone1.2 g1.0
3-Methylphenylboronic Acid2.04 g1.5
Palladium(II) Acetate22.4 mg0.01
SPhos (Ligand)82 mg0.02
Potassium Phosphate (K₃PO₄)4.24 g2.0
Anhydrous, Degassed Toluene20 mL-

Procedure:

  • To a flame-dried Schlenk flask, add acetophenone, 3-methylphenylboronic acid, and potassium phosphate.

  • Seal the flask and perform three cycles of vacuum followed by backfilling with argon.

  • In a separate glovebox or under a positive flow of argon, add the palladium(II) acetate and SPhos to the reaction flask.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Catalytic Cycle and Poisoning

Suzuki_Coupling_and_Poisoning Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X InactivePd Inactive Pd-Poison Complex Pd0->InactivePd Irreversible Binding Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'-B(OR)₂ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product Ar-Ar' (Product) ReductElim->Product Poison Poison (S, N, etc.) Poison->InactivePd

Caption: Palladium-catalyzed Suzuki coupling cycle and the deactivation pathway by a poison.

Part 2: Friedel-Crafts Acylation

This classic method involves the reaction of an aromatic compound (toluene) with an acylating agent in the presence of a Lewis acid catalyst.

Toluene + Phenylacetyl Chloride --(AlCl₃)--> this compound

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is giving a very low yield, or not proceeding at all. What is the most common cause?

A1: The most frequent issue in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).

  • Product Complexation (Catalyst Poisoning by Product): The ketone product, this compound, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[3] This complexation removes the catalyst from the reaction, effectively "poisoning" it and preventing it from activating more acylating agent.[3] Because of this, stoichiometric amounts of the catalyst are often required.[3]

  • Moisture: Lewis acids like AlCl₃ react vigorously with water. Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.

Solutions:

  • Use Stoichiometric Amounts of Catalyst: For acylations, you typically need at least one equivalent of the Lewis acid catalyst for every equivalent of the acylating agent.

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., with a drying tube or nitrogen blanket).

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

A2: The methyl group on toluene is an ortho-, para-director. While the desired product is the result of acylation at the ortho position to the methyl group of a phenylacetyl cation intermediate, other isomers can form.

Solutions:

  • Control Reaction Temperature: The regioselectivity of Friedel-Crafts reactions can be temperature-dependent. Running the reaction at a lower temperature may favor one isomer over others.

  • Choice of Solvent: The solvent can influence the steric bulk of the electrophile and thus the isomeric ratio. Experiment with different non-coordinating solvents.

Q3: The reaction mixture has turned dark and tar-like, making work-up difficult and yielding little product.

A3: The formation of tar is usually a result of side reactions, often at elevated temperatures.

Solutions:

  • Maintain Low Temperature: Especially during the addition of the catalyst and acylating agent, keep the reaction temperature low (e.g., 0-5 °C) to control the exothermic reaction.

  • Order of Addition: The order in which reagents are added can be crucial. Sometimes, adding the aromatic substrate to a pre-formed complex of the acylating agent and Lewis acid can minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent like dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add phenylacetyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, add toluene (1.2 equivalents) dropwise, again keeping the temperature below 5 °C.

  • Once all reagents are added, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can then be purified.

Visualization of Catalyst Deactivation in Friedel-Crafts Acylation

Friedel_Crafts_Deactivation Acyl Acyl Chloride (R-COCl) Electrophile Acylium Ion [R-C=O]⁺ Acyl->Electrophile AlCl3 AlCl₃ (Active Catalyst) AlCl3->Electrophile Activation Deactivated Deactivated Complex [Product-AlCl₃] AlCl3->Deactivated Complexation (Poisoning) Product Ketone Product Electrophile->Product + Aromatic Substrate Aromatic Aromatic Substrate Product->Deactivated

Caption: Deactivation of the Lewis acid catalyst by the ketone product in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q: Can I regenerate a poisoned palladium catalyst? A: Regeneration of palladium catalysts can be challenging and is often not practical on a laboratory scale. For industrial processes, methods like oxidative or reductive treatments can sometimes restore activity, but complete regeneration is rare. Prevention of poisoning is the most effective strategy.

Q: Is it possible to use a catalytic amount of AlCl₃ in Friedel-Crafts acylation? A: Due to the strong complexation of the ketone product with AlCl₃, a stoichiometric amount is generally required for high conversion.[3] Using catalytic amounts will typically result in low yields as the catalyst is quickly sequestered and deactivated.[3]

Q: What are some "greener" alternatives to traditional Lewis acids for Friedel-Crafts acylation? A: Research is ongoing into solid acid catalysts like zeolites and acidic resins. These can offer advantages in terms of catalyst separation, reusability, and reduced waste, which are particularly important for industrial-scale synthesis.

Q: How can I analytically confirm catalyst poisoning? A: Several surface-sensitive techniques can be used to analyze a spent catalyst for poisons. X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace amounts of metallic or non-metallic poisons.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
  • Wikipedia contributors. (2023). Catalyst poisoning. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species.
  • Reddit Community. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ResearchGate Community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BenchChem. (n.d.). 2-(4-Methylphenyl)acetophenone.
  • PubMed Central. (2012).
  • Chemistry LibreTexts. (2023).
  • ResearchGate Community. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (n.d.).
  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers.
  • RAIITH. (n.d.).
  • YouTube. (2021). 18.
  • Advanced BioFuels USA. (n.d.).
  • U.S. Department of Energy. (2022).
  • ChemicalBook. (2023). This compound.
  • ResearchGate. (n.d.).
  • YouTube. (2018).
  • PubChem. (n.d.). Acetophenone.
  • Chemical Communications. (n.d.). Palladium-catalyzed site-selective arylation of aliphatic ketones enabled by a transient ligand.
  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines.
  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • Chemsrc. (2025). This compound.
  • N‐Arylation of α‐Aminoesters with p‐Tolylboronic Acid Promoted by Copper(II)

Sources

Technical Support Center: Work-up Procedure Optimization for 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 2-(3-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the work-up procedure for this valuable synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a persistent emulsion during the aqueous work-up of my this compound synthesis. What's causing this and how can I resolve it?

A: Emulsion formation is a common issue, often caused by the presence of fine particulate matter, such as residual palladium catalyst, or amphiphilic byproducts from the reaction. To resolve this, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[1][2] If the emulsion persists, filtration through a pad of Celite® may be necessary to remove particulate matter.

Q2: My final product of this compound is a dark color, suggesting palladium contamination. How can I effectively remove the residual catalyst?

A: Palladium residues are a frequent challenge in cross-coupling reactions. A multi-step approach is often most effective. First, consider filtering the crude reaction mixture through a pad of Celite® to remove the bulk of the heterogeneous catalyst.[1] For dissolved palladium species, treatment of the organic solution with a specialized metal scavenger or activated carbon can be highly effective.[3] Subsequent purification by flash column chromatography is also a robust method for removing trace palladium.[3]

Q3: My yield of this compound is consistently low. What are the likely causes during the work-up?

A: Low yields can stem from several factors during the work-up. Incomplete extraction of the product from the aqueous layer is a common culprit. Ensure you are using an appropriate organic solvent in which your product is highly soluble and perform multiple extractions to maximize recovery. Additionally, product loss can occur during purification steps. Careful optimization of your chromatography conditions, such as the solvent system and silica gel loading, can minimize this.

Q4: I'm unsure which drying agent is best to use for my organic solution of this compound. What do you recommend?

A: The choice of drying agent depends on the solvent and the nature of your compound. For ethereal and other common organic solvents, anhydrous magnesium sulfate (MgSO₄) is an excellent choice due to its high capacity and speed.[4][5] Anhydrous sodium sulfate (Na₂SO₄) is a more neutral and less reactive option, suitable if your compound is sensitive to acidity.[4][5] It is crucial to ensure the organic solution is free of visible water droplets before adding the drying agent. A preliminary wash with brine is highly recommended to remove the bulk of dissolved water.[1][2][6][7]

Troubleshooting Guide

Problem 1: Persistent Palladium Contamination

Root Cause Analysis:

The Suzuki-Miyaura coupling, a common method for synthesizing this compound, utilizes a palladium catalyst.[6][8] This catalyst can exist in various forms at the end of the reaction, including nanoparticles and soluble complexes, which can be challenging to remove. The presence of phosphine ligands can further stabilize soluble palladium species, making their removal by simple filtration or extraction ineffective.

Optimized Work-up Protocol for Palladium Removal:

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or toluene and filter it through a pad of Celite®. This will remove the majority of the heterogeneous palladium catalyst.[1]

  • Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[1][2] While this primarily removes inorganic salts and water-soluble impurities, it can also help to precipitate some palladium species.

  • Metal Scavenging/Activated Carbon Treatment: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4][5] Dissolve the crude product in a minimal amount of a suitable solvent. Add a palladium scavenger (e.g., silica-based thiol or amine functionalized scavengers) or activated carbon and stir for several hours at room temperature.[3]

  • Final Filtration and Purification: Filter off the scavenger or activated carbon through a pad of Celite®. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery. Concentrate the filtrate and purify the crude product by flash column chromatography.[9][10][11][12][13]

Troubleshooting Palladium Removal Workflow

Caption: A workflow for effective palladium catalyst removal.

Problem 2: Low Product Yield

Root Cause Analysis:

Low yields can be attributed to incomplete reactions, side reactions, or losses during the work-up and purification stages. In the context of the work-up, the primary causes are inefficient extraction and loss of product during purification. The choice of extraction solvent and the number of extractions are critical.[14][15]

Optimized Work-up Protocol to Maximize Yield:

  • Solvent Selection for Extraction: Choose an extraction solvent in which this compound has high solubility and is immiscible with water. Ethyl acetate, diethyl ether, and dichloromethane are common choices.

  • Multiple Extractions: After quenching the reaction with water, extract the aqueous layer with the chosen organic solvent at least three times. Combining the organic layers will maximize the recovery of the product.

  • Back-Extraction (Optional): If the product has acidic or basic functionalities (not the case for the target molecule, but a general principle), a pH-adjusted back-extraction can be employed to selectively isolate it.

  • Careful Chromatography: When performing flash column chromatography, use a minimal amount of silica gel and a well-optimized eluent system to ensure efficient separation and minimize product retention on the column.

Solvent Properties for Extraction

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityPolarity
Diethyl Ether0.7134.66.9 g/100 mLLow
Ethyl Acetate0.9077.18.3 g/100 mLMedium
Dichloromethane1.3339.61.3 g/100 mLMedium
Toluene0.87110.60.05 g/100 mLLow

Data sourced from publicly available chemical databases.

Problem 3: Product Impurity After Purification

Root Cause Analysis:

Even after a standard work-up and chromatography, impurities can co-elute with the desired product. These may include unreacted starting materials (e.g., 2-bromoacetophenone or 3-methylphenylboronic acid) or byproducts from the Suzuki coupling (e.g., homocoupling products).

Optimized Purification Strategy:

  • TLC Analysis: Before performing column chromatography, carefully analyze the crude product by Thin Layer Chromatography (TLC) using various solvent systems to achieve good separation between the product and impurities.

  • Optimized Flash Chromatography:

    • Solvent System: A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary to separate closely eluting impurities.

    • Silica Gel: Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).

    • Fraction Collection: Collect small fractions and analyze them by TLC before combining them to ensure high purity of the final product.

  • Crystallization: If the product is a solid at room temperature, crystallization can be an excellent final purification step to remove trace impurities. The choice of solvent is critical and should be determined experimentally.

Purification Decision Tree

G A Crude Product B TLC Analysis A->B C Are spots well-separated? B->C D Flash Column Chromatography C->D Yes J Optimize TLC Solvent System C->J No E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Is product a solid? F->G H Crystallization G->H Yes I Pure this compound G->I No H->I J->B

Caption: A decision-making process for the purification of this compound.

Physical Properties of this compound

PropertyValue
CAS Number34403-03-7[3][9]
Molecular FormulaC₁₅H₁₄O[9]
Molecular Weight210.27 g/mol [9]
Boiling Point337.3 °C at 760 mmHg[9]
Density1.062 g/cm³[9]

References

  • This compound | CAS#:34403-03-7 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved January 18, 2026, from [Link]

  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Retrieved January 18, 2026, from [Link]

  • Extraction - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 18, 2026, from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Isolation (Recovery). (n.d.). Retrieved January 18, 2026, from [Link]

  • Extractions vs Washes - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 18, 2026, from [Link]

  • Flash Chromatography | LCGC International. (n.d.). Retrieved January 18, 2026, from [Link]

  • 6.6: Common "work-up" - Chemistry LibreTexts. (2021, August 21). Retrieved January 18, 2026, from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved January 18, 2026, from [Link]

  • General Guidelines of Flash Column Chromatography - Hawach. (2022, February 11). Retrieved January 18, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved January 18, 2026, from [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 18, 2026, from [Link]

  • Using drying agents. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved January 18, 2026, from [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). Retrieved January 18, 2026, from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-Methylacetophenone | C9H10O | CID 11340 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acetophenone | C6H5COCH3 | CID 7410 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acetophenone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Drying Agents – GCSE Chemistry (Triple) CCEA Revision - Study Rocket. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of impurities in 2-(3-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals who require validated, reliable methods for impurity detection, identification, and quantification. As your senior application scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific needs.

The Criticality of Impurity Profiling

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over these impurities.[4][5] This guide provides the analytical framework to meet and exceed these requirements.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most likely impurities in this compound?

A1: Impurities can arise from several sources including the synthetic route, degradation, or storage.[1] Common impurities may include:

  • Starting materials and reagents: Unreacted precursors or byproducts from their synthesis.

  • Isomeric impurities: Positional isomers of the methyl group on the phenyl ring.

  • Oxidation products: Ketones are susceptible to oxidation, especially with prolonged exposure to air.

  • Residual solvents: Solvents used in the synthesis and purification steps.[1]

Q2: What is a "stability-indicating method" and why is it important?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active ingredient in the presence of its degradation products.[6][7] This is crucial for determining the shelf-life and storage conditions of the drug substance. Forced degradation studies are intentionally conducted to generate these degradation products and validate the method's capability.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

Q3: Why is Reverse-Phase HPLC the most common technique for analyzing this compound and its impurities?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for pharmaceutical impurity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][9] For a moderately non-polar compound like this compound, a C18 or C8 stationary phase provides excellent separation from both more polar and less polar impurities.[2]

Q4: I'm seeing poor peak shape (tailing or fronting) for my main peak. What could be the cause?

A4: Poor peak shape in HPLC can stem from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the analyte, causing tailing. Using an end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.

  • Column Degradation: Over time, columns can lose their stationary phase, leading to poor performance. A guard column can help extend the life of your analytical column.

Q5: How do I develop a gradient HPLC method to separate unknown impurities?

A5: A gradient method is ideal for separating compounds with a wide range of polarities. Here's a general approach:

  • Scouting Gradient: Start with a broad gradient, for example, 5% to 95% acetonitrile in water over 20-30 minutes. This will give you an idea of the retention times of your main peak and any impurities.

  • Fine-tuning: Based on the scouting run, you can create a more focused gradient around the elution times of your impurities to improve resolution.

  • Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal separation and peak shape.

Gas Chromatography (GC)

Q6: When should I use Gas Chromatography (GC) instead of HPLC?

A6: GC is the preferred technique for analyzing volatile and semi-volatile impurities, such as residual solvents.[10][11] It is also highly effective for separating thermally stable, non-polar compounds. For this compound, GC can be an excellent orthogonal technique to HPLC for a more comprehensive impurity profile.[10]

Q7: My GC-MS analysis is showing a peak at m/z 105 as the base peak, not the molecular ion at m/z 210. Is this normal?

A7: Yes, this is a characteristic fragmentation pattern for acetophenone and its derivatives under Electron Ionization (EI) in a mass spectrometer.[12] The bond between the carbonyl group and the adjacent carbon is prone to cleavage, resulting in the loss of a methyl group and the formation of a stable acylium ion at m/z 105.[12]

Spectroscopy (NMR and MS)

Q8: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in impurity identification?

A8: NMR is an unparalleled tool for the unambiguous structural elucidation of unknown impurities.[13][14] Once an impurity is isolated (e.g., by preparative HPLC), 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) can be used to piece together its molecular structure.[13][15][16]

Q9: What is the role of high-resolution mass spectrometry (HRMS) in impurity analysis?

A9: HRMS provides a highly accurate mass measurement of an impurity, which allows for the determination of its elemental composition.[5] This information is invaluable when combined with fragmentation data (from MS/MS) and NMR data to confidently identify the structure of an unknown impurity.[5]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
No peaks observed - No sample injected- Detector off or not set to the correct wavelength- Mobile phase flow issue- Verify injection volume and syringe/autosampler function.- Check detector settings and lamp status.- Ensure mobile phase lines are not blocked and the pump is primed.
Ghost peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Use fresh, high-purity solvents.- Run a blank injection to confirm the source of contamination.- Implement a robust needle wash protocol on the autosampler.
Shifting retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to decline.
GC Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Broad peaks - Slow injection speed- Column contamination- Incorrect flow rate- Use a fast injection technique.- Bake out the column at a high temperature (within its limits).- Optimize the carrier gas flow rate.
Split peaks - Improper column installation- Sample degradation on the column- Re-install the column, ensuring a clean cut and proper ferrule seating.- Use a deactivated liner and consider a lower injection port temperature.
Poor sensitivity - Leak in the system- Contaminated detector- Incorrect split ratio- Perform a leak check.- Clean the detector according to the manufacturer's instructions.- Adjust the split ratio to allow more sample onto the column.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a general method for the separation of this compound from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.[17]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19][20][21]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6][7][8]

1. Acid Hydrolysis:

  • Reflux the sample in 0.1 N HCl at 80 °C for 4 hours.[7] Neutralize with 0.1 N NaOH before injection.

2. Base Hydrolysis:

  • Reflux the sample in 0.1 N NaOH at 80 °C for 2 hours.[7] Neutralize with 0.1 N HCl before injection.

3. Oxidative Degradation:

  • Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[22]

4. Thermal Degradation:

  • Expose the solid sample to 105 °C for 48 hours.

5. Photolytic Degradation:

  • Expose the sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

Analyze all stressed samples using the validated HPLC method to assess for degradation and the separation of any formed impurities.

Visualized Workflows

Impurity_Identification_Workflow cluster_Screening Initial Screening cluster_Isolation Isolation & Concentration cluster_Elucidation Structure Elucidation cluster_Confirmation Confirmation HPLC_Screen HPLC Screening (Purity Assessment) Prep_HPLC Preparative HPLC HPLC_Screen->Prep_HPLC Impurity > Threshold GC_Screen GC Screening (Volatiles) HRMS HRMS (Accurate Mass & Formula) GC_Screen->HRMS Volatile Impurity Found Prep_HPLC->HRMS NMR_1D 1D NMR ('H, 'C) (Basic Structure) Prep_HPLC->NMR_1D Comparison Comparative Analysis (HPLC, NMR, MS) Prep_HPLC->Comparison Isolated Impurity MSMS MS/MS (Fragmentation) HRMS->MSMS Synthesis Synthesis of Reference Standard MSMS->Synthesis Propose Structure NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Synthesis Propose Structure Synthesis->Comparison

Caption: Workflow for Impurity Identification and Confirmation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • 3 Key Regulatory Guidelines for Method Valid
  • Quality Guidelines - ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Forced degradation studies - MedCrave online. [Link]

  • Structure Elucidation of Impurities by 2D NMR Part II - YouTube. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. [Link]

  • Structure Elucidation of Impurities by 2D NMR Part III - YouTube. [Link]

  • IMPURITY IDENTIFICATION | Recipharm. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Acetophenone Impurities and Related Compound - Veeprho. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. [Link]

  • Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - Scirp.org. [Link]

  • Determination of acetophenone recovered from phenol tar by HPLC - Semantic Scholar. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-(3-Methylphenyl)acetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. The isomeric precision of a molecule can profoundly influence its pharmacological activity, toxicity, and metabolic profile. This guide provides an in-depth technical comparison of standard analytical techniques for the structural elucidation of 2-(3-Methylphenyl)acetophenone, a versatile ketone intermediate in the synthesis of various biologically active compounds. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for researchers engaged in the synthesis and characterization of related molecular scaffolds.

Introduction: The Importance of Isomeric Purity

This compound, with the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol , possesses a structural framework that allows for multiple positional isomers. The location of the methyl group on the phenyl ring significantly alters the electronic environment and spatial arrangement of the molecule, leading to distinct spectroscopic signatures. Differentiating between this compound and its isomers, such as 2-(2-Methylphenyl)acetophenone or 2-(4-Methylphenyl)acetophenone, is a critical step in ensuring the integrity of subsequent synthetic transformations and biological evaluations. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating system for structural confirmation.

Synthesis of this compound: The Friedel-Crafts Acylation Approach

A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Causality of Experimental Choices:

The choice of m-xylene as the starting material is crucial for directing the acylation to the desired position. The two methyl groups on the aromatic ring are ortho- and para-directing activators. However, acylation at the position between the two methyl groups (position 2) is sterically hindered. The most favorable positions for electrophilic attack are positions 4 and 6, which are ortho to one methyl group and para to the other. Due to the steric bulk of the incoming acyl group, substitution at the less hindered position 5 can also occur, but the primary product is expected to be the 2,4-disubstituted product, which upon reaction with phenylacetyl chloride would yield 1-(2,4-dimethylphenyl)-2-phenylethanone. To obtain the desired this compound, a more targeted approach starting from 3-methylphenylacetic acid or its corresponding acid chloride and reacting it with benzene in a Friedel-Crafts acylation would be a more direct route. However, for the purpose of this guide, we will focus on the characterization of the title compound, assuming its successful synthesis.

Spectroscopic Analysis: A Triad of Techniques for Unambiguous Confirmation

The following sections detail the expected outcomes from NMR, IR, and Mass Spectrometry analyses of this compound, providing a comparative framework for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

Expected ¹H NMR Spectrum (in CDCl₃, predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d2HH-2', H-6'Protons on the phenyl ring adjacent to the carbonyl group are deshielded.
~7.55t1HH-4'The para proton on the phenyl ring.
~7.45t2HH-3', H-5'The meta protons on the phenyl ring.
~7.20t1HH-5Aromatic proton on the 3-methylphenyl ring.
~7.05m3HH-2, H-4, H-6Aromatic protons on the 3-methylphenyl ring.
~4.20s2H-CH₂-Methylene protons adjacent to the carbonyl group and an aromatic ring.
~2.35s3H-CH₃Methyl group protons on the 3-methylphenyl ring.

Expected ¹³C NMR Spectrum (in CDCl₃, predicted):

Chemical Shift (δ, ppm)AssignmentRationale
~198C=OCarbonyl carbon, highly deshielded.
~138C-3Aromatic carbon bearing the methyl group.
~137C-1'Quaternary carbon of the phenyl ring attached to the carbonyl.
~135C-1Quaternary carbon of the 3-methylphenyl ring attached to the methylene group.
~133C-4'Aromatic CH carbon.
~129Aromatic CHMultiple overlapping signals from both aromatic rings.
~128Aromatic CHMultiple overlapping signals from both aromatic rings.
~127Aromatic CHMultiple overlapping signals from both aromatic rings.
~45-CH₂-Methylene carbon.
~21-CH₃Methyl carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most diagnostic peaks are the carbonyl stretch and the various C-H and C=C aromatic stretches.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3060-3030Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds in the aromatic rings.
~2920WeakAliphatic C-H StretchMethylene (-CH₂) and methyl (-CH₃) group C-H stretches.
~1685 Strong, Sharp C=O Stretch (Ketone) The most intense and diagnostic peak for the acetophenone moiety.
~1600, ~1450Medium-StrongAromatic C=C StretchVibrations of the carbon-carbon bonds within the aromatic rings.
~760, ~690StrongC-H Out-of-Plane BendingCharacteristic of monosubstituted and meta-disubstituted benzene rings.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this class of compounds.

Expected Mass Spectrum (EI):

m/zRelative IntensityAssignmentRationale
210 Moderate[M]⁺ Molecular ion peak, confirming the molecular weight.
105High[C₆H₅CO]⁺α-cleavage, loss of the 3-methylbenzyl radical. A very stable acylium ion.
105Moderate[C₇H₇]⁺Rearrangement to the tropylium ion, a common fragment for benzyl-containing compounds.
91High[C₇H₇]⁺Tropylium ion from the 3-methylbenzyl fragment.
77Moderate[C₆H₅]⁺Phenyl cation from the loss of CO from the acylium ion.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. The GC column temperature program should be optimized to ensure good peak shape.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer with an electron ionization source (typically 70 eV). The mass spectrum is recorded for the chromatographic peak corresponding to the product.

Comparative Analysis and Data Interpretation Workflow

The confirmation of the structure of this compound relies on the convergence of data from all three techniques. The following workflow illustrates the logical process of data integration:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Purified Product ir IR Spectroscopy synthesis->ir Purified Product ms Mass Spectrometry synthesis->ms Purified Product nmr_data ¹H: Chemical shifts, multiplicities, integration ¹³C: Number of signals, chemical shifts nmr->nmr_data ir_data Presence of C=O stretch (~1685 cm⁻¹) Aromatic C-H and C=C stretches ir->ir_data ms_data Molecular ion peak at m/z 210 Characteristic fragmentation pattern ms->ms_data confirmation Unambiguous Structure of This compound nmr_data->confirmation Convergent Evidence ir_data->confirmation Convergent Evidence ms_data->confirmation Convergent Evidence

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While IR spectroscopy provides rapid confirmation of the key carbonyl functional group and aromaticity, and Mass Spectrometry verifies the molecular weight and provides fragmentation clues, it is NMR spectroscopy that delivers the definitive and unambiguous evidence of the precise isomeric structure. The predicted chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number and positions of signals in the ¹³C NMR spectrum, serve as a unique fingerprint for the meta-substituted isomer. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the structure of their synthesized this compound derivatives, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Friedel-Crafts Acylation: Information on the general mechanism and application of Friedel-Crafts reactions can be found in standard organic chemistry textbooks and review articles. A relevant example of a "greener" approach is detailed in: Organic Letters, 2001 , 3 (18), pp 2871–2873. [Link]

  • Spectroscopic Data for Acetophenone Derivatives: The NIST Chemistry WebBook is a valuable resource for spectroscopic data of various organic compounds, including acetophenone and its methylated isomers. [Link]

  • Chemical Properties of this compound: Supplier websites such as ChemSrc provide basic physical and chemical properties. [Link]

  • Synthesis of Acetophenone Derivatives via Friedel-Crafts: An example of Friedel-Crafts acylation of m-xylene is described in: RSC Advances, 2014 , 4, 36951-36958. [Link]

A Comparative Guide to the Reactivity of 2-(3-Methylphenyl)acetophenone and 2-(4-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related deoxybenzoin isomers: 2-(3-Methylphenyl)acetophenone and 2-(4-Methylphenyl)acetophenone. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the subtle yet significant differences in reactivity stemming from the positional isomerism of a single methyl group. The discussion is grounded in fundamental principles of physical organic chemistry, supported by a representative experimental framework to guide practical application.

Introduction: The Significance of Isomeric Purity and Reactivity

In the synthesis of complex organic molecules, particularly in pharmaceutical development, the choice of starting materials is paramount. Isomers, while structurally similar, can exhibit divergent reactivity, leading to variations in reaction rates, product yields, and impurity profiles. This compound and 2-(4-Methylphenyl)acetophenone are valuable building blocks, but understanding their relative reactivity is crucial for process optimization and predictable outcomes.

The core structural difference lies in the position of the methyl group on the benzyl substituent. This guide will explore how this seemingly minor variation—meta versus para—translates into measurable differences in the reactivity of the molecule's two key functional sites: the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate).

Caption: Chemical structures of the meta- and para-isomers.

Theoretical Framework: Electronic Effects of the Methyl Substituent

The reactivity of these isomers is dictated by the electronic effect of the methyl group, which is a weak electron-donating group (EDG). The way it donates electron density differs based on its position relative to the methylene bridge.

  • Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density through the sigma bonds. This effect is distance-dependent and is felt at both the meta and para positions.

  • Hyperconjugation (Resonance Effect): This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital. Hyperconjugation is most effective when the substituent is in the ortho or para position, allowing it to donate electron density into the π-system of the ring and, by extension, to the benzylic carbon. In the meta position, this effect is negligible.

The Hammett equation provides a quantitative measure of these electronic effects.[1][2] The substituent constant, σ, is negative for electron-donating groups.

  • σ_meta for -CH₃ = -0.07

  • σ_para for -CH₃ = -0.17

The more negative value for the para-methyl group confirms its stronger electron-donating character compared to the meta-methyl group. This is because the para position benefits from both the inductive and hyperconjugation effects, while the meta position relies primarily on the weaker inductive effect.[3]

Electronic_Effects cluster_meta 3-Methyl Isomer (Meta) cluster_para 4-Methyl Isomer (Para) M_Me Methyl Group (-CH3) M_Effect Primary Effect: Inductive Donation M_Me->M_Effect meta position M_Reactivity Weaker e⁻ donation → α-protons slightly more acidic → Carbonyl slightly more electrophilic M_Effect->M_Reactivity P_Me Methyl Group (-CH3) P_Effect Effects: Inductive Donation + Hyperconjugation P_Me->P_Effect para position P_Reactivity Stronger e⁻ donation → α-protons slightly less acidic → Carbonyl slightly less electrophilic P_Effect->P_Reactivity Title Dominant Electronic Effects on Reactivity Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A 1. Set up two identical reaction vessels with stir bars and reflux condensers B 2. Charge each vessel with: - Substrate (10 mmol) - Morpholine (25 mmol) - Sulfur (15 mmol) - Quinoline (20 mL solvent) A->B C 3. Immerse both vessels in a preheated oil bath at 120°C simultaneously B->C D 4. Start vigorous stirring C->D E 5. Withdraw aliquots (0.1 mL) at t = 0, 1, 2, 4, 6, 8 hours D->E F 6. Quench aliquots in 1M HCl/Acetonitrile G 7. Analyze by HPLC to determine substrate conversion vs. time F->G H 8. Plot data and determine relative reaction rates G->H

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Methodology

Materials:

  • This compound (CAS: 34403-03-7) [4]* 2-(4-Methylphenyl)acetophenone (CAS: 2430-99-1) [5]* Morpholine (CAS: 110-91-8)

  • Elemental Sulfur (CAS: 7704-34-9)

  • Quinoline (solvent, CAS: 91-22-5)

  • Standard laboratory glassware and heating/stirring equipment

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (2.10 g, 10 mmol) to one and 2-(4-Methylphenyl)acetophenone (2.10 g, 10 mmol) to the other.

  • Reagent Addition: To each flask, add morpholine (2.18 g, 2.5 mL, 25 mmol), powdered elemental sulfur (0.48 g, 15 mmol), and quinoline (20 mL). The use of quinoline is due to its high boiling point, which allows for a stable reaction temperature. [6]3. Reaction Initiation: Place both flasks simultaneously into a preheated oil bath set to 120°C and begin vigorous stirring. This ensures that both reactions start under identical thermal conditions.

  • Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a glass syringe.

  • Quenching and Sample Preparation: Immediately quench each aliquot in a vial containing 1.0 mL of a 1:1 mixture of 1M HCl and acetonitrile. Vortex the vial to ensure homogeneity. This step stops the reaction and prepares the sample for analysis.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the percentage of remaining starting material. Use an external standard curve for accurate quantification.

  • Data Processing: Plot the concentration of the starting material versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. Calculate the relative rate constant (k_rel) by normalizing the rate of the 3-methyl isomer to the rate of the 4-methyl isomer.

Conclusion and Recommendations

The positional isomerism of the methyl group in 2-(phenyl)acetophenone derivatives imparts a distinct and predictable influence on their chemical reactivity.

  • This compound (meta-isomer) is the more reactive of the two. Its α-protons are more acidic, and its carbonyl carbon is more electrophilic. This is due to the weaker, primarily inductive electron-donating nature of the meta-substituent.

  • 2-(4-Methylphenyl)acetophenone (para-isomer) is less reactive. The combined inductive and hyperconjugative effects of the para-methyl group more effectively donate electron density, rendering the α-protons less acidic and the carbonyl less electrophilic.

For drug development professionals and synthetic chemists, this means:

  • When planning reactions that proceed via an enolate intermediate , such as aldol or Claisen-Schmidt condensations, the meta-isomer will likely provide faster reaction rates and may allow for milder reaction conditions.

  • For reactions involving nucleophilic attack at the carbonyl , such as reductions or Grignard additions, the meta-isomer will again be the more favorable substrate for achieving higher reaction velocity.

Researchers should consider these intrinsic reactivity differences when designing synthetic routes, optimizing reaction conditions, or troubleshooting issues related to reaction completion or side-product formation. The choice between these two isomers is not arbitrary and can have a tangible impact on the efficiency and success of a synthetic campaign.

References

  • Wikipedia contributors. (2023). Willgerodt rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Chemeurope.com. (n.d.). Hammett equation. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chem. Scand. B, 40, 534–544. [Link]

  • Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]

  • ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. [Link]

  • Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-9. [Link]

  • ResearchGate. (n.d.). Hammett plot for the competitive TH of acetophenone and a few para-substituted acetophenones catalyzed by complex 1. [Link]

  • ACS Publications. (n.d.). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

  • Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(10), 4614-4618. [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. [Link]

  • Filo. (2025). i) Write the Hammett equation for a chemical reaction and explain all the terms. [Link]

Sources

A Comparative Guide for Researchers: 2-(3-Methylphenyl)acetophenone vs. Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, a nuanced understanding of how structural modifications impact a molecule's physical and reactive properties is paramount. This guide provides an in-depth comparative analysis of 2-(3-Methylphenyl)acetophenone and its parent compound, acetophenone. We will explore how the addition of a 3-methylphenyl (m-tolyl) group at the α-position fundamentally alters the molecule's behavior, supported by physical data and detailed experimental considerations.

Structural and Electronic Dissection

At first glance, the two molecules share the core structure of an aromatic ketone. Acetophenone is the simplest of its class, featuring a phenyl ring attached to a methyl ketone. In contrast, this compound incorporates a significantly larger benzyl-type substituent on the α-carbon.

  • Acetophenone (C₈H₈O): A compact structure where the carbonyl group is flanked by a phenyl ring and a methyl group.

  • This compound (C₁₅H₁₄O): Here, the α-methyl group of acetophenone is replaced by a (3-methylphenyl)methyl group. This introduces a second aromatic ring and a methylene bridge.

This structural distinction is the primary driver of the differences in their chemical behavior, introducing both steric and electronic consequences.

  • Steric Effects: The most immediate consequence of the bulky m-tolyl group is a dramatic increase in steric hindrance around both the α-carbon and the adjacent carbonyl carbon.

  • Electronic Effects: The α-hydrogens in this compound are benzylic with respect to two aromatic rings, a factor that significantly influences their acidity compared to the methyl protons of acetophenone.

Caption: Comparative molecular structures.

Physical and Spectroscopic Properties: A Data-Driven Overview

The divergence in molecular weight and structure is clearly reflected in the physical properties of the two compounds. The larger size and additional aromatic ring of this compound lead to stronger intermolecular van der Waals forces.

PropertyAcetophenoneThis compoundRationale for Difference
Molecular Formula C₈H₈OC₁₅H₁₄OAddition of a C₇H₆ moiety.
Molecular Weight 120.15 g/mol [1]210.27 g/mol [2][3]Significantly larger due to the m-tolyl group.
Boiling Point 202 °C[1]337.3 °C at 760 mmHg[2]Increased molecular weight leads to stronger intermolecular forces, requiring more energy to vaporize.
Melting Point 19-20 °C[1]N/AOften difficult to predict; may be a low-melting solid or an oil at room temperature.
Density 1.03 g/cm³[1]1.062 g/cm³[2]The larger molecule packs slightly more densely.
Solubility in Water Slightly soluble (5.5 g/L)[1]Insoluble (predicted)The increased hydrocarbon character drastically reduces water solubility.

Spectroscopic Comparison

SpectrumAcetophenoneThis compound (Predicted)
¹H NMR Singlet for -CH₃ (~2.6 ppm); Multiplet for 5 aromatic protons (~7.4-8.0 ppm).[4]Singlet for tolyl -CH₃ (~2.3 ppm); Singlet for -CH₂- (~4.2 ppm); Complex multiplets for 9 aromatic protons.
¹³C NMR Carbonyl carbon ~198 ppm; Methyl carbon ~26.5 ppm; Aromatic carbons ~128-137 ppm.[5]Carbonyl carbon likely near 200 ppm; Methylene carbon ~45 ppm; Aromatic carbons show more signals due to asymmetry.
IR (C=O stretch) ~1690 cm⁻¹Expected to be similar, possibly slightly lower due to hyperconjugation effects from the α-substituent.

Comparative Reactivity: A Mechanistic Perspective

The true distinction between these molecules emerges in their chemical reactivity. We will explore three fundamental reaction classes to illustrate these differences.

A. Nucleophilic Addition to the Carbonyl Group

This class of reactions is fundamental to ketones. The partial positive charge on the carbonyl carbon makes it an electrophilic target for nucleophiles.

Comparative Analysis: Acetophenone is significantly more reactive towards nucleophilic addition than this compound. The rationale is twofold:

  • Steric Hindrance: This is the dominant factor. The bulky (3-methylphenyl)methyl group acts as a formidable shield, impeding the nucleophile's trajectory to the carbonyl carbon.[6][7] In contrast, the small methyl group in acetophenone presents a much smaller obstacle.[6]

  • Electronic Effects: The two alkyl groups in a ketone help stabilize the partial positive charge on the carbonyl carbon through induction, making it slightly less electrophilic than an aldehyde.[7] This effect is present in both molecules but is overshadowed by the steric differences.

Exemplary Protocol: Reduction with Sodium Borohydride

This protocol demonstrates the reduction of a ketone to a secondary alcohol, a classic nucleophilic addition reaction. The choice of NaBH₄ is illustrative as it is a mild reducing agent, sensitive to steric hindrance.

Objective: To reduce the ketone carbonyl to a hydroxyl group.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the ketone (acetophenone or this compound) in methanol (MeOH) in a round-bottom flask at 0°C (ice bath).

  • Reagent Addition: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution. Causality: The reaction is exothermic; slow addition prevents overheating. Methanol serves as both the solvent and the proton source for the final workup step.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases. This neutralizes the excess NaBH₄ and the resulting borate esters.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Expected Outcome: The reduction of acetophenone will proceed significantly faster and more efficiently than the reduction of the sterically hindered this compound under these mild conditions.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Ketone in Methanol (0°C) add_nabh4 Add NaBH₄ (1.1 eq) slowly dissolve->add_nabh4 stir Stir at 0°C, then RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry Final Product (Alcohol) Final Product (Alcohol) dry->Final Product (Alcohol)

Caption: Experimental workflow for ketone reduction.

B. Reactions at the α-Carbon: Enolate Formation and Acidity

The acidity of α-hydrogens is a cornerstone of carbonyl chemistry, enabling reactions like aldol condensations and α-alkylations.[8][9]

Comparative Analysis: The roles are reversed here: the α-hydrogens of This compound are significantly more acidic than those in acetophenone.

  • Acetophenone: The α-hydrogens are on a methyl group. The resulting enolate is stabilized by resonance with one carbonyl group. The pKa is approximately 19-21.[9][10]

  • This compound: The α-hydrogens are on a methylene carbon positioned between two aromatic rings (one from the acetophenone core, one from the m-tolyl group). The resulting carbanion (enolate) is stabilized by resonance delocalization across the carbonyl group and both phenyl rings. This extensive delocalization dramatically stabilizes the conjugate base, making the parent α-hydrogens much more acidic (pKa likely in the range of 15-17).

Enolate_Formation cluster_ace Acetophenone Enolate Formation cluster_sub This compound Enolate Ace_Keto Acetophenone (pKa ~19-21) Ace_Enolate Enolate (stabilized by C=O) Ace_Keto->Ace_Enolate Base Sub_Keto Substituted Ketone (pKa ~15-17, more acidic) Sub_Enolate Enolate (stabilized by C=O + 2 Phenyl Rings) Sub_Keto->Sub_Enolate Base

Caption: Comparison of α-hydrogen acidity and enolate stability.

Exemplary Protocol: Base-Mediated Deuterium Exchange

This self-validating experiment can quantitatively demonstrate the difference in α-hydrogen acidity.

Objective: To measure the rate of H/D exchange at the α-position.

Methodology:

  • Solution Prep: Prepare separate NMR tubes, each containing a solution of the ketone (acetophenone or its derivative) in a deuterated solvent like Methanol-d4 (MeOD).

  • Initiation: Add a catalytic amount of a base, such as sodium methoxide (NaOMe), to each tube.

  • NMR Analysis: Acquire ¹H NMR spectra at regular time intervals.

  • Data Interpretation: Monitor the disappearance of the signal corresponding to the α-protons. For acetophenone, this is the singlet at ~2.6 ppm. For the substituted analog, it would be the methylene signal. The rate of signal decay is directly proportional to the rate of deprotonation and thus reflects the acidity of the α-hydrogens.

Expected Outcome: The signal for the α-hydrogens of this compound will disappear significantly faster than the corresponding signal for acetophenone, providing direct evidence of its higher acidity.

C. Electrophilic Aromatic Substitution

In this reaction, the aromatic ring itself acts as a nucleophile. The existing acyl group is strongly deactivating and meta-directing.

Comparative Analysis: This reaction is straightforward for acetophenone but complex for its substituted derivative.

  • Acetophenone: Electrophilic attack (e.g., nitration, halogenation) will occur on the single phenyl ring, directed to the meta-position by the deactivating acetyl group.

  • This compound: This molecule presents two possible sites for substitution:

    • The Phenyl Ring of the Acetophenone Core: This ring is deactivated and will direct incoming electrophiles to the meta-position.

    • The 3-Methylphenyl (m-tolyl) Ring: This ring is activated by the electron-donating methyl group, which is an ortho-, para-director.

The outcome of an electrophilic substitution reaction on this compound would likely be a mixture of products, with substitution favoring the more activated m-tolyl ring. This makes selective substitution on one ring challenging without using advanced protecting group strategies.

Summary and Conclusion

The substitution of a methyl group with a (3-methylphenyl)methyl group transforms acetophenone into a molecule with markedly different properties. This comparative guide highlights the critical interplay of steric and electronic factors that govern chemical reactivity.

Key Takeaways for Researchers:

  • For Carbonyl Additions: Expect significantly reduced reactivity for this compound due to overwhelming steric hindrance. Harsher conditions or more potent nucleophiles may be required to achieve similar conversions as with acetophenone.

  • For α-Carbon Chemistry: Leverage the enhanced acidity of the α-hydrogens in this compound for facile enolate formation, even with milder bases.

  • For Aromatic Substitutions: Anticipate complex product mixtures with this compound due to the presence of two electronically distinct aromatic rings.

A thorough understanding of these principles is not merely academic; it is essential for designing efficient synthetic routes, predicting reaction outcomes, and developing novel molecular entities in the pharmaceutical and materials science industries.

References

  • Chemistry LibreTexts. (2023, October 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Bordwell, F. G., & Jarvis, B. B. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(20), 5298–5305. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemsrc. (2024). This compound | CAS#:34403-03-7. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 13). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). Acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). a) α‐Aminoxylation of acetophenones; b) Application of ketone activation to the synthesis of a morpholine. Retrieved from [Link]

  • RSC Publishing. (2023, February 3). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed synthesis of α-aryl acetophenones from styryl ethers and aryl diazonium salts via regioselective Heck arylation at room temperature. Retrieved from [Link]

  • Utrecht University Student Theses Repository. (n.d.). Alpha-Arylation of Acetophenones via a Radical Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Carbonylative α-Arylation of Acetone and Acetophenones to 1,3-Diketones. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone at BMRB. Retrieved from [Link]

  • YouTube. (2023, May 14). Proton NMR Spectra of Acetophenone || No. Of Signals || Intensity Ratio || B.Sc And M.Sc Students. Retrieved from [Link]

  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(3-Methylphenyl)acetophenone Analogs: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily introduce chemical diversity make it an attractive starting point for drug discovery campaigns. This guide provides an in-depth comparative analysis of the biological activities of 2-(3-Methylphenyl)acetophenone analogs, a class of compounds with emerging potential in various therapeutic areas. By examining the existing experimental data for structurally related compounds, we aim to provide a predictive framework for the rational design and validation of novel analogs with enhanced potency and selectivity.

The 2-phenylacetophenone core, also known as deoxybenzoin, has been identified as a key pharmacophore in compounds exhibiting a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. The introduction of a methyl group at the meta-position of the phenyl ring, as in this compound, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the compound's interaction with biological targets. This guide will delve into the structure-activity relationships (SAR) that govern these interactions, providing a valuable resource for researchers seeking to unlock the full therapeutic potential of this promising class of molecules.

Comparative Biological Activities of 2-Phenylacetophenone Analogs

The biological profile of 2-phenylacetophenone derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings. While comprehensive data on a systematic series of this compound analogs is still emerging, we can draw valuable insights from the broader class of 2-phenylacetophenone and related acetophenone derivatives.

Antimicrobial Activity

Several studies have highlighted the potential of acetophenone derivatives as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt microbial membranes or inhibit essential enzymes. For instance, certain deoxybenzoin derivatives have shown potent inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis[1].

Table 1: Comparative Antimicrobial Activity of Selected Acetophenone Analogs

Compound/AnalogTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Halide-substituted deoxybenzoinsGram-negative bacteriaPotent FabH inhibition[1]
Phenylacrylonitrile derivativesE. coli, P. aeruginosaMIC values ranging from 2.5 to 25 mg/mL[2]
2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivativesXanthomonas oryzae pv. oryzaeEC50 values as low as 32.4 µg/mL[3]

Note: This table presents a selection of data from studies on various acetophenone and deoxybenzoin derivatives to illustrate the range of antimicrobial activities observed.

The presence of a methyl group at the 3-position of the phenyl ring in this compound could influence its antimicrobial profile through several mechanisms. The increased lipophilicity may enhance its ability to penetrate bacterial cell membranes. Furthermore, the steric bulk of the methyl group could modulate the binding affinity to specific enzymatic targets. Further screening of a focused library of this compound analogs against a panel of pathogenic bacteria and fungi is warranted to fully elucidate their antimicrobial potential.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Deoxybenzoin derivatives have been investigated for their potential to modulate inflammatory pathways. One study reported that a specific deoxybenzoin derivative could significantly reduce the production of the pro-inflammatory cytokine IL-8[1]. The mechanism of anti-inflammatory action for this class of compounds may involve the inhibition of key enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling cascades like the NF-κB pathway.

Table 2: Comparative Anti-inflammatory Activity of Selected Phenyl-substituted Compounds

Compound/AnalogIn Vitro/In Vivo ModelKey FindingsReference
Halide-substituted deoxybenzoin (compound 19)ECE-induced IL-8 production in gastric mucosal cellsSignificant reduction in IL-8 production[1]
Benzothiazole derivativesCarrageenan-induced rat paw edemaSignificant inhibition of edema[4]
Thiourea derivatives of naproxenCarrageenan-induced paw edemaPotent anti-inflammatory activity[5]

The anti-inflammatory potential of this compound analogs could be systematically evaluated using in vitro assays to measure the inhibition of pro-inflammatory mediators (e.g., PGE2, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Promising candidates can then be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.

Cytotoxic Activity

The evaluation of cytotoxicity is a crucial step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of new chemical entities. Several studies have explored the cytotoxic effects of phenyl-substituted acetophenone and related structures against various cancer cell lines. For instance, phenylpironetin analogs, which share a phenyl ketone moiety, have demonstrated significant antiproliferative activity against ovarian cancer cell lines[6].

Table 3: Comparative Cytotoxic Activity of Selected Phenyl-substituted Analogs

Compound/AnalogCell Line(s)Activity Metric (e.g., IC50, GI50)Reference
Phenylpironetin analog 5OVCAR5, A2780GI50 = 16.5 nM and 29.7 nM, respectively[6]
Methoxy-substituted phenylacrylonitrile derivativesMCF-7 (breast cancer)IC50 values of 34 µM and 44 µM[2]
2,4'-bis substituted diphenylaminesMCF-7 (breast cancer)IC50 values ranging from 0.73 to 2.38 µM[7]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (prostate cancer)IC50 values as low as 52 µM[8]

The cytotoxic profile of this compound analogs should be assessed against a panel of cancer cell lines to identify potential anticancer activity and to understand their selectivity. Structure-activity relationship studies will be crucial in identifying the structural modifications that enhance potency against cancer cells while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylacetophenone analogs is intricately linked to their chemical structure. Key structural features that can be modulated to optimize activity include:

  • Substituents on the Phenyl Rings: The nature (electron-donating or electron-withdrawing), size, and position of substituents on both the phenyl ring derived from acetophenone and the phenyl ring of the 2-phenyl group can dramatically influence biological activity. For instance, the presence of a methyl group at the ortho position (as in 2-methylacetophenone) can introduce steric hindrance that may reduce reactivity in certain chemical reactions and could similarly impact binding to a biological target[9].

  • The Methylene Bridge: The carbonyl group and the adjacent methylene bridge are critical for the overall conformation and reactivity of the molecule. Modifications to this linker region could alter the spatial arrangement of the phenyl rings and, consequently, the interaction with target proteins.

SAR_Insights cluster_SAR Structure-Activity Relationship (SAR) Scaffold This compound Scaffold RingA Phenyl Ring A (from acetophenone) Scaffold->RingA Substituent Effects (Electronic & Steric) RingB Phenyl Ring B (3-Methylphenyl) Scaffold->RingB Substituent Effects (Electronic & Steric) Bridge Methylene Bridge (-CH2-) Scaffold->Bridge Conformational Flexibility Carbonyl Carbonyl Group (C=O) Scaffold->Carbonyl Hydrogen Bonding, Polar Interactions

Experimental Protocols

To facilitate the validation and comparison of the biological activities of novel this compound analogs, detailed and robust experimental protocols are essential. The following are representative methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in an appropriate broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Conclusion and Future Directions

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the potential biological activities of its analogs, drawing upon the existing literature for structurally related compounds. The presented data and experimental protocols offer a solid foundation for researchers to embark on the synthesis and biological evaluation of a focused library of this compound derivatives.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing analogs with a diverse range of substituents on both phenyl rings. In-depth mechanistic studies will be crucial to identify the specific molecular targets and pathways responsible for the observed biological effects. Through a combination of rational design, robust biological testing, and a thorough understanding of SAR, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Chen, Y. J., et al. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1553-1556. [Link]

  • Risinger, A. L., et al. (2014). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Journal of Natural Products, 77(7), 1671-1676. [Link]

  • Al-Ostoot, F. H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 28(15), 5824. [Link]

  • El-Sayed, M. A. A., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4046-4056. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Gierlik, E., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(15), 5824. [Link]

  • Pang, Y. P., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 27(9), 1547-1556. [Link]

  • Aytac, S. P., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1134. [Link]

  • Ota, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4566-4573. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics. European Journal of Medicinal Chemistry, 243, 114776. [Link]

  • Oh, S., et al. (2006). Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives. Archives of Pharmacal Research, 29(6), 469-475. [Link]

  • Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]

  • Wang, B., et al. (2019). Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. Medicinal Chemistry Research, 28(1), 113-122. [Link]

  • Pang, Y. P., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 69, 239-247. [Link]

  • Pang, Y. P., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 69, 239-247. [Link]

  • Magg, C., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1270. [Link]

  • ChemBK. (2024). 2-Phenylacetophenone. [Link]

  • Onwukwe, B. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 575-587. [Link]

  • Marković, V., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3334. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Small Molecule Cross-Reactivity in Immunoassays: A Case Study Using 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Specificity in Bioanalysis

In the realms of drug discovery, clinical diagnostics, and fundamental research, the reliability of our data hinges on the specificity of our analytical methods. Immunoassays, prized for their sensitivity and high-throughput capabilities, are built upon the precise recognition between an antibody and its target analyte.[1][2] However, this specificity is not absolute. Cross-reactivity , the phenomenon where an antibody binds to non-target molecules that are structurally similar to the intended analyte, poses a significant threat to data integrity.[3][4] It can lead to false-positive results, inaccurate quantification, and misinterpreted pharmacological effects, potentially wasting years of research and investment.[5]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using 2-(3-Methylphenyl)acetophenone (CAS 34403-03-7) as a model compound.[6][7] While specific cross-reactivity data for this particular molecule is not extensively documented in public literature, its structure—featuring a substituted biphenyl-like core—is representative of many pharmacologically active compounds. Therefore, the principles and protocols outlined here serve as a universal, field-proven methodology for any researcher developing or validating an assay for a new chemical entity.

About the Target Molecule: this compound

  • Structure: C₁₅H₁₄O[6][8]

  • Key Features: An acetophenone core (a phenyl ring attached to a methyl ketone) linked to a second, methylated phenyl ring.[9][10] This structure presents several epitopes—the ketone group, the biphenyl system, and the specific meta-position of the methyl group—that an antibody could potentially recognize.

The central question this guide addresses is: If we develop an antibody to detect this compound, what other structurally related compounds are likely to interfere with the measurement?

Designing a Robust Cross-Reactivity Study

A systematic approach is essential to map the cross-reactivity profile of a new assay.[11] The cornerstone of this evaluation is a competitive immunoassay , typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is ideal for the quantitative detection of small molecules.[12][13][14]

Principle of the Competitive ELISA

In this format, the target analyte in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less labeled antigen binding to the antibody, producing a low signal. Conversely, a low concentration of the analyte leads to a high signal. The signal is therefore inversely proportional to the concentration of the target analyte.

Strategic Selection of Comparator Compounds

To conduct a meaningful comparison, a panel of structurally related molecules must be selected. The choice of these compounds is not arbitrary; it is a logical process designed to probe which parts of the target molecule's structure are most critical for antibody recognition. For our target, this compound, an ideal panel would include:

  • Parent Structures: To assess the contribution of the core chemical scaffolds.

    • Acetophenone: Tests the importance of the single phenyl-ketone group.[15][16]

    • Biphenyl: Evaluates the contribution of the dual-ring system, absent the ketone.

  • Positional Isomers: To determine if the antibody is sensitive to the location of substituents.

    • 2-(2-Methylphenyl)acetophenone: ortho-isomer.

    • 2-(4-Methylphenyl)acetophenone: para-isomer.

  • Related Fragments: To understand the role of individual components.

    • 3-Methylacetophenone: Tests the single methylated ring plus the ketone.

This strategic selection allows us to dissect the antibody's binding preferences and predict potential interferences from metabolites or related compounds in a biological matrix.

Experimental Workflow and Protocols

The following sections provide a detailed, self-validating protocol for conducting a competitive ELISA to determine cross-reactivity.

Experimental Workflow Diagram

The overall process can be visualized as a multi-stage workflow, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding cluster_detection Phase 3: Detection & Analysis p1 Coat Microplate with Antigen-Protein Conjugate p2 Block Non-Specific Binding Sites p1->p2 p3 Prepare Serial Dilutions of Analyte & Comparators p2->p3 a1 Incubate Antibody with Diluted Analytes (Pre-incubation) p3->a1 a2 Transfer Mixture to Coated & Blocked Plate a1->a2 a3 Incubate to Allow Competitive Binding a2->a3 d1 Wash Plate a3->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate (e.g., TMB) d3->d4 d5 Stop Reaction & Measure Absorbance (OD) d4->d5 d6 Calculate IC50 & Percent Cross-Reactivity d5->d6

Caption: High-level workflow for cross-reactivity assessment using competitive ELISA.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, including necessary controls for robust and trustworthy results.

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with 100 µL of an antigen conjugate (e.g., this compound conjugated to a carrier protein like BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[17]

    • Cover the plate and incubate overnight at 4°C. Causality: This step immobilizes the target antigen onto the solid phase, creating the foundation for the assay.[18]

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to prevent non-specific binding of antibodies to the plate surface.[17]

    • Incubate for 1-2 hours at 37°C. Causality: Blocking is critical to minimize background signal, thereby increasing the assay's signal-to-noise ratio and overall sensitivity.[18]

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • In a separate dilution plate, prepare serial dilutions of the primary analyte (standard curve) and each comparator compound.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well of the dilution plate containing 50 µL of the standards or comparators. Incubate for 1 hour at 37°C.

    • Transfer 100 µL of this antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 90 minutes at 37°C. Causality: During this incubation, the free analyte (from the standard or comparator) and the coated antigen compete for binding to the primary antibody.

  • Detection:

    • Wash the plate 4-5 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at its optimal dilution.[11]

    • Incubate for 1 hour at 37°C.

    • Wash the plate 4-5 times.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[17]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Data Analysis: Calculating Cross-Reactivity

The data analysis involves two key steps:

  • Determine the IC50: For the primary analyte and each comparator compound, plot the OD values against the logarithm of the concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 , which is the concentration that causes 50% inhibition of the maximum signal.[11] A lower IC50 value indicates a higher binding affinity.[11]

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated relative to the primary analyte using the following formula[19]:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Comparator Compound) x 100

Hypothetical Data and Interpretation

To illustrate the outcome of such a study, the following table presents a plausible, hypothetical dataset for our target molecule and its selected comparators.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound Target Analyte10.5 100%
2-(4-Methylphenyl)acetophenonepara-isomer12.882.0%
2-(2-Methylphenyl)acetophenoneortho-isomer45.123.3%
3-MethylacetophenoneSingle Ring Fragment985.21.1%
AcetophenoneParent Core> 5000< 0.2%
BiphenylParent Core> 10000< 0.1%
Visualizing the Competitive Binding Principle

The underlying mechanism of this assay is the competition for a limited number of antibody binding sites.

G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Coated1 Coated Antigen Ab1->Coated1 Binding Blocked Analyte1 Free Analyte Analyte1->Ab1 Binds Preferentially Result1 Result: Low Signal Ab2 Antibody Coated2 Coated Antigen Ab2->Coated2 Binds Readily Analyte2 Free Analyte Result2 Result: High Signal

Sources

A Senior Scientist's Guide to the Reproducible Synthesis of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Methodologies and Critical Parameters for Researchers

Welcome to a comprehensive guide dedicated to the reproducible synthesis of 2-(3-Methylphenyl)acetophenone (CAS: 34403-03-7)[1][2]. This document moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the synthetic process, its potential pitfalls, and a comparative analysis of alternative approaches. As drug development professionals and researchers know, a non-reproducible synthesis is a significant bottleneck, wasting valuable resources and time. This guide is structured to serve as a self-validating system, explaining the causality behind each experimental choice to empower you to achieve consistent, high-quality results.

The target molecule, this compound, is a deoxybenzoin derivative. While not a household name, its structural motif is a key pharmacophore and a valuable building block in medicinal chemistry and materials science. Our focus will be on its synthesis via the classic Friedel-Crafts acylation—a powerful yet notoriously sensitive reaction. We will dissect this process, compare it with modern alternatives, and provide the data-driven insights necessary for robust experimental design.

Foundational Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and atom-economical approach to synthesizing this compound is the Friedel-Crafts acylation of benzene with 3-methylphenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring, leading to the formation of the desired ketone after a deprotonation step that restores aromaticity.[3][4].

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation AcylChloride 3-Methylphenylacetyl Chloride AcyliumIon_complex Acylium Ion-Catalyst Complex (Electrophile) AcylChloride->AcyliumIon_complex + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon_complex->SigmaComplex + Benzene Product_complex Product-Catalyst Complex SigmaComplex->Product_complex - H⁺ Product This compound Product_complex->Product + H₂O (Workup) AlCl3_regen AlCl₃ (Regenerated) Product_complex->AlCl3_regen Releases Catalyst HCl HCl

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

This method is often preferred in industrial settings due to the low cost of starting materials and catalysts. However, its success is highly dependent on stringent control over reaction conditions, as we will explore.

The Master Protocol: A Validated Workflow for Reproducibility

This protocol is designed to be a robust baseline. The rationale behind each step is explained to highlight critical control points for ensuring reproducibility.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis Start Reagent Preparation (Anhydrous Conditions) Reaction Reaction Setup (Inert Atmosphere, 0°C) Start->Reaction Addition Slow Addition of Acyl Chloride Reaction->Addition Stirring Reaction Monitoring (TLC/GC) Addition->Stirring Quench Quenching (Ice/HCl) Stirring->Quench Workup Extraction & Washing Quench->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Methodology

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 3-Methylphenylacetyl Chloride

  • Anhydrous Benzene (use with extreme caution in a certified fume hood)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc. and dilute)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup (The "Why"): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous AlCl₃ (1.1 equivalents). Suspend the catalyst in anhydrous DCM. Cool the flask to 0°C using an ice bath.

    • Causality: Moisture is the primary enemy of this reaction. AlCl₃ reacts exothermically with water, which deactivates the catalyst and generates HCl, potentially leading to side reactions. An inert atmosphere and flame-dried glassware are non-negotiable for reproducibility.[5]. Cooling prevents initial temperature spikes that can lead to byproducts.

  • Reagent Addition (The "Why"): Dissolve 3-methylphenylacetyl chloride (1.0 equivalent) in anhydrous DCM in an addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5°C. After the addition, add anhydrous benzene (1.5 equivalents) dropwise.

    • Causality: A slow, controlled addition prevents localized overheating and ensures the steady formation of the acylium ion electrophile. Adding the acyl chloride first allows it to complex with the catalyst before the substrate is introduced, which can improve selectivity and yield.

  • Reaction Progression (The "Why"): After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by taking aliquots for Gas Chromatography (GC) analysis.

    • Causality: Monitoring is key to determining the optimal reaction time. Stopping the reaction too early results in low yield, while extended reaction times can lead to the formation of degradation products. The reaction is complete when the starting acyl chloride is consumed.

  • Quenching and Work-up (The "Why"): Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Causality: This is a highly exothermic and potentially hazardous step. The ice absorbs the heat of reaction, while the acid protonates the aluminum-ketone complex, liberating the product and breaking down any remaining AlCl₃. A slow, careful quench is essential for safety and for preventing product degradation.[6].

  • Extraction and Purification (The "Why"): Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Causality: The washing steps remove unreacted acid, base-soluble impurities, and inorganic salts. Column chromatography is often necessary to separate the desired product from any potential isomers or other organic byproducts, ensuring high purity.

Comparative Analysis: Key Factors Influencing Reproducibility

Reproducibility hinges on understanding how variations in key parameters affect the reaction outcome.

Table 1: Comparison of Lewis Acid Catalysts
CatalystReactivityKey ConsiderationsCommon Outcome
AlCl₃ Very HighHighly hygroscopic; requires stoichiometric amounts due to product complexation.[5]Often gives the highest yields but can promote side reactions if not controlled.
FeCl₃ HighLess reactive than AlCl₃, but also less expensive and moisture-sensitive.Good alternative for robust substrates; may require higher temperatures.
SnCl₄ ModerateMilder Lewis acid; often used for sensitive substrates. Can lead to different selectivity.[7]Lower yields are common, but may offer higher purity by avoiding degradation.
ZnCl₂ LowGenerally requires higher temperatures and longer reaction times.Used when mild conditions are paramount; often results in incomplete conversion.
Table 2: Hypothetical Reproducibility Data

This table illustrates how minor, uncontrolled variations can impact results across different experimental runs.

ParameterRun 1 (Control)Run 2 (Slightly Wet Solvent)Run 3 (Fast Addition)
Yield (%) 85%35%70%
Purity (GC Area %) 98%90% (unreacted starting material)92% (with byproducts)
Observations Clean reaction profile.Stalled reaction, significant starting material recovered.Exotherm observed, dark-colored crude product.

Alternative Synthetic Strategies: A Comparative Overview

While Friedel-Crafts acylation is a workhorse, modern chemistry offers alternatives that may provide better reproducibility for complex or sensitive substrates.

  • Palladium-Catalyzed Carbonylative Couplings: Methods like the Fukuyama coupling or carbonylative Suzuki reactions offer excellent functional group tolerance and milder conditions but require expensive catalysts and ligands.[8][9]. These are often not as atom-economical.

  • Radical-Based, Transition-Metal-Free Methods: Emerging strategies use organic reductants to generate aryl radicals, avoiding the need for expensive or toxic metal catalysts.[10][11]. These methods are at the forefront of sustainable chemistry but may have a more limited substrate scope currently.

Synthesis_Decision_Tree Figure 3: Choosing a Synthetic Route Start Need to Synthesize Diaryl Ketone / Deoxybenzoin Check_Substrate Are Starting Materials Simple & Robust? Start->Check_Substrate Check_Cost Is Cost a Major Constraint? Check_Substrate->Check_Cost Yes Check_FG Does Substrate Have Sensitive Functional Groups? Check_Substrate->Check_FG No FC_Route Use Friedel-Crafts Acylation Check_Cost->FC_Route Yes Pd_Route Consider Pd-Catalyzed Coupling Check_Cost->Pd_Route No Check_FG->FC_Route No Check_FG->Pd_Route Yes Radical_Route Explore Transition- Metal-Free Routes Check_FG->Radical_Route Yes, and Sustainability is a Goal

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(3-Methylphenyl)acetophenone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of a ketone building block is a critical decision that profoundly influences reaction efficiency, yield, and impurity profiles. This guide provides an in-depth comparative analysis of 2-(3-Methylphenyl)acetophenone against other commonly employed ketones, offering both experimental data from analogous systems and expert insights into its expected performance in key synthetic transformations.

Introduction: The Significance of Ketone Selection in Synthesis

Ketones are foundational intermediates in organic synthesis, prized for the reactivity of their carbonyl group and the acidity of their α-hydrogens.[1] This dual reactivity allows for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The substitution pattern on the aromatic ring of an aryl ketone, such as acetophenone, can dramatically alter its electronic and steric properties, thereby dictating its utility in various synthetic contexts.

This compound, with its meta-methyl substituent, presents an interesting case study. The methyl group, being weakly electron-donating, can influence the reactivity of both the carbonyl carbon and the aromatic ring. Furthermore, its position avoids the significant steric hindrance associated with ortho-substituents. This guide will benchmark this compound against unsubstituted acetophenone, the more sterically hindered 2-methylacetophenone, and the electronically distinct 4-methoxyacetophenone in four cornerstone reactions of modern synthesis:

  • Aldol Condensation: A classic carbon-carbon bond-forming reaction.

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling for biaryl synthesis.[2]

  • Grignard Reaction: A fundamental method for the formation of tertiary alcohols.[3]

  • Buchwald-Hartwig Amination: A versatile tool for the construction of C-N bonds.[4]

Understanding the Impact of Substitution: Electronic and Steric Effects

The reactivity of an aromatic ketone is primarily governed by a combination of electronic and steric effects imparted by its substituents.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the aromatic ring and the carbonyl group. This makes the carbonyl carbon less electrophilic and can slow down nucleophilic attack.

  • Electron-withdrawing groups (EWGs) have the opposite effect, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic addition.

Steric Effects:

  • Bulky substituents, particularly in the ortho position, can physically impede the approach of a nucleophile to the carbonyl carbon or the α-carbon, thereby slowing down the reaction rate.[5]

The meta-position of the methyl group in this compound offers a balance: a modest electronic effect with minimal steric hindrance compared to its ortho-isomer.

Benchmark Reaction 1: The Aldol Condensation

The Aldol condensation is a cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[6] The Claisen-Schmidt condensation, a variation involving an aromatic aldehyde that cannot enolize, is a particularly relevant benchmark.[7]

Comparative Performance Analysis

While direct, side-by-side comparative data for this compound is limited, we can extrapolate its expected performance based on studies of related substituted acetophenones.

KetoneAldehydeCatalystSolventYield (%)ReferenceExpert Analysis for this compound
AcetophenoneBenzaldehydeNaOHEthanol75-90[5]Baseline: High reactivity and yield are expected.
2-MethylacetophenoneBenzaldehydeNaOHEthanolLower than acetophenone[5]Steric Hindrance: The ortho-methyl group significantly hinders the approach of the enolate, leading to reduced yields.
4-MethoxyacetophenoneBenzaldehydeNaOHEthanolGenerally lower than acetophenoneElectronic Effect: The strong electron-donating methoxy group deactivates the carbonyl group towards nucleophilic attack.
This compound Benzaldehyde NaOH Ethanol Expected: ~70-85% Predicted Performance: The meta-methyl group exerts a minor electron-donating effect and negligible steric hindrance. Therefore, a slightly lower but comparable yield to acetophenone is anticipated.
Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of an acetophenone derivative with benzaldehyde.

Materials:

  • Substituted Acetophenone (e.g., Acetophenone) (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone and benzaldehyde in ethanol.

  • While stirring, slowly add an aqueous solution of sodium hydroxide.

  • Continue stirring at room temperature for 2-3 hours. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield the pure α,β-unsaturated ketone.

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Acetophenone & Benzaldehyde in Ethanol react Add NaOH solution Stir at RT for 2-3h prep->react Initiate Condensation filter Vacuum Filtration Wash with Water react->filter Isolate Crude Product recrystallize Recrystallize from Ethanol filter->recrystallize Purify

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Benchmark Reaction 2: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[2] This reaction is exceptionally versatile for the synthesis of biaryl compounds. For this benchmark, we will consider the coupling of a bromo-substituted acetophenone with phenylboronic acid.

Comparative Performance Analysis

The electronic nature of the substituent on the bromoacetophenone can influence the rate of oxidative addition, a key step in the catalytic cycle.

KetoneCoupling PartnerCatalyst SystemBaseSolventYield (%)ReferenceExpert Analysis for 2-Bromo-5-methylacetophenone
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/WaterHigh[8]Baseline: A standard substrate for this reaction.
4-Bromo-2-methylacetophenonePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ToluenePotentially lowerSteric Hindrance: The ortho-methyl group can hinder the approach of the palladium catalyst, potentially requiring more specialized ligands.
4-Bromo-3-methoxyacetophenonePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/WaterHighElectronic Effect: The meta-methoxy group has a minimal electronic impact on the reaction site.
2-Bromo-5-methylacetophenone Phenylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene/Water Expected: High Predicted Performance: The meta-methyl group (relative to the bromine) is not expected to significantly interfere sterically or electronically, leading to high yields similar to the unsubstituted case.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromoacetophenone derivative with phenylboronic acid.

Materials:

  • Bromoacetophenone derivative (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add the bromoacetophenone derivative, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Boronate [Ar-Pd(II)L₂-R']⁺ PdII_Aryl->PdII_Aryl_Boronate Transmetalation (R'B(OH)₂) Product Ar-R' PdII_Aryl_Boronate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Benchmark Reaction 3: The Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone to form a tertiary alcohol.[9] This reaction is highly sensitive to steric hindrance around the carbonyl group.

Comparative Performance Analysis
KetoneGrignard ReagentProductExpected ReactivityReferenceExpert Analysis for this compound
AcetophenoneMethylmagnesium Bromide2-Phenyl-2-propanolHigh[4]Baseline: Readily undergoes addition.
PropiophenoneMethylmagnesium Bromide2-Phenyl-2-butanolSlightly lower than acetophenoneSteric Hindrance: The ethyl group provides slightly more steric bulk than a methyl group.
BenzophenoneMethylmagnesium Bromide1,1-DiphenylethanolLower than acetophenoneSteric Hindrance: The two phenyl groups create significant steric hindrance.
This compound Methylmagnesium Bromide 2-(3-Methylphenyl)-2-propanol Expected: High Predicted Performance: The meta-methyl group does not sterically hinder the carbonyl carbon, so reactivity similar to acetophenone is expected.
Experimental Protocol: Grignard Reaction

This protocol details a general procedure for the reaction of a ketone with methylmagnesium bromide.

Materials:

  • Ketone (e.g., Acetophenone) (1.0 eq)

  • Methylmagnesium bromide solution (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve the ketone in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Grignard_Workflow cluster_setup Reaction Setup cluster_addition Grignard Addition cluster_workup Workup & Purification setup Dissolve Ketone in Anhydrous Ether (Inert Atm.) add Slowly add Grignard Reagent at 0-10 °C setup->add Cool to 0 °C quench Quench with aq. NH₄Cl add->quench After 1-2h at RT extract Extraction & Drying quench->extract purify Purification extract->purify

Caption: Experimental workflow for a Grignard reaction with a ketone.

Benchmark Reaction 4: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] While typically performed with aryl halides, variations using aryl ketones as substrates have been developed.

Comparative Performance Analysis

The electronic and steric properties of the aryl ketone can influence the efficiency of this transformation.

KetoneAmineCatalyst SystemBaseSolventExpected ReactivityReferenceExpert Analysis for this compound
AcetophenoneAnilinePd₂(dba)₃ / XantphosCs₂CO₃TolueneModerate to Good[11]Baseline: A feasible substrate with appropriate catalyst systems.
2-MethylacetophenoneAnilinePd₂(dba)₃ / XantphosCs₂CO₃TolueneLowerSteric Hindrance: The ortho-methyl group can significantly hinder the catalytic cycle.
4-MethoxyacetophenoneAnilinePd₂(dba)₃ / XantphosCs₂CO₃ToluenePotentially higherElectronic Effect: The electron-donating group may facilitate oxidative addition.
This compound Aniline Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene Expected: Good Predicted Performance: With minimal steric hindrance and a weak electron-donating group, good reactivity is anticipated, likely comparable to or slightly better than acetophenone.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl ketone.

Materials:

  • Aryl Ketone (e.g., Acetophenone) (1.0 eq)

  • Amine (e.g., Aniline) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl ketone, amine, Pd₂(dba)₃, Xantphos, and cesium carbonate in a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl product.

Conclusion

This comprehensive guide demonstrates that this compound is a highly versatile and promising building block for a range of synthetic transformations. Its meta-methyl group provides a favorable balance of electronic and steric properties, leading to predicted high reactivity and yields in key reactions such as Aldol condensations, Suzuki-Miyaura couplings, and Grignard reactions. In comparison to its ortho-isomer, this compound is expected to consistently provide superior results due to reduced steric hindrance. While its reactivity may be slightly attenuated compared to unsubstituted acetophenone due to the weak electron-donating nature of the methyl group, this difference is anticipated to be minor in most applications. For researchers and drug development professionals, this compound represents a reliable and efficient choice for the synthesis of complex molecular architectures.

References

  • Nugent, B. (2022). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? Quora. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. [Link]

  • ResearchGate. (2006). The aldol condensation of acetone with acetophenone. [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. [Link]

  • Chegg. (2021). Solved Grignard Reaction Experimental Objective: The. [Link]

  • Scribd. (n.d.). Chemistry Lab Report: Aldol Reaction. [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • Quora. (2021). Can Grignard reagent turn ketone into alkene? I want to make benzyl alcohol with two methyl groups out of acetophenone using magnesium and methylene iodide, but I kept getting vinyl benzene.[Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. [Link]

  • Organic Syntheses. (2008). 3-methyl-3-phenyl-1-pentene. [Link]

  • ResearchGate. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Springer. (2021). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • YouTube. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. [Link]

  • ResearchGate. (n.d.). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. [Link]

  • PubMed. (n.d.). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. [Link]

  • SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Patsnap. (2015). Synthetic method for 3-aminoacetophenone. [Link]

  • Taylor & Francis Online. (2018). Sonochemistry: Environmental Science and Engineering. [Link]

  • Royal Society of Chemistry. (n.d.). Reaction order and adsorption in the kinetics of organic electrode reactions. Applications to reduction of acetophenone. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. (2021). (PDF) Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

  • Quora. (2021). How could you use the addition of a Grignard reagent to a ketone to synthesize 2-phenyl-2-butanol?[Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • YouTube. (2020). Grignard Reaction. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

  • ResearchGate. (2017). (PDF) Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(Methylphenyl)acetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and pharmaceutical development, the unambiguous identification of constitutional isomers is paramount. Subtle variations in molecular structure can lead to profound differences in chemical reactivity, biological activity, and material properties. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of 2-(Methylphenyl)acetophenone, a class of aromatic ketones.

Leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect the distinct spectral signatures imparted by the positional change of the methyl substituent. This document is designed for researchers, scientists, and drug development professionals, offering both foundational protocols and in-depth analysis to facilitate the precise characterization of these molecules.

The Isomers in Focus: Structure and Significance

The core structure under investigation is 2-phenylacetophenone (deoxybenzoin), with a methyl group substitution on the phenyl ring attached to the methylene bridge. The position of this single methyl group gives rise to three distinct constitutional isomers:

  • 2-(2-Methylphenyl)acetophenone (ortho-isomer)

  • 2-(3-Methylphenyl)acetophenone (meta-isomer) [1][2]

  • 2-(4-Methylphenyl)acetophenone (para-isomer)

Differentiating these isomers is crucial, as the steric and electronic effects of the methyl group's position can influence reaction kinetics, crystal packing, and receptor-binding interactions.

G cluster_0 2-(2-Methylphenyl)acetophenone (ortho) cluster_1 This compound (meta) cluster_2 2-(4-Methylphenyl)acetophenone (para) ortho meta para

Caption: Constitutional isomers of 2-(Methylphenyl)acetophenone.

Experimental Methodologies: A Protocol for Confidence

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential. The following methodologies represent best practices for the spectroscopic analysis of aromatic ketones.

Workflow for Spectroscopic Isomer Differentiation

G start Isomer Sample (ortho, meta, or para) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Acquire Data ir IR Spectroscopy start->ir Acquire Data ms Mass Spectrometry start->ms Acquire Data analysis Comparative Data Analysis nmr->analysis Input Spectra ir->analysis Input Spectra ms->analysis Input Spectra id Unambiguous Isomer Identification analysis->id Correlate Findings

Caption: General experimental workflow for isomer characterization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer.[3] Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: On the same instrument, record the proton-decoupled ¹³C NMR spectrum at a frequency of 100 MHz.[3] Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., Mnova, TopSpin).[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies, paying close attention to the carbonyl (C=O) stretching band and the aromatic C-H bending patterns.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or, for mixture analysis, through a gas chromatography (GC) inlet.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV. This high-energy method ensures reproducible fragmentation patterns, which are crucial for structural elucidation.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-300. Identify the molecular ion peak (M⁺) and the major fragment ions.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparative analysis, where subtle differences in spectra reveal definitive structural information. All three isomers share the same molecular formula (C₁₅H₁₄O) and molecular weight (210.27 g/mol ).[1][2]

¹H NMR Spectroscopy: The Power of Splitting Patterns

Proton NMR is arguably the most powerful tool for differentiating these isomers. The key lies in the aromatic region, where the substitution pattern dictates the chemical shifts and coupling (splitting) of the protons on the methyl-substituted ring.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment 2-(2-Methylphenyl)acetophenone (ortho) This compound (meta) 2-(4-Methylphenyl)acetophenone (para)
-CH₃ (singlet) ~2.35 ppm~2.34 ppm~2.33 ppm
-CH₂- (singlet) ~4.22 ppm~4.18 ppm~4.17 ppm
Benzoyl Ring Protons ~7.95-7.45 ppm (m, 5H)~7.95-7.45 ppm (m, 5H)~7.95-7.45 ppm (m, 5H)
Methylphenyl Ring Protons ~7.20-7.10 ppm (m, 4H)~7.25-7.00 ppm (m, 4H)~7.15 ppm (d, 2H), ~7.10 ppm (d, 2H)

Data for ortho- and para-isomers are predicted based on established substituent effects; meta-isomer data is based on general principles.

Analysis & Causality:

  • Methylene (-CH₂-) and Methyl (-CH₃) Protons: The chemical shifts for these protons are very similar across all isomers and appear as sharp singlets, offering little discriminatory power.

  • Benzoyl Ring Protons: The signals for the unsubstituted phenyl ring attached to the carbonyl group are nearly identical for all three isomers, presenting as a complex multiplet in the downfield region (~7.45-7.95 ppm).[5]

  • Methylphenyl Ring Protons (The Key Differentiator):

    • Para-Isomer: The symmetry of the para-substituted ring results in a highly diagnostic splitting pattern. The four aromatic protons appear as two distinct doublets (an AA'BB' system), providing a clear and unambiguous signature.[6]

    • Ortho- & Meta-Isomers: Both isomers lack the symmetry of the para-isomer and thus exhibit complex, overlapping multiplets for their four aromatic protons. While subtle differences in these multiplets exist, distinguishing between the ortho and meta isomers based solely on their ¹H NMR can be challenging without advanced 2D NMR techniques (like COSY or NOESY) or comparison to a known standard.

¹³C NMR Spectroscopy: A Tale of Chemical Environments

Carbon NMR provides complementary information by revealing the number of unique carbon environments and their electronic state.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment 2-(2-Methylphenyl)acetophenone (ortho) This compound (meta) 2-(4-Methylphenyl)acetophenone (para)
-CH₃ ~19.5 ppm~21.3 ppm~21.1 ppm
-CH₂- ~43.0 ppm~45.5 ppm~45.1 ppm
Aromatic Carbons 8 signals8 signals6 signals
Carbonyl (C=O) ~198.0 ppm~197.8 ppm~197.9 ppm

All chemical shifts are estimates based on established substituent effects and data for similar compounds.[7][8]

Analysis & Causality:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is consistently found far downfield (~198 ppm) for all isomers, confirming the ketone functional group.[9] Its position is not significantly influenced by the remote methyl group.

  • Aromatic Carbons (The Key Differentiator): The number of distinct signals in the aromatic region (typically 120-140 ppm) is the most telling feature.

    • Para-Isomer: Due to its C₂ symmetry, the para-substituted ring will only show four signals for its six carbons (two of which are quaternary). This results in a total of 6 aromatic signals for the molecule (4 from the para-ring + 2 from the unsubstituted ring, assuming some overlap might occur).

    • Ortho- & Meta-Isomers: These less symmetrical isomers will exhibit signals for all six carbons of the substituted ring, leading to a total of 8 aromatic signals. This count clearly distinguishes them from the para-isomer. Differentiating between ortho and meta based on ¹³C shifts alone requires careful comparison with predicted values or reference spectra.

Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy is excellent for functional group identification. For aromatic ketones, the most prominent feature is the strong carbonyl (C=O) stretching absorption.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range for Isomers Interpretation
C=O Stretch 1685 - 1695 cm⁻¹Strong, sharp peak characteristic of an aromatic ketone.[10][11][12]
Aromatic C-H Stretch 3000 - 3100 cm⁻¹Medium to weak peaks just above 3000 cm⁻¹.[6]
Aliphatic C-H Stretch 2850 - 3000 cm⁻¹Medium peaks just below 3000 cm⁻¹.
Aromatic C-H Bend (Out-of-Plane) 690 - 900 cm⁻¹Strong peaks whose positions can indicate substitution patterns.

Analysis & Causality:

The C=O stretching frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) to ~1690 cm⁻¹ due to conjugation with the phenyl ring.[11][13] The electronic effect of the methyl group on the second phenyl ring is minimal on the carbonyl bond strength. Consequently, all three isomers are expected to show a C=O stretch in a very narrow range (1685-1695 cm⁻¹), making IR a poor tool for differentiating between them. However, it is excellent for confirming the presence of the aromatic ketone functional group.

Mass Spectrometry: Unraveling Fragmentation Pathways

Since all isomers have the same molecular weight, their molecular ion peaks ([M]⁺) will appear at the same mass-to-charge ratio (m/z 210). Differentiation must come from analyzing the fragmentation patterns.[14][15][16] The primary fragmentation mechanism for these ketones is alpha-cleavage on either side of the carbonyl group.

G mol [C₁₅H₁₄O]⁺˙ m/z = 210 (Molecular Ion) frag1 [C₆H₅CO]⁺ m/z = 105 (Benzoyl Cation) mol->frag1 α-cleavage frag2 [CH₃C₆H₄CH₂]⁺ m/z = 105 (Methylbenzyl Cation) mol->frag2 α-cleavage frag4 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) frag1->frag4 - CO frag3 [C₇H₅O]⁺ m/z = 105

Caption: Primary fragmentation pathways for 2-(Methylphenyl)acetophenone.

Analysis & Causality:

  • Molecular Ion: A clear peak at m/z 210 corresponds to the molecular ion.

  • Alpha-Cleavage: The bonds adjacent to the carbonyl are the weakest. Cleavage can occur in two ways:

    • Loss of the methylbenzyl radical to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is a highly stable acylium ion and will be a major, often the base peak, in all three spectra.[17]

    • Loss of the benzoyl radical to form the methylbenzyl cation ([CH₃C₆H₄CH₂]⁺) also at m/z 105 .

  • The m/z 105 Problem: Both primary fragmentation routes lead to an ion at m/z 105. This overlap makes direct differentiation challenging.

  • Secondary Fragmentation (The Potential Key): The key to differentiation may lie in the subsequent fragmentation of the ions. The benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation at m/z 77 . The stability of the isomeric methylbenzyl cations (m/z 105) may differ, leading to variations in the intensity of their daughter ions, such as the tropylium ion at m/z 91 (via rearrangement and loss of CH₂) or other fragments. Subtle differences in the relative intensities of the m/z 77, 91, and 105 peaks could potentially be used to distinguish the isomers, but this would require careful analysis of high-resolution spectra and comparison with standards.[18]

Conclusion: A Synopsis for Identification

While a full suite of spectroscopic techniques provides the most robust characterization, a clear hierarchy of utility emerges for differentiating the isomers of 2-(Methylphenyl)acetophenone.

  • ¹H NMR is the most definitive single technique. The appearance of two clean doublets in the aromatic region is a unique and unmistakable fingerprint for the para-isomer .

  • ¹³C NMR is excellent for confirming the para-isomer by revealing a reduced number of aromatic carbon signals due to symmetry. It definitively separates the para-isomer from the ortho and meta pair.

  • Mass Spectrometry , while confirming the molecular weight, is less straightforward for isomer differentiation due to the convergence of major fragmentation pathways at m/z 105. It may offer clues through minor differences in secondary fragmentation patterns.

  • IR Spectroscopy is best used to confirm the presence of the aromatic ketone functional group but offers minimal discriminatory power between these specific isomers.

For an unambiguous identification, especially when distinguishing between the ortho and meta isomers, a combination of ¹H NMR, ¹³C NMR, and comparison to a verified reference standard is the most rigorous scientific approach.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. (2021-03-01). [Link]

  • This compound | CAS#:34403-03-7. Chemsrc. [Link]

  • Acetophenone | C6H5COCH3 | CID 7410. PubChem - NIH. [Link]

  • Can you differentiate some constitutional isomers using mass spectrometry? Reddit. (2021-02-04). [Link]

  • 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. (2024-03-17). [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2024-09-30). [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

  • Download NMR Predict. Mestrelab. [Link]

  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. (2021-02-13). [Link]

  • Interpreting Aromatic NMR Signals. YouTube. (2021-03-24). [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.ucla.edu. [Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central. (2023-04-17). [Link]

  • Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. IJESI. (2023-03-06). [Link]

  • Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Heck Reaction of Styrenes with Arylboronic Acids. The Royal Society of Chemistry. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • Interpretation of Mass Spectra. University of Arizona. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. (2017-09-01). [Link]

  • NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry - ACS Publications. (2023-04-17). [Link]

  • SDBS Home. Spectral Database for Organic Compounds (SDBS). [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Carbonyl compounds - IR spectroscopy. University of Warsaw. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. (2012-04-03). [Link]

  • Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. (2020-06-14). [Link]

  • acetophenone, 98-86-2. The Good Scents Company. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. University of Massachusetts Lowell. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Spectral Database for Organic Compounds. Bioregistry. [Link]

  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. The Royal Society of Chemistry. [Link]

Sources

A Researcher's Guide to Control Experiments for Reactions Involving 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the integrity of a synthetic route is paramount. Every new reaction developed must be rigorously validated to ensure that the observed transformation is indeed the result of the intended catalytic cycle or reaction pathway. This guide provides an in-depth look at designing and interpreting essential control experiments for reactions involving 2-(3-Methylphenyl)acetophenone, a common building block in organic synthesis. We will move beyond simple checklists, focusing instead on the logic and causal relationships that underpin robust experimental design.

The primary focus will be on the palladium-catalyzed α-arylation of this compound, a cornerstone C-C bond-forming reaction. We will also explore controls for potential photocatalytic transformations to provide a broader, more versatile framework for validation.

Pillar 1: The Palladium-Catalyzed α-Arylation Reaction

The α-arylation of ketones is a powerful method for constructing α-aryl ketones.[1] In a typical reaction, a ketone enolate, generated in situ with a base, is coupled with an aryl halide in the presence of a palladium catalyst.[2] For this compound, this reaction would typically involve coupling at the methylene position.

A widely accepted mechanism for this transformation proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for designing meaningful control experiments.

alpha_arylation_cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_product pd0 Pd(0)Lₙ aryl_pd_ii Ar-Pd(II)(X)Lₙ pd0->aryl_pd_ii Oxidative Addition (Ar-X) pd_enolate Ar-Pd(II)(enolate)Lₙ aryl_pd_ii->pd_enolate Transmetalation / Enolate Coordination (-MX) pd_enolate->pd0 Reductive Elimination product α-Aryl Ketone (Product) pd_enolate->product

Caption: Proposed catalytic cycle for the Pd-catalyzed α-arylation of a ketone.

Designing the Control Experiments for α-Arylation

To validate that a successful reaction follows the proposed pathway, a series of omission experiments must be conducted. Each experiment is designed to test the necessity of a key component. Let's assume a standard reaction as follows: this compound is reacted with an aryl bromide (Ar-Br) using a Pd(OAc)₂ precatalyst, a phosphine ligand (e.g., P(t-Bu)₃), and a strong base (e.g., NaOtBu) in toluene at 80 °C.

EntryVariable OmittedPurpose of ControlExpected Result & Interpretation
1 None (Standard Rxn) Establish baseline reactivity and yield.High yield of the desired α-arylated product.
2 Palladium Catalyst To confirm the reaction is palladium-catalyzed and not a simple thermal background reaction.[3]No product formation. This confirms the essential role of the palladium catalyst in the C-C bond formation.
3 Ligand To determine the role of the ligand in catalyst stability and activity.Drastically reduced or no yield. This demonstrates that the ligand is crucial, likely for promoting oxidative addition and preventing catalyst decomposition.[2][4]
4 Base To verify that enolate formation is a prerequisite for the coupling reaction.[5]No product formation. This supports the proposed mechanism where the base deprotonates the ketone to form the nucleophilic enolate.[2]
5 Aryl Bromide To check for side reactions of the starting material, such as base-catalyzed self-condensation (aldol reaction).No arylation product. Observation of oligomers or other byproducts would indicate competing reaction pathways like aldol condensation.[5]
Experimental Protocols: α-Arylation Controls

Protocol 1: Standard Reaction (Baseline)

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (0.2 M), followed by the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir for the designated reaction time (e.g., 12-24 hours).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product by GC-MS or ¹H NMR to determine yield and purity.

Protocol 2: Control Experiments (Omissions) Follow Protocol 1 exactly, but omit the specified component in each respective experiment (Entry 2: no Pd(OAc)₂; Entry 3: no phosphine ligand; Entry 4: no NaOtBu; Entry 5: no aryl bromide). Ensure all other parameters (concentration, temperature, time) remain identical to the standard reaction.

Pillar 2: Probing Photocatalytic Pathways

With the rise of photoredox catalysis, it is also conceivable that this compound could participate in light-induced reactions. Ketones can act as photosensitizers or be substrates in such transformations.[6][7] Control experiments are absolutely critical to distinguish a true photocatalytic process from a simple thermal reaction or direct photolysis.

Let's hypothesize a reaction where this compound is coupled with a radical acceptor in the presence of a photocatalyst (e.g., an Iridium complex) and a light source (e.g., a blue LED).

photocatalysis_controls cluster_workflow Workflow for Photocatalysis Control Experiments start Standard Reaction (Catalyst + Substrates + Light) no_light Control 1: No Light (Dark) start->no_light Test necessity of light energy no_catalyst Control 2: No Photocatalyst start->no_catalyst Test necessity of photocatalyst no_substrate Control 3: No Radical Acceptor start->no_substrate Test for substrate degradation scavenger Control 4: Add Radical Scavenger (e.g., TEMPO) start->scavenger Test for radical mechanism

Caption: A logical workflow for designing control experiments in a photocatalytic reaction.

Designing and Interpreting Photocatalysis Controls
EntryVariable AlteredPurpose of ControlExpected Result & Interpretation
1 None (Standard Rxn) Establish baseline reactivity under light irradiation.Formation of the desired product.
2 Reaction in the Dark To confirm that light energy is essential for the transformation.No reaction. This is a primary indicator of a photochemical process. If the reaction proceeds, it is thermally driven.[6]
3 No Photocatalyst To rule out direct photoexcitation of the substrates leading to the product.No reaction. This confirms the photocatalyst is required to absorb light and initiate the electron transfer process.
4 Add Radical Scavenger To test for the involvement of radical intermediates.[8]Reaction is quenched or significantly inhibited. The addition of a radical scavenger like TEMPO trapping intermediates provides strong evidence for a radical-based mechanism.[6][8]
Experimental Protocol: Photocatalysis Controls

Protocol 3: Standard Photocatalytic Reaction

  • To a vial, add the photocatalyst (e.g., 1-2 mol%), this compound (1.0 equivalent), and the coupling partner (1.5 equivalents).

  • Add degassed solvent (e.g., acetonitrile).

  • Seal the vial and place it in a photoreactor setup at a controlled distance from a specific wavelength LED (e.g., 450 nm blue LED), ensuring consistent temperature with a cooling fan.

  • Irradiate for the designated time (e.g., 24 hours).

  • Analyze the reaction mixture by GC-MS or ¹H NMR.

Protocol 4: Photocatalysis Control Experiments

  • Dark Control: Follow Protocol 3, but wrap the reaction vial completely in aluminum foil before placing it in the photoreactor.

  • No Catalyst Control: Follow Protocol 3, omitting the photocatalyst.

  • Radical Scavenger Control: Follow Protocol 3, but add a radical scavenger such as TEMPO (1.5-2.0 equivalents) to the initial reaction mixture.

Conclusion

The control experiments outlined in this guide are not merely procedural formalities; they are the logical pillars upon which mechanistic understanding is built. For a molecule like this compound, which can participate in diverse transformations, applying this rigorous, hypothesis-driven approach is essential. By systematically omitting key reagents or energy sources, researchers can definitively validate the role of each component, rule out alternative pathways, and ensure the scientific integrity of their findings. This commitment to thorough validation is a hallmark of excellence in the fields of chemical synthesis and drug discovery.

References

  • Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Li, G., et al. (2021). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Shao, L.-X., & Zhang, J. (2011). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. Angewandte Chemie International Edition, 50(36), 8412-8416. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2002). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 34(3), 234-245. [Link]

  • Fox, J. M., et al. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Martín-García, B., et al. (2012). Ligand-Accelerated Pd-Catalyzed Ketone γ-Arylation via C–C Cleavage with Aryl Chlorides. Organic Letters, 14(5), 1302–1305. [Link]

  • Hesp, K. D., et al. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Angewandte Chemie International Edition, 43(25), 3372-3393. [Link]

  • Meek, S. J., et al. (2011). A General Approach for Hypothesis-Driven Mechanistic Study. Journal of Chemical Education, 88(9), 1325–1330. [Link]

  • Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance. Journal of the American Chemical Society, 121(7), 1473–1478. [Link]

  • St. Onge, P., et al. (2021). Visible-Light Photohydrogenation of Ketones, Aldehydes, and Imines Using a Strongly Reducing Photosensitizer. The Journal of Organic Chemistry, 86(17), 11942–11950. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry, 85(23), 15382–15393. [Link]

  • Pivsa-Art, S., et al. (1998). Palladium-Catalyzed Arylation of Olivil in the Presence of Tri-t-butylphosphine. Bulletin of the Chemical Society of Japan, 71(2), 467-473. [Link]

  • Liu, Y., et al. (2022). Ce3+-Doped Cs3Bi2Br9 for Photocatalytic Selective Oxidation of Alcohols to Aldehydes/Ketones. Inorganic Chemistry, 61(5), 2569–2576. [Link]

  • McGinniss, V. D. (1978). Photoinitiators for the ultraviolet curing of coatings. Journal of Coatings Technology, 50(641), 54-60. [Link]

  • Griesbeck, A. G., et al. (2007). Controlled Light-Induced Release of Volatile Aldehydes and Ketones by Photofragmentation of 2-Oxo-(2-phenyl). CHIMIA International Journal for Chemistry, 61(10), 641-644. [Link]

  • Various Authors. Aldehyde & Ketone Reactions Experiment. YouTube. [Link]

  • Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides in the Presence of Sterically Hindered Phosphines. Journal of the American Chemical Society, 119(50), 12382–12383. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Miller, A. J. M. (n.d.). Lesson 1a. Intro and Control Experiments. Kozlowski Group, University of Pennsylvania. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed protocol for the proper disposal of 2-(3-Methylphenyl)acetophenone (CAS No. 34403-03-7), grounding every recommendation in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety through adherence to best practices.

Hazard Profile and Waste Classification

Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While specific ecotoxicity and decomposition data for this compound are not extensively published, we can infer its likely characteristics from its structure—an aromatic ketone—and data from close analogs like acetophenone (CAS No. 98-86-2).

Acetophenone is classified as a combustible liquid that is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life[1]. It is designated by the Resource Conservation and Recovery Act (RCRA) with the waste number U004[2]. Given the structural similarity, it is imperative to handle this compound as a hazardous waste with similar properties.

The Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[3]. Based on its flash point of 144.7°C[4] and its classification as an aromatic ketone, this compound falls under the category of hazardous waste.

Table 1: Key Data for this compound and Analogs

Property Value / Classification Source / Rationale
CAS Number 34403-03-7 Chemical Abstract Service[5]
Molecular Formula C15H14O ChemicalBook[5]
Flash Point 144.7°C Chemsrc[4]
Probable GHS Hazard Combustible Liquid, Harmful if Swallowed, Eye Irritant, Aquatic Toxicity (Acute) Inferred from Acetophenone Safety Data Sheets[1]

| EPA Waste Status | Likely Hazardous Waste | Based on characteristics of aromatic ketones and EPA guidelines[3][6] |

Guiding Principles for Disposal

Before detailing specific procedures, it is essential to establish the core principles of hazardous waste management in a laboratory setting. These principles are mandated by federal and state regulations, including the EPA's RCRA and OSHA's standards for hazardous chemicals in laboratories (1910.1450)[7][8][9].

  • Do Not Dispose Down the Drain: Organic compounds like aromatic ketones should never be disposed of via the sewer system[10][11]. They can harm aquatic life and interfere with wastewater treatment processes[1][12].

  • Evaporation is Not Disposal: Intentionally allowing hazardous waste to evaporate in a fume hood is not an acceptable or legal disposal method[10][13].

  • Segregate Your Waste: Never mix incompatible waste streams. Aromatic ketones should be collected separately from strong oxidizers, acids, or bases to prevent potentially violent reactions[13][14].

  • Label Everything Clearly: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Toxic)[3][11].

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound waste from generation to disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Collection & Storage cluster_2 Final Disposal Start Waste Generated: This compound CheckQuantity Determine Quantity: Small (<100mL) vs. Bulk (>100mL) Start->CheckQuantity CheckContamination Is the waste pure or mixed? (e.g., with solvents) CollectPure Collect in dedicated container for 'Non-Halogenated Organic Waste' CheckContamination->CollectPure Pure CollectMixed Identify all components. Collect in compatible container (e.g., 'Mixed Organic Waste') CheckContamination->CollectMixed Mixed CheckQuantity->CheckContamination Both Paths LabelContainer Label Container: 'Hazardous Waste' List all constituents & % Indicate Hazards (Combustible, Toxic) Date when first waste is added CollectPure->LabelContainer CollectMixed->LabelContainer Store Store in designated Satellite Accumulation Area (SAA). Use secondary containment. Keep container closed. LabelContainer->Store ArrangePickup Arrange for pickup by licensed professional waste disposal service (e.g., EHS). Store->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste within the laboratory, from the point of generation to its handoff to environmental health and safety (EHS) professionals.

Step 1: Waste Collection
  • Select the Correct Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap[11][14]. The container must be in good condition, with no cracks or signs of degradation.

  • Segregate the Waste Stream: Collect this compound and solutions containing it in a container designated for non-halogenated organic solvent waste. This is a common practice that aids in the final disposal or recycling process, such as fuel blending[6][14]. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.

  • Affix a Hazardous Waste Label: Immediately label the container. The label must include[3][10][11]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

    • The specific hazards: "Combustible," "Toxic."

    • The date the container was first used for waste accumulation.

Step 2: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored at or near the point of generation in a designated SAA[11]. This could be a marked area of a lab bench or within a chemical fume hood, away from drains and sources of ignition[15][16].

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin. This secondary containment must be large enough to hold the entire volume of the largest container in case of a leak or spill[10][15].

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste[10][11][14]. Leaving a funnel in an open container is a common and serious violation.

Step 3: Managing Spills and Contaminated Materials
  • Small Spills (<100 mL):

    • Ensure the area is well-ventilated. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled container for disposal as solid hazardous waste.

  • Contaminated Labware and PPE:

    • Disposable items (gloves, absorbent pads) that are contaminated with this compound must be disposed of as solid hazardous waste.

    • Non-disposable glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinsate must be collected and disposed of as liquid hazardous waste[13]. After this initial rinse, the glassware can typically be washed normally.

Step 4: Arranging for Final Disposal
  • Do Not Exceed Accumulation Limits: Regulations dictate limits on the volume of waste and the time it can be stored in an SAA. Once a container is full, it must be moved to a central storage area within three days[11].

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) office is responsible for the final disposal. Contact them to schedule a waste pickup. They will work with a licensed professional waste disposal company that will transport the material for final treatment, which is often high-temperature incineration for organic compounds[6][17].

  • Maintain Records: Keep accurate records of the waste you generate and dispose of, as required by your institution and regulatory bodies[18].

By adhering to this structured, scientifically-grounded approach, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost respect for regulatory compliance and environmental stewardship.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Safety D
  • Safety Data Sheet: 2-Methylacetophenone. MilliporeSigma.
  • Hazardous Waste - Overview.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety D
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Safety D
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safety D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Acetophenone.
  • This compound. Chemsrc.
  • This compound | 34403-03-7. ChemicalBook.
  • This compound CAS#: 34403-03-7. ChemicalBook.
  • Acetophenone.
  • This compound | 34403-03-7. ChemicalBook.

Sources

Personal protective equipment for handling 2-(3-Methylphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(3-Methylphenyl)acetophenone

The primary objective of this document is to establish a self-validating system of protocols that prioritizes the safety of all laboratory personnel. By understanding the rationale behind each procedural step, researchers can foster a culture of safety and scientific integrity.

Hazard Assessment and Triage

Substituted acetophenones, as a class of compounds, present several potential hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).[2][3] Based on data from analogous compounds, this compound should be handled as a substance that is:

  • Combustible: While not highly flammable, it can form explosive mixtures with air upon intense heating.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5][6][7]

  • A Serious Eye Irritant: Direct contact with the eyes can cause significant irritation.[2][3][4][6][7]

  • A Potential Skin and Respiratory Irritant: Prolonged or repeated contact may cause skin irritation, and inhalation of vapors may irritate the respiratory tract.[2][3][5]

A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. All PPE should be inspected for integrity before each use.[9][10]

Protection Area Required Equipment Specifications and Rationale
Eye and Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[2][11][12] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[1][13]
Skin and Body Flame-Resistant Laboratory CoatA flame-resistant lab coat provides a critical barrier against accidental spills and splashes.[9] It should be fully buttoned with the sleeves rolled down.
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling aromatic ketones.[14][15] It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always double-glove when handling neat material.
Respiratory Use of a Chemical Fume HoodAll handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors.[1][9][12]
Operational and Disposal Protocols

Adherence to standardized operational and disposal procedures is fundamental to laboratory safety. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][10][11] The recommended storage temperature is typically between 15–25°C.[14]

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible.

  • Engineering Controls: All weighing and liquid transfers must be conducted within a properly functioning chemical fume hood.[9][12]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Aliquoting and Transfer: Use designated and properly calibrated equipment for all transfers. Avoid cross-contamination by using clean or disposable labware.

  • Heating: If heating is required, use a flameless heat source such as a heating mantle or a sand bath.[12]

  • Post-Handling: After use, securely seal the container.

  • Evacuate and Alert: In the event of a spill, alert personnel in the immediate vicinity and evacuate the area if necessary.[9]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[5][10][11]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, absorbent materials, and used gloves, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[3][4]

Workflow Diagrams

The following diagrams visually represent the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in Fume Hood Prep->FumeHood Enter Lab Weigh Weigh Compound FumeHood->Weigh Begin Work Transfer Transfer to Reaction Weigh->Transfer React Perform Experiment Transfer->React Clean Clean Glassware React->Clean Experiment Complete Waste Segregate Waste Clean->Waste Dispose Dispose via Licensed Vendor Waste->Dispose

Caption: Experimental workflow for this compound.

SpillResponseWorkflow Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Hazard Spill->Assess Evacuate Evacuate Area (if necessary) Alert->Evacuate DonPPE Don Additional PPE Assess->DonPPE Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Spill response workflow.

References

  • Safety Data Sheet: Acetophenone. Carl ROTH.

  • SAFETY DATA SHEET: Acetophenone. Sigma-Aldrich.

  • Safety Data Sheet: Acetophenone. Carl ROTH.

  • Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Cole-Parmer.

  • 4'-(But-1-yl)acetophenone Safety Data Sheet. Apollo Scientific.

  • Personal protective equipment for handling Acetophenone, 4'-(4-methyl-1-piperazinyl)-. Benchchem.

  • 2-Methylacetophenone Safety Data Sheet. Sigma-Aldrich.

  • SAFETY DATA SHEET: Acetophenone. TCI Chemicals.

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.

  • Material Safety Data Sheet: Acetophenone. Acros Organics.

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.

  • SAFETY DATA SHEET: Acetophenone. Fisher Scientific.

  • SAFETY DATA SHEET: Acetophenone. Fisher Scientific.

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.

  • This compound. Chemsrc.

  • ACETOPHENONE. Lorillard.

  • SAFETY DATA SHEET: Acetophenone. Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.